2-Bromo-4-fluorophenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSGXOXCPKTZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392837 | |
| Record name | 2-bromo-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61150-59-2 | |
| Record name | 2-Bromo-4-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61150-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-4-FLUOROPHENYLACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluorophenylacetic Acid
Introduction
2-Bromo-4-fluorophenylacetic acid (CAS No. 61150-59-2) is a halogenated aromatic carboxylic acid.[1][2] As a vital building block in organic synthesis, its unique substitution pattern—featuring a bromine atom and a fluorine atom on the phenyl ring—makes it a valuable intermediate in the development of novel pharmaceutical compounds and other complex bioactive molecules.[3] A thorough understanding of its physical properties is paramount for researchers and drug development professionals. These parameters govern everything from reaction kinetics and purification strategies to formulation, stability, and bioavailability of the final active pharmaceutical ingredient (API).[4][5]
This guide provides a comprehensive overview of the core physical properties of this compound, details the rigorous experimental methodologies for their determination, and explains the scientific rationale behind these analytical choices.
Physicochemical Properties Summary
The fundamental physical characteristics of this compound are summarized below. These values represent a consensus from publicly available data and are crucial for initial experimental design and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrFO₂ | [2][6] |
| Molecular Weight | 233.03 g/mol | [2] |
| Physical State | Solid, typically a white to off-white or light yellow powder/crystal. | [7] |
| Melting Point | 108-111 °C | [2][7] |
| Boiling Point | 320.3 ± 27.0 °C (Predicted) | [2] |
| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.02 ± 0.10 (Predicted) | [2] |
Detailed Analysis and Characterization Methodologies
Thermal Properties: Melting Point and Purity Assessment
The melting point is a critical indicator of a compound's purity. For pharmaceutical intermediates, even minute impurities can significantly depress and broaden the melting range.[8]
Authoritative Technique: Differential Scanning Calorimetry (DSC)
While a simple melting point apparatus provides a range, DSC offers a far more quantitative and reliable analysis of thermal behavior. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is capable of determining the absolute purity of crystalline substances without the need for a reference standard.[8]
Causality Behind the Method: The underlying principle is the Van't Hoff equation, which dictates that impurities disrupt the crystal lattice of the main component, causing it to melt at a lower temperature and over a wider range. DSC precisely measures the melting peak's shape, which broadens as impurity levels increase.[8] This method is a standard for purity determination according to the US Pharmacopeia (USP <891>) and European Pharmacopoeia (Ph. Eur. 2.2.34).[8]
Step-by-Step Protocol for DSC Purity Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 70 °C).
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2 °C/min) through the melting transition to a temperature well above the melt (e.g., 130 °C). A slow heating rate is crucial for allowing the eutectic mixture of impurities to melt in equilibrium with the pure solid phase.
-
-
Data Analysis: The software integrates the melting endotherm. The purity is calculated based on the shape of the melting peak, applying the Van't Hoff equation. A sharp, symmetric peak indicates high purity.
Self-Validation: The protocol's integrity is maintained by ensuring the material is crystalline, does not decompose during melting, and that the purity is >98%, as required by pharmacopeial standards for this method to be valid.[8]
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group. This value is critical in drug development as it influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Authoritative Technique: Potentiometric Titration
Potentiometric titration is a robust and direct method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9]
Causality Behind the Method: As the base is added, it neutralizes the carboxylic acid. The pH changes slowly at first, then rapidly near the equivalence point. At the halfway point to equivalence, the concentrations of the acid (HA) and its conjugate base (A-) are equal. At this specific point, the Henderson-Hasselbalch equation (pH = pKa + log([A-]/[HA])) simplifies to pH = pKa.
Step-by-Step Protocol for pKa Determination:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent, often a co-solvent like methanol/water, to ensure solubility.[9]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[9]
-
Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments. Record the pH after each addition, ensuring the reading stabilizes (e.g., drift < 0.01 pH units/minute).[9]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point on the resulting titration curve. The inflection point of the curve corresponds to the equivalence point.[10] To ensure reliability, the procedure should be repeated at least three times.[9]
Purity and Impurity Profiling
Beyond thermal analysis, chromatographic techniques are essential for separating and quantifying the parent compound from process-related impurities or degradation products.[4][11]
Authoritative Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[12] A reverse-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound.
Causality Behind the Method: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18). Because "like dissolves like," nonpolar components in the sample will have a stronger affinity for the stationary phase and move more slowly, while more polar components will have a greater affinity for the polar mobile phase and elute faster. This differential partitioning allows for the separation of the main compound from impurities with different polarities.
Workflow for HPLC Purity Assessment
Below is a diagram illustrating a typical workflow for determining the purity of a pharmaceutical intermediate like this compound using HPLC-UV.
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Bromo-4-fluorophenylacetic Acid (CAS 61150-59-2)
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will explore its chemical properties, reactivity, synthesis, analytical characterization, and critical applications, offering field-proven insights for its effective utilization in research and development.
Core Characteristics and Strategic Importance
This compound (CAS No. 61150-59-2) is a halogenated aromatic carboxylic acid. Its structure is distinguished by a phenylacetic acid core functionalized with both a bromine and a fluorine atom on the aromatic ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[1] The interplay between the carboxylic acid moiety, the reactive bromine atom, and the modulating fluorine atom allows for precise and strategic modifications, accelerating the discovery of new drug candidates.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These data are essential for experimental design, reaction setup, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 61150-59-2 | [4][5] |
| Molecular Formula | C₈H₆BrFO₂ | [5][6][7] |
| Molecular Weight | 233.04 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 108-111 °C | [5][6] |
| Purity | Typically ≥95-98% | [5][8] |
| IUPAC Name | 2-(2-bromo-4-fluorophenyl)acetic acid | [5] |
| SMILES | O=C(O)CC1=CC=C(F)C=C1Br | [5][9] |
| InChI Key | MJSGXOXCPKTZTK-UHFFFAOYSA-N | [5] |
| Storage | Room Temperature, in a dry, well-ventilated place | [10][11] |
Reactivity Profile and Synthetic Utility
The synthetic versatility of this compound stems from its three distinct functional regions: the carboxylic acid group, the aryl bromide, and the aryl fluoride. Understanding the reactivity of each is paramount for its successful application in multi-step synthesis.
Key Reactive Sites
The bromine atom serves as an excellent leaving group, making it the primary site for cross-coupling reactions. The carboxylic acid can be readily converted into esters or amides. The fluorine atom, while generally less reactive, significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of other positions and enhancing the metabolic stability of derivative compounds.[12]
Caption: Key reactive sites of this compound.
Common Transformations
-
Esterification: The carboxylic acid is readily converted to its corresponding esters, a common step to protect the acid or to modulate solubility. A standard protocol involves reaction with an alcohol (e.g., methanol) in the presence of a catalyst like thionyl chloride or a strong acid.[13][14]
-
Cross-Coupling Reactions: The C-Br bond is the most valuable site for building molecular complexity. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new aryl, alkyl, or amino groups. This capability is fundamental to its role as a versatile building block.[15]
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., with HATU or by conversion to an acyl chloride) and reacted with amines to form a wide range of amide derivatives.
Application in Pharmaceutical Research and Development
This compound is not merely a laboratory chemical; it is a validated starting material in the synthesis of high-value active pharmaceutical ingredients (APIs).[2][3] Its derivatives are integral to the development of drugs targeting a range of conditions.
Role as a Key Building Block
The compound's structure is frequently found in the core of molecules designed as kinase inhibitors for cancer therapy and modulators of G-protein coupled receptors (GPCRs).[2][13][14] For example, patent literature demonstrates its use as a starting material in the synthesis of spirocyclic compounds designed as PRMT5 inhibitors for treating cell proliferative disorders.[13]
The workflow from this building block to a complex drug candidate typically involves initial modification of the carboxylic acid group, followed by a strategic cross-coupling reaction at the bromine position to construct the core scaffold of the target molecule.
Caption: Generalized workflow in drug discovery using the title compound.
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of this compound, ensuring the reliability and reproducibility of synthetic outcomes. A multi-technique approach is standard.[16]
| Technique | Objective |
| HPLC | Quantify purity and detect non-volatile impurities. |
| GC-MS | Identify and quantify volatile/semi-volatile impurities (after derivatization). |
| NMR Spectroscopy | Confirm molecular structure and identify structural isomers or impurities. |
| Mass Spectrometry | Confirm molecular weight and elemental composition. |
Experimental Protocol: Purity Analysis by HPLC
This protocol provides a standardized method for assessing the purity of this compound and its analogues.[17]
-
System Preparation:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic or phosphoric acid to ensure the carboxylic acid is in its protonated state. The exact ratio may require optimization.[17]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration.
-
-
Analysis:
-
Set the detector wavelength (e.g., 264 nm).
-
Inject a blank (mobile phase), followed by the standard and sample solutions.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is used to confirm the arrangement of hydrogens on the phenyl ring and the methylene group. The presence of distinct aromatic signals and a singlet for the CH₂ group adjacent to the carboxyl group is expected.[18][19]
-
Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z values for adducts like [M-H]⁻ are around 230.94624.[9][20]
Caption: A typical analytical workflow for quality control.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[5][6]
-
GHS Classification: GHS07 (Harmful/Irritant)[5]
-
Signal Word: Warning[5]
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Safety goggles (EN 166), protective gloves, and a lab coat are mandatory.[10][21]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][21]
Conclusion
This compound is a strategically important chemical intermediate with a well-defined reactivity profile that makes it invaluable to the pharmaceutical industry. Its utility in constructing complex molecular scaffolds for high-value therapeutic targets is well-documented. A thorough understanding of its properties, reactivity, and analytical characterization, as detailed in this guide, is essential for its effective and safe application in advancing drug discovery programs.
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An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-4-fluorophenylacetic Acid
Abstract: 2-Bromo-4-fluorophenylacetic acid is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional structure—comprising a phenyl ring substituted with bromo, fluoro, and acetic acid moieties—offers a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive examination of its molecular structure, detailing the physicochemical properties and the spectroscopic techniques used for its definitive characterization. We delve into the causality behind experimental choices for structural elucidation and present validated protocols for researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical development, the precise architecture of intermediate compounds is paramount. This compound (CAS No: 61150-59-2) has emerged as a valuable synthon, prized for the specific reactivity imparted by its halogen substituents and the carboxylic acid handle.[1][2] The presence of bromine offers a site for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the phenylacetic acid core is a common feature in many biologically active molecules.[2][3] Understanding the definitive structure of this compound is the first and most critical step in its application. This guide serves as a technical deep-dive into the structural verification and characterization of this important intermediate.
Physicochemical and Structural Properties
This compound is a solid at room temperature, a property consistent with its molecular weight and the potential for intermolecular hydrogen bonding via the carboxylic acid group.[4] Its core structure is a benzene ring substituted at position 2 with a bromine atom, at position 4 with a fluorine atom, and at position 1 with an acetic acid (-CH₂COOH) group.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 61150-59-2 | [4][5] |
| Molecular Formula | C₈H₆BrFO₂ | [4][6][7] |
| Molecular Weight | 233.03 g/mol | [4][6][8] |
| Melting Point | 108-111 °C | [4] |
| Boiling Point | 320.3 ± 27.0 °C (Predicted) | [4] |
| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.02 ± 0.10 (Predicted) | [4] |
| XLogP3 | 2.2 | [9] |
Molecular Structure Visualization
The spatial arrangement of the atoms and functional groups is fundamental to the molecule's reactivity. The diagram below illustrates the connectivity of this compound.
Caption: Molecular structure of this compound.
Spectroscopic Elucidation: A Self-Validating System
The definitive confirmation of a molecular structure relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. For this compound, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms.
-
Aromatic Region (approx. 7.0-7.6 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets, and doublets of doublets) arising from coupling to each other and to the fluorine atom.
-
Methylene Protons (-CH₂-) (approx. 3.7 ppm): The two protons of the acetic acid's methylene group are adjacent to both the aromatic ring and the carbonyl group. They are expected to appear as a singlet.
-
Carboxylic Acid Proton (-COOH) (approx. 11-12 ppm): This proton is highly deshielded and often appears as a broad singlet, which can exchange with deuterium in D₂O.
-
-
¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments.
-
Carbonyl Carbon (-C=O): Expected to appear far downfield (approx. 175-180 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the 115-140 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF), and other carbons will show smaller C-F couplings. The carbon attached to bromine will also have a characteristic shift.
-
Methylene Carbon (-CH₂-): Expected around 40-45 ppm.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the elemental composition.
-
Molecular Ion Peak (M⁺): For C₈H₆BrFO₂, the exact mass is 231.9535 g/mol .[9] High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, validating the molecular formula.
-
Isotopic Pattern: A key validation point is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This signature is a definitive indicator of a monobrominated compound.[10]
-
Fragmentation: A common fragmentation pattern for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a prominent fragment ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive sign of the carbonyl group in the carboxylic acid.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
-
C-Br Stretch: An absorption in the 700-500 cm⁻¹ region.
Synthesis and Mechanistic Considerations
Understanding the synthesis of this compound provides context for its structure and potential impurities. A common route starts from 2-Bromo-4-fluorotoluene.[4] This pathway involves radical bromination of the methyl group followed by cyanation and subsequent hydrolysis.
Caption: A representative synthetic pathway to the target molecule.
The choice of reagents is critical. For instance, N-Bromosuccinimide (NBS) with a radical initiator like AIBN is used for the selective bromination of the benzylic methyl group without affecting the aromatic ring.[11] The subsequent hydrolysis of the nitrile intermediate under strong acidic conditions is a robust method for forming the carboxylic acid.[12][13]
Standard Operating Protocol: Structural Verification Workflow
This section outlines a self-validating workflow for confirming the identity and purity of a supplied sample of this compound.
Caption: A validated workflow for spectroscopic characterization.
Protocol: ¹H NMR Acquisition and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (sharp, symmetrical peak shape for TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis & Validation:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and verify that the relative ratios match the expected proton counts.
-
Analyze the chemical shifts and splitting patterns to confirm the assignments for the aromatic, methylene, and carboxylic acid protons. The data must be consistent with the proposed structure.
-
Conclusion
The molecular structure of this compound is well-defined and can be unambiguously confirmed through a multi-technique spectroscopic approach. The combination of NMR, MS, and IR data provides a robust, self-validating system that ensures the identity, purity, and structural integrity of this critical synthetic intermediate. For researchers in drug discovery and materials science, a thorough understanding and rigorous confirmation of this structure are the foundational steps for its successful application in the synthesis of next-generation molecules.
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An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorophenylacetic Acid
Introduction
2-Bromo-4-fluorophenylacetic acid is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2][3] Its utility lies in the strategic placement of the bromine and fluorine substituents on the phenyl ring, which allows for diverse downstream chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details, comparative analysis of methodologies, and field-proven insights for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability and cost of precursors, desired scale of synthesis, and the specific purity requirements of the final product. This guide will focus on three primary and logically sound synthetic routes:
-
Direct α-Bromination of 4-Fluorophenylacetic Acid: A direct and atom-economical approach.
-
Oxidative Rearrangement of 2'-Bromo-4'-fluoroacetophenone: A versatile route starting from a readily available ketone.
-
Side-Chain Manipulation of 2-Bromo-4-fluorotoluene: A pathway involving the functionalization of a substituted toluene.
The following table provides a high-level comparison of these key synthetic routes:
| Parameter | Route 1: Direct α-Bromination | Route 2: From 2'-Bromo-4'-fluoroacetophenone | Route 3: From 2-Bromo-4-fluorotoluene |
| Starting Material | 4-Fluorophenylacetic Acid | 4-Fluoroacetophenone | 4-Fluorotoluene |
| Key Transformations | α-Bromination | α-Bromination, Oxidative Rearrangement | Ring Bromination, Side-Chain Oxidation |
| Typical Reagents | NBS, PBr₃, Radical Initiators | NBS/Oxone, Willgerodt-Kindler reagents | Br₂, Fe/I₂, Oxidation agents |
| Number of Steps | 1-2 | 2-3 | 2-3 |
| Potential Yield | Moderate to High | High | Moderate to High |
| Key Considerations | Potential for ring bromination as a side reaction. | Requires handling of α-bromo ketone intermediates. | Control of regioselectivity during ring bromination is crucial. |
Route 1: Direct α-Bromination of 4-Fluorophenylacetic Acid
This pathway represents the most direct method to introduce the bromine atom at the α-position of the acetic acid side chain. The classical Hell-Volhard-Zelinsky (HVZ) reaction and modern variations using N-Bromosuccinimide (NBS) are the primary methods employed.
Mechanistic Insight: The Hell-Volhard-Zelinsky Reaction
The HVZ reaction is a cornerstone of carboxylic acid chemistry for α-halogenation.[4] The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes. The enol form subsequently reacts with elemental bromine. The final step involves hydrolysis of the α-bromo acyl bromide to yield the desired product.
Experimental Protocol: α-Bromination using N-Bromosuccinimide (NBS)
A more contemporary and often higher-yielding approach involves the use of NBS as the bromine source in the presence of a radical initiator.[5]
Step 1: Synthesis of this compound
-
To a dry, two-necked round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 4-fluorophenylacetic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a suitable solvent such as carbon tetrachloride.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR until the starting material is consumed.[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the succinimide byproduct.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford this compound.
Causality of Experimental Choices:
-
NBS: Provides a constant, low concentration of bromine, which helps to minimize side reactions.
-
AIBN: The radical initiator is crucial for the homolytic cleavage of the N-Br bond in NBS, initiating the bromination process.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl bromide intermediate and reduce the overall yield.
Diagram of the Direct α-Bromination Pathway
Caption: Direct α-bromination of 4-fluorophenylacetic acid.
Route 2: From 2'-Bromo-4'-fluoroacetophenone
This widely utilized pathway involves the initial α-bromination of a ketone precursor, followed by a rearrangement and hydrolysis to yield the target phenylacetic acid.
Step 1: Synthesis of 2-Bromo-4'-fluoroacetophenone
The synthesis of the key intermediate, 2-bromo-4'-fluoroacetophenone (also known as 4-fluorophenacyl bromide), is typically achieved through the α-bromination of 4-fluoroacetophenone.[6][7][8]
Experimental Protocol: α-Bromination of 4-Fluoroacetophenone
-
In a well-stirred solution of 4-fluoroacetophenone (1 equivalent) in methanol, add ammonium bromide (1.1 equivalents) and Oxone® (1.1 equivalents).[6][8]
-
Stir the reaction mixture at reflux temperature for approximately 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Rationale for Reagent Selection:
-
Oxone® and Ammonium Bromide: This combination provides an in-situ source of electrophilic bromine in a more controlled and environmentally benign manner compared to using liquid bromine.
Diagram of 2-Bromo-4'-fluoroacetophenone Synthesis
Caption: Synthesis of the key ketone intermediate.
Step 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[9][10][11] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
-
In a reaction vessel, combine 2'-bromo-4'-fluoroacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (3-4 equivalents).
-
Heat the mixture to reflux for several hours.
-
Monitor the formation of the thioamide intermediate by TLC.
-
Upon completion of the thioamide formation, cool the reaction mixture.
-
For the hydrolysis step, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture.[12]
-
Heat the mixture to reflux to hydrolyze the thioamide.
-
After hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Mechanistic Considerations:
The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, followed by sulfuration and a series of rearrangements that ultimately lead to the migration of the carbonyl group to the terminal carbon of the side chain.[9][11]
Diagram of the Willgerodt-Kindler Pathway
Caption: Conversion of the ketone via the Willgerodt-Kindler reaction.
Route 3: From 2-Bromo-4-fluorotoluene
This synthetic route involves the initial bromination of 4-fluorotoluene to produce 2-bromo-4-fluorotoluene, followed by the conversion of the methyl group into a carboxylic acid.
Step 1: Synthesis of 2-Bromo-4-fluorotoluene
The regioselective bromination of 4-fluorotoluene is a critical step in this pathway. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Therefore, careful control of reaction conditions is necessary to favor the formation of the desired 2-bromo isomer over the 3-bromo isomer.[13][14]
Experimental Protocol: Bromination of 4-Fluorotoluene
-
To a solution of 4-fluorotoluene (1 equivalent) in a suitable solvent like glacial acetic acid, add a catalytic amount of iron powder and iodine.[13]
-
Add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture, maintaining the temperature between 25-30°C with cooling.
-
Stir the reaction mixture for several hours at room temperature.
-
After the reaction is complete, the mixture is worked up, and the isomeric products are separated by fractional distillation to isolate 2-bromo-4-fluorotoluene.[13]
Controlling Regioselectivity:
The choice of catalyst and solvent can influence the isomer distribution. While a mixture of isomers is often obtained, careful fractional distillation is typically required to isolate the desired 2-bromo-4-fluorotoluene.
Step 2: Oxidation of the Methyl Group
The methyl group of 2-bromo-4-fluorotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent. Alternatively, a two-step process involving side-chain bromination followed by hydrolysis is a common strategy.
Experimental Protocol: Side-Chain Bromination and Hydrolysis
-
Side-Chain Bromination: To a solution of 2-bromo-4-fluorotoluene in a non-polar solvent like carbon tetrachloride, add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide). Irradiate the mixture with a UV lamp or heat to initiate the reaction. This will form 2-bromo-1-(bromomethyl)-4-fluorobenzene.
-
Hydrolysis to the Carboxylic Acid: The resulting benzyl bromide can be converted to the carboxylic acid through various methods. One common approach is the reaction with sodium cyanide to form the corresponding nitrile, followed by acidic or basic hydrolysis to this compound. Another route is via a Grignard reagent.
Alternative: Grignard Carboxylation
-
React 2-bromo-1-(bromomethyl)-4-fluorobenzene with magnesium metal in anhydrous ether to form the Grignard reagent.[15][16][17]
-
Bubble carbon dioxide gas through the Grignard reagent solution.
-
Acidify the reaction mixture with a strong acid to protonate the carboxylate and yield this compound.[18]
Diagram of the 2-Bromo-4-fluorotoluene Pathway
Caption: Synthesis from 2-bromo-4-fluorotoluene.
Conclusion
The synthesis of this compound can be successfully achieved through several reliable pathways. The choice of the optimal route will depend on a careful evaluation of factors such as starting material availability, cost, scalability, and the specific capabilities of the laboratory. The direct α-bromination of 4-fluorophenylacetic acid offers a concise route, while the Willgerodt-Kindler reaction of 2'-bromo-4'-fluoroacetophenone provides a robust and high-yielding alternative. The pathway from 2-bromo-4-fluorotoluene, although potentially requiring more steps for purification and functionalization, is also a viable option. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this important chemical intermediate.
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A Mechanistic Guide to the Reactivity of 2-Bromo-4-fluorophenylacetic Acid in Organic Synthesis
Abstract
2-Bromo-4-fluorophenylacetic acid stands as a pivotal structural motif in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its value is derived from a unique constellation of functional groups—a carboxylic acid, a reactive aryl bromide, and an electron-withdrawing fluorine atom—that provide multiple, distinct avenues for chemical transformation. This guide offers an in-depth exploration of the mechanistic principles governing the reactivity of this versatile building block. We will dissect the roles of each functional group, the synergistic effects that dictate regioselectivity, and the causal factors behind common experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this important intermediate.
Introduction: A Molecule of Strategic Importance
This compound (C₈H₆BrFO₂) is a trifunctionalized aromatic compound whose structure is primed for selective chemical manipulation.[1][2] The strategic placement of its reactive sites allows for a tiered approach to molecular elaboration, making it a valuable precursor for complex targets, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[3][4] Understanding the underlying mechanisms of its reactions is paramount to designing efficient, high-yielding synthetic routes and predicting potential side reactions.
This guide moves beyond simple reaction lists to provide a causal analysis of the molecule's behavior, focusing on three primary reactive centers:
-
The Carboxylic Acid Moiety : A gateway for amidation, esterification, and decarboxylation.
-
The Aryl Bromide : The principal site for transition metal-catalyzed cross-coupling reactions.
-
The Fluorinated Aromatic Ring : A key modulator of electronic properties and a potential site for nucleophilic aromatic substitution.
The interplay between these groups, particularly the strong inductive effect of the fluorine atom and the leaving group ability of bromine, creates a nuanced reactivity profile that we will explore in detail.
Caption: Key reactive centers of this compound and their associated transformations.
The Aryl Bromide: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The carbon-bromine bond is arguably the most versatile reaction site on the molecule. Bromine's status as an excellent leaving group, combined with the relative weakness of the C-Br bond compared to the C-F bond, makes it the preferred site for a host of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are foundational in modern synthesis for their ability to form C-C and C-N bonds with high efficiency and functional group tolerance.[7] The general mechanism proceeds through a catalytic cycle involving a Pd(0) species.
The Catalytic Cycle:
-
Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the C-Br bond. This is the rate-determining step and occurs preferentially at the C-Br bond over the stronger C-F bond. This forms a Pd(II) intermediate.
-
Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck) : A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst and forming the final product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Representative Cross-Coupling Reactions
The following table summarizes typical conditions for various palladium-catalyzed reactions starting from a related substrate, 2-Bromo-4-fluorophenol, which demonstrates the reactivity of the C-Br bond in this electronic environment.[7]
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | Quantitative | [7] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | High | [7] |
| Heck | Styrene | Pd(dba)₂ / DTBNpP | DIPEA | DMF | 80 | Moderate | [7] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [7] |
L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Data adapted from protocols for 2-Bromo-4-fluorophenol.[7]
The Carboxylic Acid Group: A Handle for Derivatization
The carboxylic acid functional group provides a classical handle for derivatization, primarily through reactions at the carbonyl carbon.
Direct Amidation
The formation of an amide bond is one of the most important reactions in medicinal chemistry. While traditional methods involve activating the carboxylic acid (e.g., to an acyl chloride), direct catalytic amidation offers a more atom-economical route. For instance, nickel(II) chloride has been shown to effectively catalyze the direct amidation of phenylacetic acid derivatives with amines.[8]
Mechanism Insight : The reaction is believed to proceed through coordination of the nickel catalyst to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The amine then attacks this activated intermediate, followed by elimination of water to form the stable amide bond. The reaction is often performed in non-polar solvents like toluene at elevated temperatures to facilitate the removal of water.[8]
Decarboxylative Coupling
More recent methodologies have utilized the carboxylic acid group as a traceless activating group that is expelled as CO₂. Visible-light-mediated photoredox catalysis can induce oxidative decarboxylation of phenylacetic acid derivatives to form a benzyl radical.[9] This radical can then dimerize or be trapped by other species, enabling the synthesis of complex bibenzyl structures. This metal-free approach represents a modern, sustainable strategy for C-C bond formation.[9]
The Role of the Fluorine Substituent: An Electronic Modulator
The fluorine atom at the C4 position is not merely a spectator. Its profound electronic influence is critical to the overall reactivity of the molecule.
The Inductive Effect (-I)
Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I).[10] This has several key consequences:
-
Ring Deactivation : It reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.
-
Increased Acidity : It stabilizes the carboxylate conjugate base, making the phenylacetic acid slightly more acidic than its non-fluorinated analog.
-
Modulation of Reactivity : It influences the electronic properties of the C-Br bond, potentially affecting the rate of oxidative addition in cross-coupling reactions.
Impact on Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is the primary site for substitution, the fluorine atom plays a crucial role in activating the ring toward nucleophilic attack, a key step in the SNAr mechanism. In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[11][12]
Fluorine's strong inductive effect is highly effective at stabilizing the negative charge in this intermediate.[11] This is why aryl fluorides are often more reactive in SNAr reactions than other aryl halides, despite the C-F bond being the strongest carbon-halogen bond.[13] The leaving group's ability is less important than the stabilization of the intermediate. Therefore, the presence of fluorine at C4 makes the entire aromatic system more susceptible to nucleophilic attack, should a suitable leaving group (like bromine at C2) be present.
Experimental Protocols: A Practical Workflow
Trustworthy science is built on reproducible methodologies. The following section provides a detailed, step-by-step protocol for a common transformation.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from a standard procedure for a structurally similar substrate and illustrates the key steps and considerations for executing a palladium-catalyzed cross-coupling reaction.[7]
Objective : To couple an aryl boronic acid with the this compound moiety.
Materials :
-
This compound (or its methyl ester) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
Procedure :
-
Vessel Preparation : To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Catalyst Addition : In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ to form the active Pd(0) catalyst in situ. Add this mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the final coupled product.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a testament to the power of strategic functionalization in organic synthesis. Its reactivity is not a simple sum of its parts but a complex interplay of competing and complementary effects. The C-Br bond serves as the primary locus for sophisticated bond-forming reactions, the carboxylic acid provides a classic handle for derivatization, and the fluorine atom acts as a powerful electronic controller, modulating the reactivity of the entire molecule. By understanding the mechanistic underpinnings detailed in this guide, researchers can more effectively harness the synthetic potential of this versatile building block to construct the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.
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The Evolving Landscape of 2-Bromo-4-fluorophenylacetic Acid Derivatives: A Technical Guide to Their Biological Activity
Abstract
The 2-bromo-4-fluorophenylacetic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this core, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial potential. By synthesizing current research, this document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing mechanistic insights, structure-activity relationships, and practical experimental protocols to guide future investigations in this promising area of drug discovery.
Introduction: The Chemical Versatility and Therapeutic Promise of a Halogenated Phenylacetic Acid Core
This compound is a halogenated phenylacetic acid derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring.[1][2][3][4] This unique substitution pattern imparts distinct electronic and steric properties that are advantageous for molecular design. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a valuable synthetic handle for a variety of cross-coupling reactions, enabling the generation of diverse chemical libraries.[5]
While comprehensive studies on the intrinsic biological activity of the parent this compound are not extensively documented, its derivatives have garnered significant attention for their therapeutic potential across multiple disease areas. This guide will delve into the key biological activities reported for these derivatives, elucidating the underlying mechanisms of action and providing a framework for their rational design and evaluation.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of this compound have shown considerable promise as anticancer agents, with research primarily focused on the synthesis of amide and other related analogues. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways that govern cancer cell growth and survival.
Phenylacetamide Derivatives: A Prominent Class of Anticancer Agents
A significant body of research has focused on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents.[6][7] While these compounds lack the 2-bromo substitution of our core molecule, their structure-activity relationships provide valuable insights. Studies have shown that the nature and position of substituents on the N-phenyl ring play a crucial role in determining cytotoxic potency. For instance, derivatives bearing a nitro moiety have demonstrated higher cytotoxic effects compared to those with a methoxy group.[7][8]
Structure-Activity Relationship Insights:
The anticancer activity of phenylacetamide derivatives is influenced by the electronic properties of the substituents on the N-phenyl ring.[6] Electron-withdrawing groups, such as nitro groups, tend to enhance cytotoxicity, particularly against prostate cancer cell lines like PC3.[7][8] In contrast, electron-donating groups like methoxy have been associated with reduced activity.[7][8] This suggests that modulation of the electronic landscape of the N-phenyl ring is a key strategy for optimizing the anticancer potential of these compounds.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which many phenylacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can involve the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.
Diagram: Generalized Apoptotic Pathway
Caption: The role of this compound derivatives in inhibiting the cyclooxygenase (COX) pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
Several methods can be used to assess the in vitro COX inhibitory activity of test compounds. A common approach is to measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA). [9][10] Step-by-Step Methodology:
-
Enzyme and Inhibitor Incubation: Incubate the purified COX-1 or COX-2 enzyme with various concentrations of the this compound derivative or a reference inhibitor (e.g., celecoxib) in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period, terminate the reaction.
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit. [9][10]5. Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Phenoxy Acetic Acid Derivatives (5d-f, 7b, 10c-f) | 0.06 - 0.09 | High | [3] |
| Fluorinated Compounds (12-14) | 0.049 - 0.057 | 201.8 - 253.1 | [11] |
| Isoxazole Derivative (C6) | 0.55 | - | [12] |
Table 2: In vitro COX-2 inhibitory activity of various compound classes, providing a benchmark for the potential efficacy of this compound derivatives.
Antimicrobial Activity: Combating Bacterial Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated phenolic compounds have shown promise in this area, and derivatives of this compound are being explored for their potential to combat bacterial infections. [13]
Mechanism of Action: Disruption of Bacterial Membranes
One of the proposed mechanisms for the antimicrobial activity of halogenated phenolic compounds is the disruption of the bacterial cell membrane. [14]These compounds can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. [4]The lipophilicity and electronic properties conferred by the bromo and fluoro substituents can influence the extent of membrane disruption.
Diagram: Bacterial Membrane Disruption Workflow
Caption: A general workflow for the synthesis of 2-bromo-4-fluorophenylacetamide derivatives.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This is a powerful tool for generating structural diversity and exploring structure-activity relationships.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available research, primarily on structurally related analogues, strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the this compound core. This will enable a more precise understanding of how different functional groups and their positions on the scaffold influence biological activity and selectivity. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource to propel these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.
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An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorophenylacetic Acid in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-fluorophenylacetic acid, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document focuses on the fundamental physicochemical properties that govern its solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the precise and reliable determination of this critical parameter in a variety of common laboratory solvents. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate accurate solubility profiles tailored to their specific research and development needs.
Introduction: Understanding the Significance of Solubility
This compound (CAS No: 61150-59-2) is a halogenated aromatic carboxylic acid.[1] Its molecular structure, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a phenylacetic acid backbone, makes it a versatile building block in organic synthesis. The successful application of this compound in reaction kinetics, purification processes, and formulation development is critically dependent on a thorough understanding of its solubility in various solvent systems. Solubility, a fundamental thermodynamic equilibrium, dictates the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For drug development professionals, solubility is a cornerstone of preclinical development, influencing key parameters such as bioavailability and therapeutic efficacy.
This guide will first delve into the theoretical aspects of this compound's solubility based on its molecular structure and physicochemical properties. Subsequently, it will provide a robust, step-by-step experimental workflow for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their work.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental predictive tool.[2] Key physicochemical parameters for this compound are summarized below, with some values predicted due to the limited availability of experimental data for this specific molecule.
| Property | Value / Prediction | Source(s) |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Molecular Weight | 233.03 g/mol | [3] |
| Physical Form | Solid | [1] |
| Melting Point | 108-111°C | [4] |
| pKa (Predicted) | ~3.8 | [5] |
| XLogP3 (Predicted) | 2.2 | [4] |
The presence of a polar carboxylic acid group (-COOH) suggests that this compound will exhibit some solubility in polar solvents, particularly those capable of hydrogen bonding. The predicted pKa of around 3.8 indicates it is a weak acid.[5] The brominated and fluorinated phenyl ring contributes to the molecule's lipophilicity, as indicated by the predicted XLogP3 value of 2.2.[4] This suggests that it will also have an affinity for less polar organic solvents.
Based on these properties, a qualitative solubility prediction can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The carboxylic acid group should allow for hydrogen bonding with these solvents, leading to moderate to good solubility, especially in alcohols. Solubility in water is expected to be slight.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic molecules. Good solubility is anticipated in these solvents.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The lipophilic aromatic ring suggests some solubility in these solvents, though likely less than in polar aprotic solvents.[2]
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane, Chloroform): A balance of polar and nonpolar characteristics in both the solute and these solvents would suggest moderate solubility.
While these predictions offer a useful starting point, for applications requiring precision, such as in pharmaceutical development, experimental determination of solubility is indispensable.
Experimental Protocol for Thermodynamic Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7] This method involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
High-purity solvents (e.g., HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all solvents are of high purity and, if necessary, degassed to prevent bubble formation during the experiment.[8]
-
Sample Preparation: Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved and that undissolved solid remains at the end of the experiment.[7]
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial containing the solid.[7]
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). The shaker should be set to a speed that ensures continuous agitation of the solid within the solvent. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[8]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter. This step must be performed carefully to avoid transferring any solid particles.[2][7]
-
Sample Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with a known volume of the same solvent. The dilution factor should be chosen to bring the concentration of this compound into the linear range of the analytical method.[8]
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[2][7]
-
Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.[8]
Diagram of the Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example Data)
| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | Polar Protic | [Insert experimental value] | [Insert calculated value] |
| Methanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |
| Ethanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |
| Acetonitrile | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |
| Ethyl Acetate | Intermediate Polarity | [Insert experimental value] | [Insert calculated value] |
| Dichloromethane | Intermediate Polarity | [Insert experimental value] | [Insert calculated value] |
| Toluene | Nonpolar | [Insert experimental value] | [Insert calculated value] |
| Hexane | Nonpolar | [Insert experimental value] | [Insert calculated value] |
Conclusion
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An In-Depth Technical Guide to the Thermochemical Properties of 2-Bromo-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
The journey of a drug molecule from discovery to market is paved with intricate chemical and physical characterizations. Among these, thermochemical properties are fundamental to ensuring a safe, efficient, and reproducible manufacturing process. For a key intermediate like 2-Bromo-4-fluorophenylacetic acid, understanding its energetic landscape provides critical insights into:
-
Reaction Safety and Hazard Analysis: The enthalpy of formation and combustion are crucial for assessing the exothermic potential of reactions, preventing thermal runaways, and designing appropriate safety protocols.
-
Process Optimization: Knowledge of heat capacity and reaction enthalpies allows for the precise control of reaction temperatures, leading to improved yield, purity, and reduced byproduct formation.
-
Physical Stability and Polymorphism: The enthalpy of fusion and sublimation are indicative of the compound's solid-state stability and can be instrumental in studying and controlling polymorphism, a critical factor in drug bioavailability and shelf-life.
-
Purification and Isolation: Sublimation enthalpy data is essential for developing and optimizing purification techniques such as vacuum sublimation.
This guide will delve into the core thermochemical properties of this compound, providing both the theoretical underpinnings and practical considerations for their determination.
Core Physicochemical and Thermochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties. For this compound, these are summarized below. While extensive experimental thermochemical data is not publicly cataloged, this section outlines the key parameters of interest.
| Property | Value/Information | Significance |
| CAS Number | 61150-59-2[1][2][3][4] | Unique chemical identifier. |
| Molecular Formula | C₈H₆BrFO₂[1][3][4] | Defines the elemental composition. |
| Molecular Weight | 233.03 g/mol [1][3] | Essential for all stoichiometric calculations. |
| Melting Point | 108-111 °C[1][3] | Indicates purity and solid-state stability. |
| Standard Enthalpy of Formation (ΔfH°) | Not Experimentally Determined | Crucial for calculating reaction enthalpies. |
| Standard Enthalpy of Combustion (ΔcH°) | Not Experimentally Determined | Key for hazard assessment and process safety. |
| Enthalpy of Sublimation (ΔsubH°) | Not Experimentally Determined | Important for purification and understanding intermolecular forces. |
| Enthalpy of Fusion (ΔfusH°) | Not Experimentally Determined | Relates to the energy required for melting and polymorphism studies. |
| Heat Capacity (Cp) | Not Experimentally Determined | Essential for heat transfer calculations in process design. |
Experimental Determination of Thermochemical Properties
The absence of published experimental data for this compound necessitates a detailed examination of the methodologies required for its determination. The following sections provide a step-by-step overview of the key experimental techniques.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone of thermochemistry, providing a direct route to calculating the standard enthalpy of formation. For a halogenated organic compound like this compound, specialized procedures are required to ensure complete combustion and accurate analysis of the products.
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a platinum crucible. A small amount of a suitable auxiliary substance (e.g., benzoic acid) may be used to promote complete combustion.
-
Bomb Preparation: The crucible is placed in a specialized rotating-bomb calorimeter. A small volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the halogen and oxyhalogen products to a single halide ion (Br⁻). The bomb is then sealed and pressurized with a known excess of pure oxygen.
-
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded. The bomb is rotated during and after combustion to ensure a homogeneous final solution.
-
Product Analysis: After combustion, the gaseous products are analyzed for carbon dioxide. The liquid phase within the bomb is titrated to determine the amounts of hydrobromic acid and any nitric acid formed from residual nitrogen.
-
Calculation: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material (e.g., benzoic acid). The standard enthalpy of combustion of this compound is then calculated from the corrected temperature rise and the energy equivalent, after accounting for the combustion of the auxiliary substance, the formation of nitric acid, and the solution of the combustion products.
Diagram: Combustion Calorimetry Workflow
Caption: Workflow for determining the enthalpy of combustion.
Enthalpy of Sublimation via Knudsen Effusion
The enthalpy of sublimation is a measure of the energy required for a substance to transition from the solid to the gaseous state. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[1][2][5][6][7]
Experimental Protocol: Knudsen Effusion Mass Loss
-
Cell Preparation: A small amount of crystalline this compound is placed in a Knudsen effusion cell, which is a small container with a precisely machined, small orifice.
-
High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.
-
Mass Loss Measurement: At each temperature, the rate of mass loss due to the effusion of the vaporized sample through the orifice is measured over a known period.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Determination: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.[7]
Diagram: Knudsen Effusion Experimental Setup
Caption: Schematic of the Knudsen effusion experiment.
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is the primary method for determining heat capacity and the enthalpy of fusion.
Experimental Protocol: DSC Analysis
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program.
-
For Heat Capacity: The sample is heated at a constant rate over the desired temperature range. The difference in heat flow between the sample and the reference is measured. This is compared to the heat flow of a known standard (e.g., sapphire) to calculate the heat capacity of the sample.
-
For Enthalpy of Fusion: The sample is heated through its melting point. The instrument records an endothermic peak as the sample melts.
-
-
Data Analysis:
Diagram: DSC Data Interpretation
Caption: Interpreting a DSC thermogram for enthalpy of fusion.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, and as a complementary approach, computational chemistry offers robust methods for predicting thermochemical properties with a high degree of accuracy. High-level ab initio methods are particularly well-suited for this purpose.
Theoretical Approach: High-Accuracy Composite Methods
For reliable prediction of the enthalpy of formation, composite methods such as Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods are the gold standard.[10] These methods approximate a high-level calculation by combining the results of several lower-level calculations, providing a balance between accuracy and computational cost.
Computational Workflow: G4 Method for Enthalpy of Formation
-
Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and vibrational frequencies are calculated at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and several empirical corrections are applied to account for remaining deficiencies in the theoretical treatment.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization energy approach, which involves subtracting the sum of the calculated energies of the constituent atoms from the calculated total energy of the molecule.
Density Functional Theory (DFT) for a Practical Approach
While less accurate than composite methods for absolute enthalpies, Density Functional Theory (DFT) can provide valuable insights, especially when used with appropriate functionals and basis sets.[11][12] DFT is particularly useful for calculating relative energies and for geometry optimizations as a starting point for more accurate methods.
Diagram: Computational Thermochemistry Workflow
Caption: Workflow for computational determination of enthalpy of formation.
Conclusion and Future Outlook
While specific, publicly available experimental thermochemical data for this compound is currently lacking, this guide has established a comprehensive framework for its determination. The experimental protocols for combustion calorimetry, Knudsen effusion, and DSC, coupled with the predictive power of high-level computational methods, provide a clear pathway for researchers and drug development professionals to obtain this critical information. As the use of halogenated intermediates like this compound continues to grow in the pharmaceutical industry, the systematic application of these methodologies will be essential for ensuring process safety, optimizing manufacturing efficiency, and ultimately, delivering safe and effective medicines. It is recommended that experimental determination of these properties be undertaken to provide a definitive set of thermochemical data for this important compound.
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- Fisher Scientific. (n.d.). 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals.
- Google Patents. (n.d.). Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
- AIR Unimi. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
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A Technical Guide to the Applications of 2-Bromo-4-fluorophenylacetic Acid in Research
Introduction: A Versatile Scaffold for Innovation
In the landscape of modern chemical research, particularly within medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel functional molecules. Among these, 2-Bromo-4-fluorophenylacetic acid has emerged as a highly versatile and valuable intermediate. Its unique trifunctionalized scaffold, featuring a carboxylic acid, a bromine atom, and a fluorine atom, offers a rich platform for a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the potential applications of this compound in research. Moving beyond a simple catalog of reactions, this guide, intended for researchers, scientists, and drug development professionals, delves into the causality behind its utility. We will examine how the interplay of its functional groups dictates its reactivity and explore its application in the synthesis of bioactive molecules and advanced materials. Detailed experimental protocols and workflow visualizations are provided to serve as a practical resource for the laboratory.
Chapter 1: Physicochemical Properties and the Underpinnings of Reactivity
The utility of this compound as a synthetic intermediate is deeply rooted in its distinct physicochemical properties. The strategic placement of the bromo and fluoro substituents on the phenyl ring creates a unique electronic and steric environment that influences its reactivity in a predictable and advantageous manner.
| Property | Value | Source(s) |
| CAS Number | 61150-59-2 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Melting Point | 108-111 °C | |
| Boiling Point | 320.3 ± 27.0 °C (Predicted) | |
| pKa | 4.02 ± 0.10 (Predicted) |
The bromine atom at the 2-position serves as an excellent leaving group in a variety of cross-coupling reactions, providing a convenient handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 4-position, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.[2][3] This has several important consequences:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles of drug candidates.[3][4][5]
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a molecule's solubility, membrane permeability, and binding interactions with biological targets.[3]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing the binding affinity and potency of a drug candidate.[3][6]
The carboxylic acid moiety provides a versatile functional group for further derivatization, such as amidation to form a wide range of amides, or reduction to the corresponding alcohol.
Caption: Electronic effects of substituents on the phenyl ring.
Chapter 2: Core Synthetic Transformations: A Practical Guide
The synthetic versatility of this compound is best demonstrated through its application in key bond-forming reactions that are fundamental to modern organic synthesis. This chapter provides detailed, step-by-step protocols for two of the most powerful and widely used of these transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. The bromine atom of this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For electron-rich aryl bromides, such as derivatives of this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step of the catalytic cycle.
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid derivative. The choice of base can influence the reaction rate and selectivity, and is often substrate-dependent.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is a common feature in many biologically active molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide, 1.2-2.0 equivalents) to a dry reaction vessel.
-
Addition of Reactants: Add the this compound derivative (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing hydrolysis of the aryl bromide. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is essential.
Chapter 3: Applications in the Synthesis of Bioactive Molecules
The true value of this compound as a building block is realized in its application to the synthesis of complex molecules with potential therapeutic value. Its trifunctional nature allows for the systematic and controlled elaboration of molecular scaffolds to probe structure-activity relationships and optimize for desired biological activities.
Case Study: A Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core, often an arylamine, which can be readily synthesized from this compound using the Buchwald-Hartwig amination reaction. The resulting N-aryl-2-amino-4-fluorophenylacetic acid derivatives can then be further functionalized at the carboxylic acid position to generate a library of potential kinase inhibitors.
Caption: A representative kinase signaling pathway targeted by inhibitors.
The fluorine atom in the 4-position of the phenyl ring can play a crucial role in enhancing the binding affinity of the inhibitor to the kinase's active site through favorable interactions with amino acid residues. Furthermore, its metabolic stability can contribute to a longer duration of action in vivo. The bromine atom serves as a key handle for introducing diversity into the molecule through cross-coupling reactions, allowing for the exploration of different substituents to optimize potency and selectivity.
Conclusion: A Building Block with a Bright Future
This compound stands as a testament to the power of rational molecular design in modern chemical research. Its unique combination of functional groups, coupled with the predictable and advantageous electronic effects of its bromo and fluoro substituents, makes it an exceptionally versatile and valuable building block. From the synthesis of potential new therapeutics to the development of advanced materials, the applications of this compound are vast and continue to expand. This guide has provided a glimpse into the potential of this compound, offering both a theoretical understanding of its reactivity and practical guidance for its use in the laboratory. As the demand for novel and sophisticated molecules grows, the importance of such well-defined and versatile intermediates will undoubtedly continue to rise.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.
- Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
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A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-fluorophenylacetic Acid for Research and Development Professionals
An In-Depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 2-Bromo-4-fluorophenylacetic Acid.
Introduction: Understanding the Compound
This compound (CAS No. 61150-59-2) is a halogenated aromatic carboxylic acid increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a reactive carboxylic acid group, a bromine atom, and a fluorine atom on the phenyl ring, makes it a versatile intermediate for introducing specific moieties into target molecules. However, these same reactive features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established safety data and practical laboratory experience.
Chapter 1: Hazard Identification and Risk Assessment
A foundational aspect of safely handling any chemical is a comprehensive understanding of its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The signal word for this compound is "Warning" .
Toxicological Profile (Analog Data)
While specific toxicological data such as LD50 (median lethal dose) for this compound is not extensively documented, data from analogous compounds like 4-bromophenylacetic acid can provide valuable insights into its potential toxicity. For 4-bromophenylacetic acid (CAS 1878-68-8), the intraperitoneal LD50 in mice is reported as 1050 mg/kg[1][2]. This suggests a moderate level of acute toxicity. Given the structural similarities, it is prudent to handle this compound with a comparable degree of caution.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
All work with this compound, particularly when handling the solid powder or creating solutions, must be conducted in a well-ventilated area.
-
Chemical Fume Hood: It is mandatory to handle this compound within a certified chemical fume hood to prevent the inhalation of dust or vapors. The fume hood provides a physical barrier and active ventilation to protect the user.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Protective Clothing: A flame-retardant laboratory coat is required. For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling Procedures
-
Avoid Dust Generation: As a solid, care must be taken to avoid creating dust when transferring the material. Use spatulas and weigh boats carefully.
-
Avoid Contact: Direct contact with skin, eyes, and clothing must be avoided.
-
Grounding: When transferring large quantities of the solid, take precautionary measures against static discharges.
-
Solution Preparation: When dissolving the solid, always add the solid to the solvent slowly while stirring.
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container. The label should clearly indicate the chemical name, CAS number, and all relevant hazard pictograms.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong acids.
Chapter 4: Emergency Procedures: A Step-by-Step Response
In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.
Spill Response
The following workflow outlines the procedure for managing a spill of solid this compound.
Caption: Workflow for handling a solid acid spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Risk: From a safe distance, assess the extent of the spill. For small, manageable spills, trained personnel may proceed with cleanup. For large or unmanageable spills, evacuate the laboratory and contact emergency services.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Chapter 2.
-
Contain the Spill: Cover the solid spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.
-
Neutralization: For small spills, cautiously apply sodium bicarbonate or another suitable weak base to neutralize the acid. Avoid adding water directly to the spill as this may generate heat.
-
Collect Waste: Carefully sweep or scoop the neutralized material into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in the hazardous waste container and disposed of according to institutional and local regulations.
-
Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.
-
Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides, hydrogen bromide, and hydrogen fluoride.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. Halogenated agents can be used to extinguish fires by chemically interrupting the combustion chain reaction[3].
Chapter 5: Waste Disposal
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Classification
This compound is a halogenated organic compound and should be disposed of as hazardous chemical waste.
Disposal Procedure
The following diagram illustrates the general workflow for the disposal of halogenated organic acid waste.
Caption: General workflow for the disposal of halogenated organic acid waste.
Detailed Disposal Protocol:
-
Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and compatible waste container.
-
Segregation: Do not mix this waste with other waste streams, especially strong bases or oxidizing agents.
-
Neutralization (if permitted): For aqueous solutions, neutralization may be an option. This should only be performed by trained personnel following a specific protocol approved by your institution's EHS department. A general procedure involves slowly adding the acidic solution to a stirred, ice-cooled solution of a weak base like sodium bicarbonate until the pH is between 5.5 and 9.5[4][5]. This must be done in a fume hood.
-
Final Disposal: The primary method of disposal for halogenated organic waste is typically incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to handle the hazardous decomposition products[6][7]. Arrange for collection by your institution's EHS or a certified hazardous waste disposal company.
Chapter 6: Practical Application: A Synthetic Protocol Example
To illustrate the practical application of these safety principles, the following is an adapted protocol for a reaction that could involve a compound like this compound. This example demonstrates the handling of a reactive brominated aromatic compound in a common synthetic transformation.
Protocol: Synthesis of a Thiazole Derivative (Adapted from Hantzsch Thiazole Synthesis)
This protocol outlines the synthesis of a thiazole derivative from a reactive α-bromo ketone, which shares handling considerations with this compound due to its reactive bromine atom and aromatic nature[8].
Materials:
-
2-Bromo-4'-fluoroacetophenone (structurally similar reactive intermediate)
-
Substituted thiosemicarbazone
-
Absolute Ethanol
Procedure:
-
Experimental Setup: All operations are to be conducted in a chemical fume hood. The reaction vessel is a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Handling: Wearing full PPE, carefully weigh the 2-Bromo-4'-fluoroacetophenone and the substituted thiosemicarbazone and add them to the round-bottom flask.
-
Reaction: Add absolute ethanol as the solvent. The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.
-
Waste Disposal: The filtrate and any contaminated materials are collected in a designated halogenated organic waste container for proper disposal.
Causality Behind Experimental Choices:
-
Fume Hood: The use of a fume hood is critical due to the potential for respiratory irritation from the starting materials and the solvent vapors.
-
PPE: Full PPE is necessary to prevent skin and eye irritation from the brominated starting material.
-
Reflux: Heating the reaction mixture increases the reaction rate, but the reflux condenser prevents the loss of volatile solvent and minimizes the release of vapors into the laboratory.
-
Waste Segregation: The filtrate is collected as halogenated waste because it contains residual brominated compounds, which require specific disposal methods.
Conclusion
This compound is a valuable synthetic intermediate, but its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and disposal procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- The Good Scents Company. (n.d.). 4-bromophenyl acetic acid.
- Primo Nautic. (n.d.). Maritime Firefighting Essentials.
- Chemsrc. (2025, August 20). 4-Bromophenylacetic acid.
- Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. (2013, June 18). PubMed.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Federal Aviation Administration. (2023, November 27). AC 150/5210-6E, Aircraft Fire Extinguishing Agents for Airports.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4-Bromophenylacetic acid.
- Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block.
- 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. (n.d.).
- UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal.
- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Hazmat School. (2022, December 7). How to Properly Clean Up a Hazardous Spill.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluorophenol.
- RIFM fragrance ingredient safety assessment, 3-phenylpropionic acid, CAS Registry Number 501-52-0. (2019, June 21).
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
- Kansas State University. (n.d.). Although technically not waste minimization, neutralization of strong acids and bases can.
- SD Fine-Chem. (n.d.). 4-bromophenylacetic acid.
- sop-chemical-waste-disposal-via-neutralization.docx. (n.d.).
- Regulations.gov. (1998, May 4). Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998).
- RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2. (2022, June 17).
- ICSC 1260 - PHENYLACETIC ACID. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. (2023, November 2).
- Regulations.gov. (1986, November 7). Hazardous Waste Management System; Land Disposal Restrictions.
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Discovery and history of 2-Bromo-4-fluorophenylacetic acid
An In-Depth Technical Guide to 2-Bromo-4-fluorophenylacetic acid: Synthesis, History, and Applications
Abstract
This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its structural motifs—a phenylacetic acid core, a bromine atom, and a fluorine atom—provide multiple reaction sites and modulate the molecule's physicochemical properties, making it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the compound, detailing its historical context through the evolution of relevant synthetic methodologies, presenting robust protocols for its preparation, and exploring its applications in drug development. The synthesis section focuses on scientifically vetted and validated methods, including the hydrolysis of benzyl cyanides and the Willgerodt-Kindler reaction, complete with mechanistic insights, step-by-step procedures, and process validation checkpoints. This document is intended for researchers, chemists, and drug development professionals seeking a thorough technical understanding of this important synthetic intermediate.
Introduction and Historical Context
The history of this compound is not one of a singular, landmark discovery but rather an evolution of synthetic organic chemistry. The core structure, phenylacetic acid, has been a known compound for well over a century, with classic synthetic methods for its preparation being foundational in organic chemistry. The true innovation lies in the precise introduction of substituents onto the phenyl ring to fine-tune molecular properties for specific applications, a cornerstone of modern drug discovery.
The emergence of compounds like this compound was driven by the growing demand in medicinal chemistry for structurally unique and versatile building blocks. The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the bromine atom serves as a convenient synthetic handle for further modifications, often through cross-coupling reactions like the Suzuki coupling.
Therefore, the "discovery" of this compound is intrinsically linked to the application of established, robust reactions to increasingly complex, fluorinated starting materials. Key historical reactions that form the basis of its synthesis include:
-
Hydrolysis of Benzyl Cyanides: A method established in the early 20th century for converting benzyl cyanides to phenylacetic acids, adaptable to a wide range of substituted precursors.
-
The Willgerodt Reaction: Discovered by Conrad Willgerodt in the late 1880s, this reaction originally used ammonium polysulfide to convert aryl alkyl ketones into terminal amides.
-
The Willgerodt-Kindler Modification: A more convenient variation developed by Karl Kindler in the 1920s, which utilizes elemental sulfur and an amine (like morpholine) to yield a thioamide, which is then hydrolyzed.
This guide will detail the modern application of these trusted methodologies for the specific synthesis of this compound.
Synthetic Methodologies
The synthesis of this compound can be approached from several precursors. The two most common and reliable routes start from either 2-Bromo-4-fluorobenzyl cyanide or 2'-Bromo-4'-fluoroacetophenone.
Caption: Overview of the main synthetic pathways.
Route 1: Hydrolysis of 2-Bromo-4-fluorobenzyl cyanide
This is a classic and highly reliable method for preparing phenylacetic acids. The nitrile group of the benzyl cyanide precursor is hydrolyzed to a carboxylic acid under either acidic or basic conditions.[1] The choice between acid or base catalysis often depends on the stability of other functional groups on the aromatic ring and the ease of product purification.
Mechanism:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), making the carbon atom more electrophilic. A water molecule attacks this carbon, and after a series of proton transfers and tautomerization, a primary amide intermediate is formed. This amide is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: A hydroxide ion (from NaOH or KOH) attacks the electrophilic nitrile carbon. Protonation of the resulting intermediate by water leads to the formation of a primary amide. The amide is then deprotonated by the base, and subsequent elimination of the amino group, followed by acidification during work-up, yields the carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Bromo-4-fluorobenzyl cyanide (1.0 eq).
-
Hydrolysis: Add an aqueous solution of 40% sulfuric acid (approx. 5-10 volumes).
-
Causality Note: Sulfuric acid is a strong, non-volatile acid that serves as both the catalyst and the reaction medium. Using a reasonably concentrated solution ensures the reaction proceeds at a practical rate.
-
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-8 hours. The reaction progress should be monitored.
-
Work-up: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Reaction Monitoring: The disappearance of the starting nitrile and the appearance of the product can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The product, being a carboxylic acid, will have a much lower Rf value than the starting nitrile.
-
Purity Assessment: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Route 2: The Willgerodt-Kindler Reaction
This reaction is a powerful method for converting aryl alkyl ketones into carboxylic acids (via an amide or thioamide intermediate) with the same number of carbon atoms. The carbonyl group effectively migrates to the end of the alkyl chain, which is then oxidized. The Kindler modification, using sulfur and a secondary amine like morpholine, is the most common modern variant.
Mechanism of the Willgerodt-Kindler Reaction:
-
Enamine Formation: The starting ketone (2'-Bromo-4'-fluoroacetophenone) reacts with morpholine to form a reactive enamine intermediate.
-
Thiation & Rearrangement: The enamine, acting as a nucleophile, attacks elemental sulfur. A complex series of rearrangements occurs, effectively moving the functional group down the chain.
-
Thioamide Formation: The process culminates in the formation of a stable phenylthioamide intermediate.
-
Hydrolysis: This thioamide is then hydrolyzed, typically under strong acidic or basic conditions, to yield the final carboxylic acid product.
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Step A: Synthesis of the Thioamide Intermediate
-
Reaction Setup: In a flask equipped for reflux, add 2'-Bromo-4'-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Causality Note: Morpholine acts as both a reactant to form the enamine and as the solvent. A slight excess of sulfur ensures the complete conversion of the intermediates.
-
-
Reaction: Heat the mixture to a gentle reflux (around 130-140 °C) for 6-10 hours. The reaction must be performed in a well-ventilated fume hood due to the potential release of noxious sulfur compounds.
-
Work-up: Cool the dark, viscous reaction mixture. The crude thioamide may be isolated by pouring the mixture into water and collecting the precipitate, or it may be used directly in the next step.
Step B: Hydrolysis of the Thioamide
-
Hydrolysis Setup: Transfer the crude thioamide mixture to a suitable flask and add an aqueous solution of sodium hydroxide (e.g., 20-40%).
-
Reaction: Heat the mixture to reflux for an additional 4-8 hours to ensure complete hydrolysis of the thioamide to the carboxylate salt.
-
Isolation: Cool the reaction mixture and filter off any insoluble material. Transfer the aqueous filtrate to a beaker and cool in an ice bath.
-
Acidification: Carefully acidify the solution with concentrated hydrochloric acid to a pH of ~1-2. The final product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization.
| Feature | Route 1: Benzyl Cyanide Hydrolysis | Route 2: Willgerodt-Kindler |
| Precursor Availability | Generally accessible via bromination and cyanation of 4-fluorotoluene. | Generally accessible via Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. |
| Reaction Conditions | Moderate (Reflux in aqueous acid/base). | Harsher (Higher temperatures, noxious reagents). |
| Number of Steps | Typically one step from the nitrile. | Two distinct steps (thioamide formation, then hydrolysis). |
| Atom Economy | Good. | Moderate due to the use of excess sulfur and morpholine. |
| Safety Concerns | Use of strong acids/bases. | Use of noxious and flammable sulfur/morpholine at high temperatures. |
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its value lies in its bifunctional nature, allowing for diverse synthetic elaborations.
-
Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives. It is a common pharmacophore for interacting with biological targets and can be used to link the molecule to other fragments.
-
Bromine Atom: The C-Br bond is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).
-
Fluorine Atom: The presence of fluorine can significantly alter the electronic properties and lipophilicity of the molecule, often leading to improved metabolic stability and enhanced binding to target proteins.
While specific drug synthesis pathways are often proprietary, compounds with the bromofluorophenylacetic acid scaffold are explored in the development of:
-
Anti-inflammatory and Analgesic Drugs: Phenylacetic acid derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Kinase Inhibitors: Used in cancer therapy, these complex molecules often require versatile building blocks for their synthesis.
-
Central Nervous System (CNS) Agents: The properties of this scaffold make it suitable for creating molecules designed to cross the blood-brain barrier.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 61150-59-2 | |
| Molecular Formula | C₈H₆BrFO₂ | |
| Molecular Weight | 233.03 g/mol | |
| Appearance | Solid (White to off-white) | - |
| Melting Point | 108-111 °C | |
| Boiling Point | 320.3±27.0 °C (Predicted) | |
| Density | 1.697±0.06 g/cm³ (Predicted) | |
| pKa | 4.02±0.10 (Predicted) |
Safety and Handling:
-
Hazard Codes: Xi (Irritant).
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands as a testament to the power of applying classic, well-understood organic reactions to modern synthetic challenges. While its own "discovery" is embedded within the broader history of chemical synthesis, its utility is firmly in the present, providing a versatile and valuable platform for the development of new therapeutics. The synthetic routes presented herein, particularly the hydrolysis of the corresponding benzyl cyanide and the Willgerodt-Kindler reaction of the acetophenone, offer reliable and scalable methods for its production. A thorough understanding of the mechanisms, experimental protocols, and safety considerations associated with this compound is essential for any researcher or drug development professional looking to leverage its unique chemical properties.
References
- Wikipedia. Willgerodt rearrangement. [Link]
- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
- SynArchive. Willgerodt-Kindler Reaction. [Link]
- ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction. [Link]
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. [Link]
- Organic Syntheses. phenylacetic acid. [Link]
- SciSpace.
- PrepChem.com.
- Organic Syntheses. Benzyl Cyanide. [Link]
- Chongqing Chemdad Co., Ltd. This compound. [Link]
Sources
Introduction: The Strategic Importance of 2-Bromo-4-fluorophenylacetic Acid
An In-Depth Technical Guide to the Chemical Reactivity of 2-Bromo-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a phenylacetic acid core functionalized with both bromine and fluorine atoms at specific positions, creates a versatile scaffold for the construction of complex, high-value molecules. The strategic placement of these functional groups imparts a unique and highly tunable reactivity profile, making it a valuable building block for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
This guide provides a comprehensive analysis of the chemical reactivity of this compound. We will dissect the electronic and steric influences of its constituent functional groups, explore the reactivity at each key site within the molecule, and provide practical, field-proven insights into its application in modern synthetic transformations.
Pillar 1: Understanding the Electronic Landscape
The reactivity of this compound is not merely the sum of its parts but a complex interplay of inductive and resonance effects exerted by the bromo, fluoro, and acetic acid substituents.
-
The Halogens (Bromo and Fluoro): Both fluorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, through resonance (+R effect), they donate lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions.
-
The Acetic Acid Moiety (-CH₂COOH): The carboxymethyl group is weakly deactivating towards electrophilic attack on the ring. It directs incoming electrophiles to the ortho and para positions.
-
Synergistic Effects: The combination of these groups creates a nuanced electronic environment. The primary sites of reactivity are the carboxylic acid group itself, the benzylic α-carbon, and the carbon-bromine bond, which serves as a linchpin for cross-coupling reactions.
Caption: Key reactive centers in this compound.
Pillar 2: A Tour of Chemical Reactivity
The true synthetic utility of this compound is realized through the selective manipulation of its functional groups.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety undergoes a range of classical transformations, providing a gateway to various derivatives:
-
Esterification: Conversion to methyl or ethyl esters is readily achieved via Fischer esterification, typically by refluxing in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).[5] This is often a necessary step to protect the acidic proton or to modify the compound's solubility and reactivity in subsequent steps.
-
Amide Formation: Coupling with amines to form amides is a cornerstone of medicinal chemistry. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-bromo-4-fluorophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Reactivity at the α-Carbon
The carbon atom adjacent to the carboxylic acid (the α-carbon) is a benzylic position, rendering it susceptible to specific reactions.
-
α-Halogenation (The Hell-Volhard-Zelinsky Reaction): While the title compound is already brominated on the ring, it is crucial to distinguish it from its isomer, α-bromo-4-fluorophenylacetic acid. The synthesis of such α-bromo acids from the corresponding phenylacetic acid proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction, which involves treatment with Br₂ and a catalytic amount of PBr₃.[6] An alternative method for benzylic bromination involves using N-Bromosuccinimide (NBS) with a radical initiator.[7][8]
-
Enolate Formation: The α-proton is acidic and can be removed by a strong base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, allowing for alkylation or other modifications at the α-position.
Electrophilic Aromatic Substitution (EAS)
Further substitution on the aromatic ring is challenging due to the deactivating effects of the two halogen substituents.[9] However, under forcing conditions, substitution is possible. The directing effects of the existing groups (-F is ortho, para; -Br is ortho, para; -CH₂COOH is ortho, para) must be considered. The most likely, albeit highly disfavored, positions for attack would be C3 and C5, which are ortho to the activating carboxymethyl and fluoro groups, respectively, while being meta to some of the deactivating groups.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The carbon-bromine bond is arguably the most versatile handle on the molecule, serving as the primary site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[10][11] The bromine atom acts as an excellent leaving group for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[10]
Key coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a base to form a new C-C bond.[11] This is one of the most widely used methods for constructing biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding substituted aniline derivatives.[12]
-
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond.[10]
-
Heck Coupling: Reaction with an alkene to form a new C-C bond at an sp² carbon.[13]
-
Stille Coupling: Coupling with an organostannane reagent, which is highly tolerant of various functional groups.[11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 3: Field-Proven Methodologies
Trustworthy protocols are the foundation of reproducible science. Below are representative experimental procedures for key transformations.
Data Presentation: Palladium-Catalyzed Coupling Reactions
The following table summarizes typical conditions for various cross-coupling reactions using aryl bromides as substrates, which are directly applicable to this compound (or its esterified form).
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Toluene/Water or Dioxane/Water | 80-100 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ or NaOtBu | Toluene or Dioxane | 80-110 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | Room Temp to 60 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or DIPEA | DMF or Acetonitrile | 80-120 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an ester derivative of this compound with phenylboronic acid. The esterification of the starting material is recommended to prevent side reactions involving the acidic proton.
Step 1: Esterification of this compound
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).
-
Add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add the methyl 2-(2-bromo-4-fluorophenyl)acetate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound presents a compelling profile for synthetic chemists. Its reactivity is dominated by the reliable transformations of the carboxylic acid group and, most importantly, the exceptional versatility of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. While the aromatic ring is deactivated towards further electrophilic substitution, this characteristic can be advantageous in preventing unwanted side reactions. By understanding the electronic interplay of its substituents and leveraging modern synthetic methodologies, researchers can effectively utilize this compound as a strategic building block to forge complex molecular architectures for the next generation of pharmaceuticals and advanced materials.
References
- Ningbo Innopharmchem. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4'-fluoroacetophenone in Key Synthetic Transformations.
- BenchChem. (2025). The Versatility of 2-Bromo-4'-fluoroacetophenone in Organic Synthesis: Application Notes and Protocols.
- BenchChem. (n.d.). This compound | 61150-59-2.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry.
- ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.
- Sigma-Aldrich. (n.d.). 2-(2-Bromo-4-fluorophenyl)acetic acid | 61150-59-2.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- Fisher Scientific. (n.d.). alpha-Bromo-4-fluorophenylacetic acid, 96%.
- High-Purity 4-Bromo-2-fluorophenylacetic Acid: Synthesis, Applications, and Supplier Insights. (n.d.).
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 61150-59-2.
- Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube.
- PubMed. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.
- National Institutes of Health. (n.d.). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-4,6-dinitroaniline.
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
- ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluorophenylacetic acid, 98% 5 g.
- Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: ].
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- Chem-Impex. (n.d.). 4-Fluorophenylacetic acid.
- BenchChem. (2025). Technical Support Center: Selective Bromination of 4-Chlorophenylacetic Acid.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Ningbo Innopharmchem. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
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A Senior Application Scientist's Guide to 2-Bromo-4-fluorophenylacetic Acid: From Procurement to Application
Introduction: The Strategic Value of 2-Bromo-4-fluorophenylacetic Acid in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a program's success. This compound (CAS No. 61150-59-2) is a deceptively simple molecule that packs a significant strategic punch for medicinal chemists and process development scientists. Its value lies in the orthogonal reactivity of its functional groups: a carboxylic acid ready for amide coupling or other modifications, a bromine atom positioned for cross-coupling reactions, and a fluorine atom to enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, quality control, and synthetic utility of this versatile building block. The insights herein are curated from field-proven experience to bridge the gap between supplier data sheets and practical laboratory application, ensuring that this key intermediate is leveraged to its full potential in your discovery pipeline.
Part 1: Commercial Availability and Supplier Landscape
The reliable procurement of high-purity starting materials is the bedrock of reproducible research and scalable synthesis. This compound is commercially available from a range of suppliers, catering to different scales, from discovery research (grams) to process development (kilograms).
It is crucial to recognize that while many suppliers list this compound, they may be sourcing it from a limited number of primary manufacturers. For GMP-critical applications, direct engagement with the manufacturer is advisable to ensure supply chain transparency and consistent quality. Purity levels typically range from 97% to over 98%, with pricing being highly dependent on the quantity and required purity grade.
Below is a comparative table of representative suppliers. Note that pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |
| Sigma-Aldrich | 61150-59-2 | 97% | 5 g, 10 g, 25 g | Readily available for research quantities.[2] |
| Synthonix | 61150-59-2 | 97% | In-stock (bulk available on request) | Specializes in building blocks for drug discovery.[3] |
| Win-Win Chemical | 61150-59-2 | 98% | Inquiry-based | Often provides larger, semi-bulk quantities.[4] |
| ChemicalBook | 61150-59-2 | Varies | Multiple listings, from grams to kilograms | An aggregator platform listing numerous suppliers.[5] |
| Santa Cruz Biotechnology | 61150-59-2 | N/A | Inquiry-based | Often used in biological research contexts.[6] |
Part 2: Quality Control & In-House Validation: A Self-Validating System
Identity Confirmation: Spectroscopic Fingerprinting
The goal of identity confirmation is to unequivocally verify that the material received is indeed this compound. This is achieved by correlating spectroscopic data with the known chemical structure.
¹H and ¹³C NMR are powerful tools for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.
-
¹H NMR: Expect to see signals corresponding to the methylene protons (-CH₂-) and the aromatic protons. The aromatic region will show complex splitting patterns due to the coupling between the protons and the fluorine atom.
-
¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons. Carbon-fluorine coupling will be evident.
A generalized protocol for acquiring NMR data is available, but interpretation is key.[9] For this compound, the methylene protons will likely appear as a singlet around 3.7 ppm. The aromatic protons will be more complex, appearing between 7.0 and 7.5 ppm, with splitting patterns dictated by ortho, meta, and para coupling, including coupling to the fluorine atom.
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For this compound (Molecular Formula: C₈H₆BrFO₂), the expected molecular weight is approximately 233.03 g/mol .[6]
-
Causality in Fragmentation: When subjected to electron ionization (EI), the molecule will fragment in a predictable way. A key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[5][10] Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.[11]
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds.[2][12] The objective is to develop a method that can separate the main compound from any potential impurities, such as starting materials from the synthesis, over-brominated species, or isomers.
This protocol provides a robust starting point for the analysis of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Rationale: The acid improves peak shape for the carboxylic acid analyte by suppressing its ionization.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The phenyl ring provides strong UV absorbance at this wavelength.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve ~1 mg of a reference standard (if available) in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[13]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (mobile phase), followed by the standard and sample solutions.
-
A typical gradient elution might be:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 10 90 20 10 90 21 70 30 | 25 | 70 | 30 |
-
-
Data Analysis:
-
Calculate the purity using the area normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
The following diagram visualizes the quality control workflow.
Caption: Quality Control Workflow for Incoming Materials.
Part 3: Application in Pharmaceutical Synthesis
This compound is a valuable intermediate precisely because it allows for sequential, controlled modifications. While specific synthetic routes are proprietary, we can outline a logical, field-proven approach for its use in constructing complex, biologically active molecules.[1][14][15]
Synthetic Strategy: A Two-Stage Approach
A common strategy is to first utilize the carboxylic acid for amide bond formation, followed by a palladium-catalyzed cross-coupling reaction at the bromine position.
Caption: General Synthetic Workflow using the Intermediate.
The carboxylic acid of this compound can be coupled with a wide variety of amines to form an amide bond. This is a cornerstone reaction in medicinal chemistry.
-
Experimental Choices & Causality:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice often depends on the complexity of the amine and the need to minimize side reactions and racemization.
-
Solvent and Base: A non-protic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is typically used. A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
-
With the amide in place, the bromine atom serves as a handle for building further complexity. The Suzuki-Miyaura cross-coupling is a powerful and widely used reaction to form carbon-carbon bonds.[1]
-
Experimental Choices & Causality:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), is essential. The catalyst facilitates the oxidative addition to the C-Br bond, which is the first step in the catalytic cycle.
-
Base and Solvent: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required for the transmetalation step of the catalytic cycle. A solvent system that can dissolve both the organic and aqueous phases, such as a mixture of Toluene and water or Dioxane and water, is used to facilitate the reaction.
-
Boronic Acid: A wide variety of aryl or heteroaryl boronic acids can be used, allowing for the introduction of diverse chemical functionalities into the final molecule. This diversity is crucial during the lead optimization phase of drug discovery.
-
Conclusion
This compound is more than just a chemical on a supplier's list; it is a strategic tool for the efficient synthesis of novel chemical entities. By understanding its commercial landscape, implementing a robust in-house quality control system, and applying sound synthetic principles, research and development teams can unlock its full potential. This guide serves as a framework for these processes, empowering scientists to move forward with confidence, knowing their starting material is of high quality and that their synthetic strategy is built on a foundation of proven chemical logic.
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Key reactive sites on the 2-Bromo-4-fluorophenylacetic acid molecule
An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-4-fluorophenylacetic Acid
Executive Summary
This compound is a trifunctional synthetic building block of significant interest in medicinal and materials chemistry. Its utility is derived from three distinct and selectively addressable reactive centers: the carbon-bromine bond on the aromatic ring, the carboxylic acid moiety, and the benzylic C-H bonds of the side chain. This guide provides a comprehensive analysis of the chemical reactivity of these sites, grounded in mechanistic principles. We will explore the underlying electronic and steric factors that govern selectivity and offer field-proven, step-by-step protocols for key transformations, enabling chemists to strategically and efficiently leverage this versatile molecule in complex synthesis campaigns.
The Molecular Architecture: A Strategic Overview
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, a common bioisostere in drug design, inductively deactivates the ring while also potentially participating in nucleophilic aromatic substitution (SNAr) under specific conditions. The carboxylic acid is a classical functional group, readily converted into a wide array of derivatives such as amides and esters.[1][2] Finally, the benzylic position is activated for functionalization via radical or ionic pathways. Understanding the hierarchy of reactivity among these sites is the cornerstone of its strategic application.
The Aromatic Ring: A Platform for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The phenyl ring is the molecule's central scaffold, and its reactivity is dominated by the carbon-bromine bond. The presence of electron-withdrawing fluorine and carboxylic acid groups renders the ring electron-poor, influencing its reaction profile.[3][4]
Palladium-Catalyzed Cross-Coupling: The Workhorse Reaction
The C(sp²)-Br bond is the most versatile reactive site on the molecule. Its bond strength and polarity make it an ideal substrate for oxidative addition to a Pd(0) catalyst, initiating a host of powerful cross-coupling reactions.[5] This allows for the selective and predictable formation of new bonds, a cornerstone of modern synthetic chemistry.
Expertise & Experience: The key to success in these reactions is the judicious choice of catalyst, ligand, base, and solvent. The ligand, in particular, dictates the efficacy of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine ligands are often required for coupling unactivated or sterically hindered substrates.
Table 1: Common Palladium-Catalyzed Reactions at the C-Br Site
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Key Feature |
| Suzuki-Miyaura | Boronic Acid / Ester | C-C | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | High functional group tolerance; mild conditions.[6][7] |
| Heck | Alkene | C-C (Vinylation) | Pd(OAc)₂ / P(o-tolyl)₃ | Forms a new C=C bond. |
| Sonogashira | Terminal Alkyne | C-C (Alkynylation) | Pd(PPh₃)₄ / CuI | Direct installation of an alkyne moiety. |
| Buchwald-Hartwig | Amine / Alcohol | C-N / C-O | Pd₂(dba)₃ / Xantphos or SPhos | Forms aryl amines and ethers. |
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for coupling an arylboronic acid, a widely applicable and robust method for C-C bond formation.[8]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Reagent Addition: Add a base, typically an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq.).
-
Solvent Addition: Add a degassed organic solvent, such as dioxane or toluene, to achieve a concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. The carboxylic acid product may require acidification of the aqueous layer to a pH of 1-2 before extraction to ensure it is in its protonated, organic-soluble form.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Trustworthiness: This protocol is self-validating. The use of a pre-catalyst, a well-defined base, and degassing procedures ensures the generation and stability of the active Pd(0) species, which is critical for the reaction to proceed.[5] Monitoring by TLC/LC-MS provides clear checkpoints for reaction completion.
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
While less common than palladium-catalyzed reactions, the electron-deficient nature of the aromatic ring allows for SNAr.[9] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[4][10] In this molecule, the carboxylic acid (ortho) and fluorine (para) both contribute to this effect, making displacement of the bromine by potent nucleophiles (e.g., thiols, alkoxides) feasible, though often requiring elevated temperatures.
The Carboxylic Acid: A Hub for Derivatization
The carboxylic acid is a classic functional group amenable to a host of transformations, most notably amide bond formation, a reaction of paramount importance in drug discovery.[11]
Amide Bond Formation (Amidation)
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the acid. Modern coupling reagents provide a mild and efficient means to achieve this transformation.
Expertise & Experience: The choice of coupling reagent is critical. For routine couplings, carbodiimides like EDC are cost-effective.[12] For more challenging substrates (e.g., sterically hindered amines or acids prone to racemization), uronium/aminium salt reagents like HATU or HBTU are superior. They react with the carboxylic acid to form highly reactive activated esters, which are less prone to side reactions. The use of a non-nucleophilic base like DIPEA is essential to scavenge the generated acid without competing with the primary amine nucleophile.[12]
Protocol 2: HATU-Mediated Amide Coupling
-
Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF). Add the coupling reagent HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stirring: Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the activated ester forms.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the coupling byproducts and excess reagents.[12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.
The Benzylic Position: Site of C-H Functionalization
The methylene (CH₂) group adjacent to both the aromatic ring and the carboxylic acid is known as the benzylic position. The C-H bonds at this site are weakened and thus activated towards functionalization due to their ability to form stabilized radical or ionic intermediates.
Radical Bromination
The most direct way to functionalize the benzylic position is through free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This reaction selectively installs a bromine atom at the benzylic carbon.
Expertise & Experience: The success of this reaction hinges on maintaining a low concentration of Br₂ in the reaction mixture, which is achieved by using NBS. This suppresses competitive electrophilic bromination of the aromatic ring. The reaction is typically carried out in a non-polar solvent like CCl₄ or cyclohexane under reflux with photochemical or thermal initiation.
Diagram 2: Experimental Workflow for Benzylic Bromination
Caption: A typical experimental workflow for the radical bromination of the benzylic position.
Nucleophilic Substitution at the Benzylic Carbon
The product of benzylic bromination, an α-bromo acid, is a potent electrophile. The newly installed bromine is an excellent leaving group, making the benzylic carbon highly susceptible to SN2 attack by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-O⁻).[13] This two-step sequence (bromination followed by substitution) is a powerful strategy for introducing diverse functionality at the benzylic position.[14][15][16]
Conclusion
This compound presents a rich and predictable reactivity profile that can be exploited for the efficient construction of complex molecular targets. Mastery of its chemistry lies in understanding the distinct reactivity of its three key sites. The C-Br bond is the premier site for elaboration via cross-coupling. The carboxylic acid is a reliable anchor for appendage diversity through amide coupling and other classical transformations. Finally, the benzylic position offers a secondary point of modification through C-H activation strategies. By applying the principles and protocols detailed in this guide, researchers can unlock the full synthetic potential of this invaluable chemical intermediate.
References
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- BenchChem. This compound | 61150-59-2. BenchChem Product Page.
- Wikipedia. Suzuki reaction. Wikipedia. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- BenchChem. Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone. BenchChem Technical Support.
- Graham, D. W., et al. Benzylic Functionalisation of Phenyl all-cis-2,3,5,6-Tetrafluorocyclohexane Provides Access to New Organofluorine Building Blocks. PubMed. [Link]
- Vasilopoulos, A., et al. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Letters, 2020. [Link]
- PubChem. This compound.
- HepatoChem. Amide coupling reaction in medicinal chemistry.
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009. [Link]
- OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]
- Vapourtec. Aromatic Substitution. Vapourtec Flow Chemistry. [Link]
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- BenchChem.
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Methodological & Application
The Strategic Utility of 2-Bromo-4-fluorophenylacetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Drug Design
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 2-Bromo-4-fluorophenylacetic acid emerges as a highly valuable, yet under-utilized, building block, offering a unique combination of reactive functional groups and desirable physicochemical properties. The presence of a carboxylic acid, a synthetically versatile bromine atom, and a metabolically stabilizing fluorine atom on a phenylacetic acid core provides a powerful platform for the generation of diverse molecular architectures.
The fluorine substituent is a well-established bioisostere for a hydrogen atom, capable of enhancing metabolic stability, increasing binding affinity to target proteins, and modulating pKa, thereby improving the pharmacokinetic profile of drug candidates. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. Finally, the carboxylic acid moiety is a key functional group for forming amide bonds, which are prevalent in a vast array of biologically active molecules, or for serving as a crucial pharmacophoric element for interaction with biological targets.
These application notes provide a comprehensive guide to the utilization of this compound in medicinal chemistry. We will explore its application in the synthesis of potential enzyme inhibitors and other bioactive molecules through detailed, field-proven protocols and explain the rationale behind the experimental choices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 61150-59-2 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Synthetic Applications & Protocols
The trifunctional nature of this compound allows for its application in a range of synthetic transformations key to the construction of biologically relevant molecules.
Amide Bond Formation: Synthesis of Novel Phenylacetamide Derivatives
The carboxylic acid functionality of this compound is readily converted to amides, a common structural motif in many therapeutic agents. Phenylacetamide derivatives have been explored for a range of biological activities, including their potential as antitubercular agents. The following protocol details a general and robust method for the synthesis of N-aryl phenylacetamides.
Caption: General workflow for the synthesis of N-aryl acetamides.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of benzylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-2-(2-bromo-4-fluorophenyl)acetamide.
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the subsequent nucleophilic attack by the amine. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Acetic Acid Derivatives
The bromine atom on the phenyl ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, leading to the synthesis of biaryl acetic acid derivatives, which are scaffolds of interest for anti-inflammatory agents and other therapeutic targets.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Rationale: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid. The base is required for the transmetalation step of the catalytic cycle. The phosphine ligand stabilizes the palladium catalyst.
Potential Therapeutic Applications
Derivatives of substituted phenylacetic acids are prevalent in a number of therapeutic areas. The strategic incorporation of the this compound scaffold can lead to the development of novel drug candidates with improved properties.
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biaryl acetic acids via Suzuki coupling could lead to new cyclooxygenase (COX) inhibitors.
-
Anticancer Agents: The phenylacetic acid moiety can be found in some kinase inhibitors. The ability to functionalize the scaffold through both amide coupling and cross-coupling reactions allows for the exploration of a wide chemical space in the search for new anticancer compounds.
-
Antimicrobial Agents: As previously mentioned, certain phenylacetamide derivatives have shown promise as antitubercular agents.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry. Its unique combination of a carboxylic acid, a bromine atom, and a fluorine atom on a phenylacetic acid framework provides a robust platform for the synthesis of a diverse range of biologically active molecules. The protocols detailed in these application notes for amide bond formation and Suzuki-Miyaura cross-coupling demonstrate the utility of this compound in generating novel chemical entities for drug discovery programs. The strategic application of this compound can significantly contribute to the development of the next generation of therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
- BenchChem. (2025).
- Hu, B., et al. (2015). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry.
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mounier, L., Barth, M., & Boubia, B. (n.d.).
- PubChem. (n.d.). This compound.
- Sugawara, T., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry.
- World Intellectual Property Organization. (2023). Spirocyclic compounds.
- Zhang, X., et al. (2017). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
Application Notes & Protocols: Strategic Derivatization of 2-Bromo-4-fluorophenylacetic Acid for Active Pharmaceutical Ingredient (API) Synthesis
Abstract and Scope
2-Bromo-4-fluorophenylacetic acid is a pivotal, high-value starting material in medicinal chemistry and process development. Its unique structural features—a carboxylic acid handle, a strategically placed bromine atom, and a fluorine substituent—offer a trifecta of reactive sites for molecular elaboration. The carboxylic acid allows for the formation of esters and amides, common linkages in drug molecules. The aryl bromide is a versatile anchor for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final API.
This document provides an in-depth guide to the key derivatization strategies for this compound. It is intended for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into reaction optimization, troubleshooting, and the strategic application of these derivatives in the synthesis of complex pharmaceutical targets.
Core Derivatization Pathways
The true utility of this compound is unlocked through three primary classes of chemical transformation. The choice of pathway depends entirely on the synthetic strategy for the target API.
Caption: Core derivatization pathways for this compound.
Amide Bond Formation (Amidation)
The conversion of the carboxylic acid to an amide is one of the most fundamental and frequently utilized transformations in drug synthesis. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Causality and Experimental Choices: Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, "coupling reagents" are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.
-
Carbodiimides (EDC, DCC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are workhorses for amide bond formation. However, they can lead to a significant side reaction: the formation of an N-acylurea byproduct. To suppress this, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial.[1]
-
Uronium/Phosphonium Reagents (HATU, PyBOP): For more challenging couplings (e.g., with sterically hindered or poorly nucleophilic amines), more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used. These reagents react faster and are highly effective at suppressing racemization if the acid or amine has a chiral center.[1]
-
Base Selection: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to neutralize the acidic species formed during the reaction without competing as a nucleophile.[1]
Table 1: Comparison of Common Amidation Coupling Conditions
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantages & Considerations |
| EDC·HCl | HOBt | DIPEA | DMF, DCM | Cost-effective, standard method. Byproducts are generally water-soluble.[1] |
| HATU | None Req. | DIPEA, Lutidine | DMF, NMP | High efficiency for difficult couplings, low racemization.[2] |
| PyBOP | None Req. | DIPEA | DMF, DCM | High efficiency, phosphonium-based. Byproducts can sometimes complicate purification.[2] |
Protocol 2.1.1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and economical method suitable for a wide range of amine substrates.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M and stir until fully dissolved.
-
Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm and minimize side reactions.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.[1]
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
Ester Formation (Esterification)
Esterification masks the polarity of the carboxylic acid and serves as a key intermediate step or as the final functional group in many APIs.
Causality and Experimental Choices: The Fischer-Speier esterification is a classic, equilibrium-driven process. The reaction involves the acid-catalyzed nucleophilic attack of an alcohol on the protonated carboxylic acid.[3][4] To drive the equilibrium towards the product ester, Le Chatelier's principle is applied by either using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[3][5]
Protocol 2.2.1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol describes a straightforward synthesis of methyl 2-(2-bromo-4-fluorophenyl)acetate.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (serving as both reagent and solvent, ~10-20 fold excess).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction by TLC, observing the consumption of the starting carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.[5] Further purification can be achieved by distillation or column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is a powerful handle for building molecular complexity. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust method for forming a new carbon-carbon bond at this position.
Causality and Experimental Choices: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[6] Key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 2.3.1: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of a derivative (e.g., methyl 2-(2-bromo-4-fluorophenyl)acetate) with phenylboronic acid.
-
Setup: To a Schlenk flask, add the aryl bromide substrate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Catalyst/Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.01-0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Chiral Resolution via Diastereomeric Salt Formation
Many APIs are single enantiomers. If an asymmetric synthesis is not employed, a classical resolution of the racemic carboxylic acid is a viable and industrially relevant strategy.
Causality and Experimental Choices: This technique relies on the principle that diastereomers have different physical properties, including solubility.[8] By reacting the racemic acid with a single enantiomer of a chiral base (the "resolving agent"), a pair of diastereomeric salts is formed. If a suitable solvent is found, one diastereomer will be significantly less soluble and will crystallize out of the solution, allowing for separation by filtration.[9][10]
Protocol 2.4.1: General Workflow for Chiral Resolution
-
Resolving Agent Screening: In parallel, dissolve small amounts of racemic this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). To each, add ~0.5 equivalents of a different chiral base (e.g., (R)-1-phenylethylamine, quinine, cinchonidine).
-
Crystallization: Allow the solutions to stand, cool, or slowly evaporate to induce crystallization. The goal is to find a combination that yields a crystalline solid.
-
Scale-Up & Isolation: Once a promising hit is found, scale up the reaction. Dissolve the racemic acid (1.0 eq) and the chosen chiral base (0.5-1.0 eq) in the selected solvent with heating until a clear solution is obtained.
-
Cooling: Cool the solution slowly to room temperature, then potentially in an ice bath or refrigerator, to maximize the crystallization of the less soluble diastereomeric salt.
-
Filtration: Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 1M HCl). The acid will protonate the resolving agent (making it water-soluble as its hydrochloride salt) and liberate the enantiomerically enriched carboxylic acid into the organic layer.
-
Analysis: Separate the layers, dry and evaporate the organic phase. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
Caption: Workflow for classical chiral resolution.
References
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution. BenchChem.
- Che, D., et al. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
- BenchChem Technical Support Team. (2025). Improving the efficiency of amide bond formation with "2-Bromo-4,5-difluorophenylacetic acid". BenchChem.
- Organic Chemistry Portal. Suzuki Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696.
- YouTube. (2020). Suzuki Coupling.
- Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968–1971.
- Nagy, T., et al. (2019).
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.). Chiral resolution.
- University of California, Irvine, Department of Chemistry. (n.d.).
- Aapptec. (n.d.). Coupling Reagents.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- BenchChem. (n.d.). This compound | 61150-59-2.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Naumov, M., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 86(17), 11849–11860.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
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- 2. peptide.com [peptide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 2-Bromo-4-fluorophenylacetic Acid
Introduction
2-Bromo-4-fluorophenylacetic acid (CAS No. 61150-59-2) is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1][2] Its chemical structure, featuring a bromine atom and a fluorine atom on the phenyl ring, along with a carboxylic acid moiety, provides multiple reaction sites for further chemical modifications. The purity and structural integrity of this building block are paramount to ensure the desired reaction outcomes and the quality of the final products.
This document provides a comprehensive guide to the analytical methods for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, with an emphasis on the scientific reasoning behind the experimental choices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. These properties influence sample preparation, chromatographic separation, and spectroscopic analysis.
| Property | Value | Source(s) |
| CAS Number | 61150-59-2 | [1][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 108-111 °C | [4] |
| Boiling Point | 320.3±27.0 °C (Predicted) | [4] |
| pKa | 4.02±0.10 (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry | [3][4] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of non-volatile organic compounds like this compound due to its high resolution and sensitivity.[5][6]
Expertise & Experience: The "Why" Behind the Method
A reversed-phase C18 column is the stationary phase of choice for this analysis. The non-polar nature of the C18 stationary phase provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial.[5] This suppresses the ionization of the carboxylic acid group of the analyte, leading to a more consistent retention time and improved peak shape by reducing tailing.[7] UV detection is suitable as the phenyl ring provides a chromophore.
Protocol: HPLC Purity Determination
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standard of this compound (if available)
2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Optimal for elution and peak shape.[5] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 264 nm | Provides good sensitivity for fluorophenylacetic acid isomers.[8] |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.[5]
4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peak.
-
Inject the standard and sample solutions.
-
Process the chromatograms to determine the retention time and peak area.
5. Data Analysis
-
Compare the retention time of the major peak in the sample chromatogram with that of the reference standard to confirm identity.
-
Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[5]
Diagram: HPLC Workflow for Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For a non-volatile carboxylic acid like this compound, a derivatization step is necessary to increase its volatility.[5]
Expertise & Experience: The "Why" Behind the Method
Derivatization is essential to make the analyte suitable for GC analysis. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters. The GC separation is typically performed on a non-polar capillary column. The mass spectrometer provides structural information, confirming the identity of the analyte and any impurities.
Protocol: GC-MS Identification with Derivatization
1. Instrumentation and Materials
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Heating block or oven
2. Derivatization Procedure
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | Provides good separation of components.[5] |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas. |
| Ion Source Temp. | 230 °C | Standard for electron ionization. |
| Mass Range | 50-500 amu | Covers the expected mass of the derivatized analyte and fragments. |
4. Analysis
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
5. Data Analysis
-
Identify the peak corresponding to the silylated derivative of this compound based on its mass spectrum. The molecular ion peak and characteristic isotopic pattern of bromine should be observed.
-
Compare the obtained mass spectrum with a library of known spectra for confirmation.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expertise & Experience: The "Why" Behind the Method
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic region will show complex splitting patterns due to the presence of bromine and fluorine substituents. The methylene protons of the acetic acid group will appear as a singlet. ¹³C NMR provides information on the carbon framework of the molecule. The use of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is necessary to provide a lock signal for the spectrometer.[9]
Protocol: ¹H and ¹³C NMR Spectroscopy
1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
2. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
3. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.[9]
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
4. Data Analysis
-
Process the spectra (Fourier transform, phasing, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]
Expertise & Experience: The "Why" Behind the Method
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent peaks will be the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretching, aromatic C=C and C-H stretching, and the C-F and C-Br stretches.[10]
Protocol: FT-IR Spectroscopy
1. Instrumentation and Materials
-
FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Solid sample of this compound.
2. Data Acquisition
-
Record a background spectrum.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the sample spectrum.
3. Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1230 | C-F stretch |
| ~1300 | C-O stretch |
| Below 700 | C-Br stretch |
4. Data Analysis
-
Compare the obtained spectrum with a reference spectrum if available.
-
Confirm the presence of the key functional groups based on the positions of the absorption bands.
Diagram: Overall Analytical Workflow
Caption: A comprehensive workflow for the analytical characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. HPLC is the gold standard for purity assessment, while GC-MS, NMR, and FT-IR provide complementary and essential information for structural confirmation and identification of impurities. The protocols outlined in this document provide a robust framework for the comprehensive analysis of this important chemical intermediate, ensuring its quality and suitability for downstream applications in research and development.
References
- BenchChem. (2025). Physicochemical properties of "2-Bromo-4,5-difluorophenylacetic acid".
- BenchChem. (2025). Purity Analysis of Synthesized "2-Bromo-4,5-difluorophenylacetic acid" and Its Alternatives: A Comparative Guide.
- Sigma-Aldrich. 2-(2-Bromo-4-fluorophenyl)acetic acid.
- ChemicalBook. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum.
- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4'-fluoroacetophenone: A Technical Guide.
- Santa Cruz Biotechnology. This compound.
- Fisher Scientific. alpha-Bromo-4-fluorophenylacetic acid, 96%.
- Analytical Method Summaries. (2021).
- Analytical Method Summaries. (2023).
- PubChem. This compound.
- ChemicalBook. 4-Bromo-2-fluorophenylacetic acid(114897-92-6) 1H NMR spectrum.
- BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-2-fluorophenylacetic acid.
- SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Fisher Scientific. 4-Bromo-2-fluorophenylacetic acid, 98%.
- Org. Process Res. Dev. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
- NIH. HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- NIST. Bromo-4-fluoroacetophenone.
- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.
- ChemicalBook. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum.
- SpectraBase. 2-Bromo-4'-fluoroacetophenone - Optional[FTIR] - Spectrum.
- Chongqing Chemdad Co., Ltd. This compound.
- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.
- PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- Fisher Scientific. Matrix Scientific 2-BROMO-4'-FLUOROACETOPHENONE MF C8H6BrFO MW 217.04 CAS.
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- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution ¹H NMR Analysis of 2-Bromo-4-fluorophenylacetic Acid
Introduction: The Analytical Imperative for Substituted Phenylacetic Acids
2-Bromo-4-fluorophenylacetic acid is a key intermediate and building block in the synthesis of a wide range of pharmacologically active molecules and advanced materials. Its precise chemical structure, characterized by a multi-substituted aromatic ring, dictates its reactivity and suitability for downstream applications. Consequently, unambiguous structural verification is a critical step in quality control and process development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution[1]. Specifically, Proton (¹H) NMR provides exquisitely detailed information regarding the electronic environment of each hydrogen atom, their connectivity through scalar (J) coupling, and their relative abundance (integration)[2].
This application note provides a comprehensive guide to the ¹H NMR analysis of this compound. We will delve into the theoretical prediction of the spectrum, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer insights into the interpretation of the resulting high-resolution spectrum. This document is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Structural Features and Spectral Prediction
The ¹H NMR spectrum of this compound is defined by three distinct sets of protons: the aliphatic methylene (-CH₂-) protons, the three aromatic protons on the substituted benzene ring, and the labile carboxylic acid (-COOH) proton. Understanding the expected chemical shifts and coupling patterns is fundamental to accurate spectral assignment.
Chemical Structure and Proton Numbering:
Predicted Spectral Characteristics:
-
Carboxylic Acid Proton (H_acid): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It is expected to appear as a broad singlet at a chemical shift (δ) greater than 10 ppm. Its signal is highly dependent on concentration, temperature, and the choice of solvent. A key confirmatory test is its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O) due to H/D exchange.
-
Methylene Protons (H_alpha): These two protons are chemically equivalent and are adjacent to the electron-withdrawing aromatic ring and carboxylic acid group. They are expected to appear as a sharp singlet, typically in the range of δ 3.6 - 4.0 ppm. The absence of any adjacent protons means there will be no H-H coupling.
-
Aromatic Protons (H3, H5, H6): The aromatic region (δ 7.0 - 7.6 ppm) will be the most complex due to spin-spin coupling between the protons themselves (H-H coupling) and with the fluorine atom (H-F coupling).
-
H3: This proton is ortho to the bromine atom and para to the fluorine atom. It will be split by H5 (a small ⁴J meta-coupling) and the fluorine atom (a small ⁴J H-F para-coupling). This will likely result in a complex multiplet, possibly appearing as a doublet of doublets.
-
H5: This proton is ortho to H6, meta to H3, and meta to the fluorine atom. It will experience a large ³J ortho-coupling with H6, a smaller ⁴J meta-coupling with H3, and a medium-sized ³J H-F meta-coupling. This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd).
-
H6: This proton is ortho to H5 and ortho to the fluorine atom. It will be split by a large ³J ortho-coupling from H5 and a large ²J H-F ortho-coupling. This signal is also expected to be a complex multiplet, likely a triplet of doublets (td) or a doublet of doublets.
-
Detailed Experimental Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Materials and Reagents
-
Analyte: this compound (5-10 mg)[3].
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8+ atom % D). Rationale: DMSO-d₆ is an excellent choice for carboxylic acids as it helps to produce a sharper, more reliable signal for the acidic proton compared to less polar solvents like CDCl₃.
-
Internal Standard (Optional): Tetramethylsilane (TMS). Note: Modern spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at ~2.50 ppm), making an internal standard often unnecessary[1].
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, glass wool or cotton plug for filtration, volumetric flasks, and a vortex mixer.
Workflow for NMR Analysis
The entire process, from sample preparation to final structural verification, follows a logical and systematic workflow.
Caption: Workflow for the ¹H NMR Analysis of this compound.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it to a clean, small vial. For ¹H NMR, this quantity provides an excellent signal-to-noise ratio in a short acquisition time[4].
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[4][5]. Cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be transparent and colorless[3].
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck[3]. This step is crucial as suspended solid particles can severely degrade the magnetic field homogeneity, leading to broad spectral lines[4].
-
Transfer: Using the prepared filter pipette, transfer the solution from the vial into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm (0.5-0.6 mL)[3].
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints[3].
Data Acquisition and Processing
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field over time[5][6]. Following the lock, an automated or manual "shimming" procedure is performed to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks[6].
-
Acquisition: A standard one-pulse ¹H experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering approximately -2 to 12 ppm, and an acquisition time of 2-4 seconds. A relaxation delay of 1-2 seconds is usually adequate. For a sample of this concentration, 8 to 16 scans will yield a high-quality spectrum.
-
Processing:
-
Fourier Transform: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform[6].
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is then corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by setting the residual DMSO peak to δ 2.50 ppm.
-
Integration: The area under each distinct signal is integrated. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., a 1:2:1:1:1 ratio for the -COOH, -CH₂, and three individual Ar-H protons).
-
Data Interpretation and Summary
The final processed spectrum should be analyzed by assigning each signal to its corresponding proton in the molecule based on its chemical shift, integration, and multiplicity.
Table 1: Summary of Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -COOH | > 10.0 | Broad Singlet | N/A | 1H |
| H6 (Ar-H) | ~7.5 - 7.7 | dd or td | ³J(H-H) ≈ 8-9, ²J(H-F) ≈ 8-10 | 1H |
| H3 (Ar-H) | ~7.4 - 7.6 | d or dd | ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-5 | 1H |
| H5 (Ar-H) | ~7.2 - 7.4 | ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3 | 1H |
| -CH₂- | ~3.7 | Singlet | N/A | 2H |
Note: The exact chemical shifts and coupling constants can vary slightly based on the specific spectrometer and experimental conditions. The values provided are based on typical ranges for similar structures[7].
Key Verification Steps:
-
Confirm Integration: Check that the relative integrals match the expected 1:1:1:2:1 proton ratio (three distinct aromatic, one methylene, one carboxylic acid).
-
Analyze Coupling Patterns: Carefully measure the coupling constants (J-values) in the aromatic region. The shared J-values between multiplets confirm which protons are coupled to each other[2].
-
Perform D₂O Exchange: To definitively assign the carboxylic acid peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet above 10 ppm should disappear or significantly diminish, confirming its identity as the exchangeable acidic proton.
Conclusion
The ¹H NMR analysis of this compound is a powerful and definitive method for its structural verification. By following the detailed protocol for sample preparation and data acquisition outlined in this note, researchers can obtain high-resolution spectra. Correct interpretation, guided by an understanding of chemical shifts and the complex H-H and H-F coupling patterns, allows for the unambiguous assignment of all proton signals, thereby confirming the identity and purity of this important chemical intermediate.
References
- University of Rochester. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. Royal Society of Chemistry.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
- Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
- The Royal Society of Chemistry. (2018). Supporting Information.
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Definitive Identification of 2-Bromo-4-fluorophenylacetic Acid using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 2-Bromo-4-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. Due to its inherent polarity and low volatility, direct analysis by gas chromatography is challenging. This guide outlines a comprehensive workflow, beginning with sample preparation and emphasizing a critical derivatization step to enhance analyte volatility and thermal stability. The protocol details optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters for separation and identification, and provides insights into the interpretation of the resulting mass spectra.
Introduction: The Analytical Challenge
This compound is a halogenated aromatic carboxylic acid. The analysis of such compounds by Gas Chromatography (GC) is hindered by the presence of the polar carboxylic acid functional group. This group engages in hydrogen bonding, which significantly reduces the compound's volatility and can lead to poor chromatographic performance, including peak tailing and adsorption on active sites within the GC system.[1]
To overcome these challenges, a chemical modification process known as derivatization is essential.[2] Derivatization replaces the active hydrogen of the carboxyl group with a non-polar functional group.[3] This transformation increases the analyte's volatility and thermal stability, making it amenable to GC analysis while improving peak shape and sensitivity.[1][4] Silylation is one of the most common and effective derivatization techniques for carboxylic acids, converting them into their corresponding silyl esters.[4][5]
This protocol will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and highly effective reagent combination.[6]
Principle of the Method
The overall workflow involves three main stages: sample preparation (extraction), derivatization, and GC-MS analysis.
-
Sample Preparation : The analyte is first extracted from its matrix into a suitable organic solvent. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed depending on the sample complexity.[7][8]
-
Derivatization : The extracted analyte is then derivatized. The active hydrogen on the carboxylic acid is replaced by a trimethylsilyl (TMS) group, converting the acid into a more volatile and thermally stable TMS ester.
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The TMS-ester is separated from other components on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique fragmentation pattern and characteristic bromine isotope signature, allows for definitive identification.[9]
The following diagram illustrates the complete experimental workflow.
Caption: Experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol
-
Analyte Standard : this compound (≥97% purity)
-
Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents : Acetonitrile, Dichloromethane, Ethyl Acetate (HPLC or GC grade)
-
Apparatus : GC-MS system with autosampler, heating block, nitrogen evaporator, reaction vials (2 mL), vortex mixer.
This protocol assumes the analyte is in a relatively clean matrix. For complex matrices like plasma or soil, a validated LLE or SPE method is required.[2][7]
-
Accurately weigh and dissolve a known amount of the sample containing this compound in a suitable solvent like ethyl acetate.
-
Transfer an aliquot of the solution (e.g., 100 µL) to a 2 mL glass reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all residual water and protic solvents as they will consume the derivatization reagent.[3]
-
To the dried sample residue, add 100 µL of acetonitrile to redissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The addition of TMCS as a catalyst is crucial for derivatizing sterically hindered or less reactive functional groups.[1]
-
Tightly cap the vial and vortex briefly (approx. 30 seconds) to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the reaction goes to completion.[1]
-
After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (or 10:1 Split) | Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection can be used for more concentrated samples. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Oven Program | Initial: 100°C, hold for 2 min | Ensures focusing of the analytes at the head of the column. |
| Ramp: 10°C/min to 280°C | A controlled temperature ramp allows for the separation of compounds with different boiling points.[9] | |
| Final Hold: Hold at 280°C for 5 min | Ensures elution of any less volatile matrix components. | |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation in the source.[9] |
| Quadrupole Temp. | 150°C | Maintains ion path integrity and prevents contamination. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 450 amu | This range covers the expected molecular ion and key fragments of the derivatized analyte. |
| Scan Mode | Full Scan | Necessary for acquiring the complete mass spectrum for compound identification. |
Data Analysis and Interpretation
The TMS-derivatized this compound will elute as a sharp, symmetrical peak. The underivatized acid, if any remains, would either not elute or appear as a very broad, tailing peak much later in the chromatogram.
While a library spectrum for the TMS derivative of this compound may not be available in all commercial libraries, its structure can be confirmed by interpreting its fragmentation pattern.
-
Molecular Ion ([M]•+) : The molecular weight of the underivatized acid is ~233.0 g/mol . After derivatization with a TMS group (Si(CH₃)₃), the molecular weight increases to ~305.0 g/mol . A key feature will be the presence of two molecular ion peaks of nearly equal intensity at m/z 305 and 307, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Key Fragments :
-
[M-15]⁺ : Loss of a methyl group (•CH₃) from the TMS moiety is a very common fragmentation, resulting in a strong ion at m/z 290/292.
-
[M-117]⁺ : Cleavage of the C-C bond between the aromatic ring and the carbonyl group, with loss of •COOTMS, would produce a fragment at m/z 188/190, corresponding to the bromofluorobenzyl cation.
-
TMS-related ions : The presence of characteristic ions at m/z 73 ([Si(CH₃)₃]⁺) and 75 ([O=Si(CH₃)₂H]⁺) are strong indicators of a TMS-derivatized compound.
-
The combination of the retention time, the presence of the M/M+2 isotope pattern, and these characteristic fragments provides a highly confident identification of the target analyte.
Conclusion
This application note provides a comprehensive and reliable GC-MS protocol for the identification of this compound. The critical step of silylation derivatization successfully overcomes the challenges of analyzing this polar compound by gas chromatography. The detailed instrumental parameters and guidelines for spectral interpretation establish a self-validating system for researchers and drug development professionals, ensuring accurate and reproducible results.
References
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Regis Technologies. (n.d.). Silylation Reagents.
- Supelco. (n.d.).
- Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide).
- Challacombe, D. N., & Dawkins, D. R. (1974).
- Płotka-Wasylka, J., & Namieśnik, J. (2018). Analysis of acidic drugs by gas chromatography. In Comprehensive Analytical Chemistry.
- Wu, A. H., et al. (1993). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. Clinical Chemistry. [Link]
- Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Molnár-Gábor, D., et al. (2012). A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography–mass spectrometry. Microchemical Journal.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. restek.com [restek.com]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. gcms.cz [gcms.cz]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC Method for Purity Assessment of 2-Bromo-4-fluorophenylacetic Acid
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Bromo-4-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, which is optimized for the specific physicochemical properties of the analyte. The described protocol is designed to be readily implemented in a quality control or research laboratory setting. We provide a detailed breakdown of the methodological rationale, a step-by-step experimental protocol, system suitability criteria, and an overview of the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This ensures the method is not only accurate and precise but also suitable for its intended purpose.
Principle and Methodological Rationale
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement in drug development and manufacturing. This section details the scientific reasoning behind the selection of the analytical technique and the specific chromatographic parameters for this compound.
Analyte Physicochemical Properties
Understanding the analyte's properties is the foundation for developing a robust analytical method.[4] this compound is an aromatic carboxylic acid. Its structure dictates its chromatographic behavior.
| Property | Value | Source |
| Chemical Name | This compound | [5][6][7] |
| CAS Number | 61150-59-2 | [5][7] |
| Molecular Formula | C₈H₆BrFO₂ | [7][8] |
| Molecular Weight | 233.03 g/mol | [7][8] |
| Structure | ![]() | |
| XLogP3 | 2.2 | [8] |
| Physical Form | Solid | [5] |
The presence of the carboxylic acid group makes the molecule's polarity highly dependent on pH. The XLogP3 value of 2.2 suggests moderate hydrophobicity when the carboxylic acid is protonated (non-ionized).[8]
Chromatographic Principle: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the chosen technique due to its versatility and suitability for separating moderately polar to non-polar organic molecules.[9] The fundamental principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).[10]
For an acidic compound like this compound, controlling the mobile phase pH is the most critical factor for achieving reproducible retention and good peak shape.[11][12] By setting the mobile phase pH to be acidic (at least 1.5-2 units below the analyte's pKa), the carboxylic acid functional group remains in its protonated, non-ionized state (-COOH).[13] This non-ionized form is less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and, consequently, better retention and separation from polar impurities.[11][12]
Caption: Logic flow for HPLC method development.
Rationale for Method Parameter Selection
-
Stationary Phase: A standard L1-type C18 column is selected for its broad applicability and proven performance in retaining hydrophobic compounds.[14] A column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.
-
Mobile Phase: A simple isocratic mobile phase consisting of an acidified aqueous component and an organic modifier is chosen for its robustness and ease of preparation.
-
Aqueous Phase: Water with 0.1% phosphoric acid is used. Phosphoric acid serves as a buffer to maintain a consistently low pH (around 2.1), ensuring the analyte remains protonated.[9][13] It is also UV-transparent at lower wavelengths.
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[13] The ratio of acetonitrile to the aqueous phase is optimized to achieve an appropriate retention time (typically between 3 and 10 minutes) and resolution from potential impurities.
-
-
Detection: A UV detector is employed. Given the aromatic ring structure, the analyte is expected to have strong UV absorbance. A detection wavelength of 264 nm is selected as a starting point, which is effective for similar fluorophenylacetic acid isomers.[15] For optimal sensitivity, a Diode Array Detector (DAD) can be used to determine the wavelength of maximum absorbance.
Detailed Experimental Protocol
This section provides a complete, step-by-step protocol for performing the purity analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a pump (isocratic or gradient capable), autosampler, column thermostat, and a UV or DAD detector. Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (o-Phosphoric acid, ~85%, analytical grade)
-
This compound reference standard (of known purity)
-
-
Materials:
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 264 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Aqueous Mobile Phase (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase (Working Solution): Combine 600 mL of Acetonitrile and 400 mL of the Aqueous Mobile Phase. Mix well and degas using sonication or vacuum filtration before use.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Mobile Phase.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Mobile Phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial if particulate matter is visible.
System Suitability Testing (SST) Protocol & Criteria
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Standard Solution multiple times.[3]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
Evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Demonstrates system stability. |
Analytical Procedure
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject a blank (Mobile Phase) to ensure no carryover or system contamination.
-
Inject the prepared Sample Solution in duplicate.
-
Inject a Standard Solution after a reasonable number of sample injections (e.g., every 10 samples) to verify continued system performance.
Data Analysis and Calculations
Purity Calculation (Area Percent Method)
The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have the same UV response factor as the main component.
Formula: Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
Where:
-
Area_main_peak is the integrated area of the this compound peak.
-
Total_Area_all_peaks is the sum of the integrated areas of all peaks in the chromatogram (excluding the solvent front and any blank peaks).
Method Validation Overview (ICH Q2(R1))
To demonstrate that an analytical procedure is suitable for its intended purpose, a full validation should be performed in accordance with ICH Q2(R1) guidelines.[1][3][16] The main validation characteristics for a purity method are summarized below.
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies (acid, base, oxidative, thermal, photolytic).[3][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by spiking a placebo with known amounts of the analyte.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratories variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature, ±0.2 units of pH).
Conclusion
The HPLC method described in this application note provides a reliable, robust, and straightforward approach for determining the purity of this compound. The use of a standard C18 column and an acidified acetonitrile/water mobile phase ensures excellent peak shape and retention. The protocol, including system suitability criteria and data analysis procedures, is designed for easy adoption in a quality control environment. For regulatory submissions, a full method validation according to ICH Q2(R1) guidelines is required to formally demonstrate the method's suitability for its intended purpose.
References
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules (2022). Phenomenex. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021). U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures (2024). Starodub. [Link]
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
- HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru. [Link]
- How does an acid pH affect reversed-phase chromatography separ
- This compound. PubChem. [Link]
- Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance (2025). Mastelf. [Link]
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Mobile Phase Selection in Method Development: How to Optimize (2025).
- pH/Organic solvent double-gradient reversed-phase HPLC.
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]
- Multi-active method for the analysis of active substances in formulated products to support quality control scope (2020). Collaborative International Pesticides Analytical Council. [Link]
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography (2018).
Sources
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- 4. pharmaguru.co [pharmaguru.co]
- 5. 2-(2-Bromo-4-fluorophenyl)acetic acid | 61150-59-2 [sigmaaldrich.com]
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- 15. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application of 2-Bromo-4-fluorophenylacetic acid in cross-coupling reactions
An In-Depth Guide to the Application of 2-Bromo-4-fluorophenylacetic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of this compound
This compound is a halogenated phenylacetic acid derivative that serves as a highly valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure is distinguished by three key features that dictate its reactivity and utility:
-
The Aryl Bromide Moiety: The carbon-bromine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its bond dissociation energy is lower than that of a carbon-fluorine or carbon-chlorine bond, allowing for selective oxidative addition of a palladium(0) catalyst.[2]
-
The Fluoro Substituent: The fluorine atom at the para-position significantly modulates the electronic properties of the aromatic ring, influencing the rate and efficiency of the catalytic cycle.
-
The Phenylacetic Acid Side Chain: This functional group is a common pharmacophore found in many biologically active molecules, most notably in non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Its presence offers a direct route to complex drug analogues.
This guide provides detailed application notes and protocols for leveraging this compound in several cornerstone cross-coupling reactions. The methodologies are designed for researchers, chemists, and drug development professionals seeking to incorporate this synthon into their synthetic strategies.
General Workflow for Cross-Coupling Reactions
A successful cross-coupling experiment requires meticulous attention to establishing and maintaining an inert atmosphere to protect the oxygen-sensitive Pd(0) catalyst. The following diagram illustrates a typical experimental workflow.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling an organoboron species with an organohalide.[5][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5] For this compound, this reaction enables the synthesis of biarylpropionic acid derivatives, a core structure in many NSAIDs like Ketoprofen.[6]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[5][9]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[7][9]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid
This protocol provides a representative starting point. The free carboxylic acid may be protected as an ester to prevent potential side reactions, though many Suzuki couplings tolerate it.
Materials:
-
This compound (1.0 equiv)
-
p-tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, p-tolylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS. Reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Suzuki Coupling Conditions
| Aryl Halide Analog | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Fe₃O₄@SiO₂/Pd(II) (1.0) | - | Na₂CO₃ | DMA | 100 | 94 | [10] |
| 2-Bromo-4-chlorophenol | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5.0) | K₃PO₄ | Toluene | 100 | >95 | [11] |
| 2-Bromo-4-chlorobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 | [2] |
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base.[12] This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds and is particularly useful for synthesizing derivatives of cinnamic acid and stilbene, which are valuable pharmaceutical intermediates.[4][8][12]
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling, but with distinct intermediate steps.[12]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl halide.[13]
-
Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the Aryl-Pd bond.[8][13]
-
β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene C=C bond and a palladium-hydride species.[13]
-
Base-promoted Regeneration: The base regenerates the active Pd(0) catalyst from the H-Pd(II)-X species.
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Protocol: Synthesis of (E)-3-(2-carboxy-5-fluorophenyl)acrylic acid
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Triphenylphosphine (PPh₃) (2-10 mol%) (Optional, can improve stability/yield)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube or flask equipped with a reflux condenser, dissolve this compound and Pd(OAc)₂ in ACN.
-
Add ethyl acrylate followed by triethylamine at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor by TLC.
-
After complete consumption of the starting material, cool the mixture and filter it through a pad of Celite to remove palladium black.[13]
-
Concentrate the filtrate in vacuo. The resulting product is the ethyl ester.
-
For the free acid, hydrolyze the ester by dissolving the crude residue in a mixture of THF/water and adding LiOH or NaOH. Stir at room temperature until hydrolysis is complete.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Data Presentation: Representative Heck Coupling Conditions
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | High | [12] |
| Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2.0) | NEt₃ | DMF | 100 | 36 | [14] |
| Aryl Bromide | Ethyl Acrylate | Pd(OAc)₂ (5.0) | NEt₃ | Acetonitrile | Reflux | N/A | [13] |
| Aryl Bromide | Styrene | Pd(L-proline)₂ | K₂CO₃ | Water (Microwave) | 120 | >90 | [15] |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[16] This transformation is invaluable for creating internal alkynes, which are precursors to a vast range of complex molecules in medicinal chemistry and materials science.
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[16]
-
Palladium Cycle: This is identical to the oxidative addition step in the Suzuki and Heck reactions, forming an Ar-Pd(II)-X intermediate.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne (deprotonated by the amine base) to form a copper(I) acetylide.[17] This acetylide is the active nucleophile.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) center.[17]
-
Reductive Elimination: The aryl and alkynyl groups couple, releasing the final product and regenerating the Pd(0) catalyst.
Protocol: Synthesis of 2-(4-fluoro-2-(phenylethynyl)phenyl)acetic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF, followed by the amine base (e.g., DIPA), and finally phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and can be complete within 1-4 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove salts and catalyst residues.[17]
-
Wash the filtrate with saturated aq. NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5.0) | CuI (2.5) | DIPA | THF | RT | 89 | [17] |
| 2-Bromo-1-ethenyl-4-fluorobenzene | Phenylacetylene | Pd(OAc)₂ (2.0) | - (Copper-Free) | K₂CO₃ | Toluene/H₂O | 100 | N/A | [18] |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ (2.0) | - (Copper-Free) | Cs₂CO₃ | Dioxane | RT | High | [19] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[20][21] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals.[21] It offers a significant advantage over classical methods, which often require harsh conditions and have limited scope.[20]
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions but involves the formation of a palladium-amido complex.[20]
-
Oxidative Addition: Pd(0) adds to the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. Using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often critical to facilitate this step and prevent side reactions like β-hydride elimination.[20]
Protocol: Synthesis of 2-(2-anilino-4-fluorophenyl)acetic acid
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add this compound.
-
Add the anhydrous, degassed solvent, followed by the aniline.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Reference |
| Aryl Halide | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | [21] |
| Aryl Chloride | Ammonia | Pd(OAc)₂ (1.0) | Josiphos ligand | K₃PO₄ | t-BuOH | 110 | [22] |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ (2.0) | BINAP | NaOtBu | Toluene | 100 | [20] |
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxyl
- Synthesis of Peptide–Nonsteroidal Anti-Inflammatory Drug Hybrid Compounds and Their Selectivity in Inhibiting the Dual Cyclooxygenase-2 (COX)–5-Lipoxygenase (LOX) System: A Docking and Molecular Dynamics Study. MDPI.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Heck reaction. Wikipedia.
- Heck Coupling. NROChemistry.
- Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with Terminal Alkynes. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. NROChemistry.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Intro to Organometallics: The Heck Reaction. Odinity.
- This compound | 61150-59-2. Benchchem.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Reactivity of 2-Bromo-4-isopropylphenol: A Comparative Guide for Cross-Coupling Reactions. Benchchem.
- Benchmarking 2-Bromo-4-chlorobenzotrifluoride: A Comparative Guide to its Performance in Cross-Coupling Reactions. Benchchem.
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Application Notes and Protocols: A Step-by-Step Guide to the Esterification of 2-Bromo-4-fluorophenylacetic Acid
Abstract: The esterification of 2-Bromo-4-fluorophenylacetic acid is a critical transformation in medicinal chemistry, yielding key intermediates for the synthesis of various pharmacologically active agents. This guide provides detailed, field-proven protocols for two robust esterification methodologies: the classic Fischer-Speier Esterification and the mild Steglich Esterification. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating protocols, and offers comprehensive guidance on purification and characterization to ensure the synthesis of high-purity esters.
Introduction: The Significance of this compound Esters
This compound is a substituted phenylacetic acid derivative whose esters are valuable building blocks in organic synthesis. The presence of the bromine and fluorine atoms on the phenyl ring provides specific steric and electronic properties, and the bromine atom, in particular, serves as a versatile handle for further functionalization through cross-coupling reactions. Esters of this acid are precursors in the development of novel therapeutics, making reliable and scalable esterification methods essential for the drug discovery pipeline.
This guide presents two primary methods for the synthesis of esters from this compound, catering to different substrate sensitivities and experimental constraints.
-
Fischer-Speier Esterification: A classic, acid-catalyzed method that is cost-effective and suitable for simple, non-acid-sensitive alcohols.[1][2][3]
-
Steglich Esterification: A modern, carbodiimide-mediated coupling reaction that proceeds under mild, neutral conditions, ideal for complex or acid-labile alcohols.[4][5][6][7]
Method 1: Fischer-Speier Esterification
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[1][8] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[3][8]
Mechanistic Rationale
The reaction mechanism involves several reversible steps.[2][3][8]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
Detailed Experimental Protocol: Synthesis of Methyl 2-Bromo-4-fluorophenylacetate
This protocol is adapted from general procedures for the esterification of substituted phenylacetic acids.[2][9]
Table 1: Reagents and Materials for Fischer Esterification
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 233.04 | 5.0 g | 21.45 | Starting Acid |
| Methanol (Anhydrous) | 32.04 | 50 mL | ~1236 | Reagent/Solvent |
| Sulfuric Acid (H₂SO₄), Concentrated (98%) | 98.08 | 0.5 mL | ~9.2 | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~60 mL | - | Neutralizing Agent |
| Ethyl Acetate (EtOAc) | 88.11 | ~100 mL | - | Extraction Solvent |
| Brine (Saturated NaCl Solution) | - | ~30 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 21.45 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.5 mL) to the stirring solution. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-Bromo-4-fluorophenylacetate.[9]
-
Purification: The crude product, typically an oil, can be purified further by column chromatography if necessary (see Section 4).
Method 2: Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[4][7] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for sterically hindered alcohols.[6][10][11]
Mechanistic Rationale
The mechanism avoids the harsh acidic conditions of the Fischer method.[4][6]
-
Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.
-
Acyl Transfer to Catalyst: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This step is crucial as it forms a reactive N-acylpyridinium intermediate and prevents a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[4][6][12]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic N-acylpyridinium intermediate.
-
Product Formation: The tetrahedral intermediate collapses to form the desired ester, releasing the DMAP catalyst. The protonated DCC byproduct is neutralized to form N,N'-dicyclohexylurea (DCU), an insoluble solid that can be easily removed by filtration.[4]
Detailed Experimental Protocol: Synthesis of Ethyl 2-Bromo-4-fluorophenylacetate
This protocol is based on the original Steglich method and subsequent adaptations.[4][11][13]
Table 2: Reagents and Materials for Steglich Esterification
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 233.04 | 2.33 g | 10.0 | Starting Acid |
| Ethanol (Anhydrous) | 46.07 | 0.69 mL (0.55 g) | 12.0 | Reagent (Alcohol) |
| DCC | 206.33 | 2.27 g | 11.0 | Coupling Agent |
| DMAP | 122.17 | 122 mg | 1.0 | Catalyst |
| Dichloromethane (DCM), Anhydrous | 84.93 | 50 mL | - | Solvent |
| 0.5 N Hydrochloric Acid (HCl) | - | ~40 mL | - | Washing Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~40 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.33 g, 10.0 mmol), anhydrous ethanol (0.69 mL, 12.0 mmol), and DMAP (122 mg, 1.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
DCC Addition: Add a solution of DCC (2.27 g, 11.0 mmol) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-Bromo-4-fluorophenylacetate.
-
Purification: Purify the crude product by column chromatography on silica gel (see Section 4).
Workflow Visualization
General Esterification Workflow
Caption: General workflow for the synthesis and purification of esters.
Fischer vs. Steglich: Key Differences
Caption: Comparison of Fischer and Steglich esterification methods.
Purification and Characterization
Purification by Column Chromatography
Column chromatography is the standard method for purifying the synthesized esters, especially to remove unreacted starting material or byproducts like N-acylurea from the Steglich reaction.[14][15]
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.[14][15]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is effective. A starting eluent of 5% ethyl acetate in hexanes is common. The polarity can be gradually increased to elute the more polar ester product.
-
Tailing Suppression: Since the starting material is a carboxylic acid, it can streak or "tail" on the silica gel. Adding a small amount (0.5-1%) of acetic acid to the eluent can suppress the ionization of any unreacted carboxylic acid, leading to better separation.[15]
-
Fraction Analysis: Fractions should be monitored by TLC to identify and combine those containing the pure product.
Characterization
The identity and purity of the final ester product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The appearance of new signals corresponding to the alcohol moiety (e.g., a methyl singlet around 3.7 ppm for a methyl ester or an ethyl quartet/triplet pattern for an ethyl ester) and a shift in the signals of the carbons adjacent to the carbonyl group are expected. ¹⁹F NMR will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.[15]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester (typically 1735-1750 cm⁻¹) are key indicators of a successful reaction.
Safety and Handling
-
This compound: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuric Acid: Is highly corrosive. Handle with extreme care in a fume hood and add it slowly to other solutions to dissipate heat.
-
DCC: Is a potent skin allergen and sensitizer. Always handle with gloves in a well-ventilated fume hood.[13]
-
Solvents (DCM, Methanol, Ethyl Acetate): Are flammable and volatile. Work in a fume hood and avoid sources of ignition.
References
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The Strategic Utility of 2-Bromo-4-fluorophenylacetic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-4-fluorophenylacetic acid as a pivotal intermediate in pharmaceutical research and development. We will dissect its chemical attributes, focusing on how its unique molecular architecture is leveraged in the synthesis of complex active pharmaceutical ingredients (APIs). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed synthetic protocols but also the underlying chemical principles that guide these processes. The synthesis of the anti-inflammatory drug Lifitegrast will be used as a primary case study to illustrate the application of phenylacetic acid derivatives in complex API manufacturing.
Introduction: The Molecular Advantage of this compound
This compound, with the chemical formula C₈H₆BrFO₂, is a halogenated aromatic carboxylic acid.[1] Its value as a pharmaceutical intermediate stems from the specific arrangement of its functional groups: a carboxylic acid, a bromine atom, and a fluorine atom on a phenyl ring. This trifecta of functionalities provides a versatile platform for a variety of chemical transformations.
The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments.[2] The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring, impacting reactivity and metabolic stability of the final drug molecule.[2] The carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular components.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective synthesis.
| Property | Value | Reference |
| CAS Number | 61150-59-2 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 108-111 °C | [1] |
Safety Information:
This compound is classified as an irritant and is harmful if swallowed.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3]
Core Application: A Lintel in the Synthesis of Anti-Inflammatory Agents
The unique structural features of this compound and its derivatives make them valuable precursors for a range of therapeutic agents, particularly in the realm of anti-inflammatory drugs.[5] The phenylacetic acid scaffold is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Case Study: The Synthesis of Lifitegrast
Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease.[6] Its complex molecular structure necessitates a multi-step synthesis where intermediates derived from phenylacetic acid play a crucial role. While a direct synthesis from this compound is not the most common route, understanding the synthesis of Lifitegrast provides a clear blueprint for how such intermediates are utilized.
The following diagram illustrates a generalized synthetic workflow for Lifitegrast, highlighting the key bond-forming events where a phenylacetic acid-like intermediate would be involved.
Caption: Generalized synthetic workflow for Lifitegrast.
Detailed Protocols: A Representative Synthetic Approach
The following protocols are based on established synthetic transformations for compounds structurally related to Lifitegrast and illustrate the practical application of phenylacetic acid derivatives.
Protocol 1: Amide Coupling of a Phenylacetic Acid Derivative
This protocol details the crucial amide bond formation, a reaction where this compound could be a starting material.
Objective: To couple a phenylacetic acid derivative with an amine to form a key amide intermediate.
Materials:
-
Phenylacetic acid derivative (e.g., this compound) (1.0 eq)
-
Amine component (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Triethylamine (TEA) (2.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the phenylacetic acid derivative (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the amine component (1.0 eq) followed by triethylamine (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system for amide bond formation. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization if chiral centers are present.[6]
-
Triethylamine: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use the anhydrous form to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, reagents, and water-soluble byproducts.
Protocol 2: Willgerodt-Kindler Reaction for Phenylacetic Acid Synthesis
For research groups that need to synthesize phenylacetic acid derivatives in-house, the Willgerodt-Kindler reaction is a robust method starting from a corresponding acetophenone.
Objective: To synthesize this compound from 2'-Bromo-4'-fluoroacetophenone.
Materials:
-
2'-Bromo-4'-fluoroacetophenone (1.0 eq)[7]
-
Sulfur (2.5 eq)
-
Morpholine (5.0 eq)
-
Dioxane
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2'-Bromo-4'-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will become dark.
-
Cool the reaction to room temperature and add a mixture of dioxane and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate thiomorpholide.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol/water to yield pure this compound.
Causality of Experimental Choices:
-
Sulfur and Morpholine: These are the key reagents for the Willgerodt-Kindler reaction. They react with the acetophenone to form a thiomorpholide intermediate.
-
Acidic Hydrolysis: The subsequent hydrolysis step with a strong acid is necessary to convert the thiomorpholide to the desired carboxylic acid.
Data Presentation: Expected Yields and Purity
The following table summarizes typical experimental outcomes for the described protocols.
| Protocol | Reaction | Starting Material | Product | Typical Yield | Typical Purity (Post-Purification) |
| 1 | Amide Coupling | This compound | Amide Intermediate | 70-90% | >98% |
| 2 | Willgerodt-Kindler | 2'-Bromo-4'-fluoroacetophenone | This compound | 60-80% | >97% |
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceuticals. Its unique combination of reactive sites allows for the strategic construction of complex molecular architectures. The protocols and discussions provided herein offer a practical guide for the effective utilization of this intermediate, with a clear rationale for the experimental choices, empowering researchers to accelerate their drug discovery and development programs. The synthesis of Lifitegrast serves as a compelling example of the strategic importance of such tailored intermediates in modern medicinal chemistry.
References
- ChemistryViews. (2023, October 1). Improved Synthesis Route for Lifitegrast.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Bromo-5-fluorophenylacetic acid.
- Vertex AI Search. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.
- Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block.
- Google Patents. (n.d.). WO2019186520A1 - A process for the preparation of lifitegrast.
- Google Patents. (n.d.). WO2020114202A1 - Method for preparing compound lifitegrast.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Thermo Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
- SpringerLink. (2022, February 17). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues.
- ResearchGate. (2023, August 3). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Google Patents. (n.d.). United States Patent (19).
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluorophenylacetic acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4-fluorophenylacetic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motifs are found in a variety of therapeutic agents, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. This document provides a detailed guide to the large-scale synthesis of this compound, exploring various synthetic routes and offering in-depth protocols. The focus is on providing practical, field-proven insights into process optimization, scalability, and safety, to empower researchers and production chemists in their endeavors.
Synthetic Strategies: A Comparative Overview
Several synthetic routes to this compound are viable on a large scale. The choice of a specific route will often depend on factors such as the cost and availability of starting materials, equipment capabilities, and regulatory considerations. Here, we discuss three primary strategies:
-
The Cyanide Route: A classic and robust method starting from 2-Bromo-4-fluorotoluene.
-
The Grignard Route: A powerful C-C bond-forming strategy offering a direct carboxylation step.
-
The Palladium-Catalyzed Carbonylation Route: A modern and efficient, albeit more complex, approach.
The following table provides a high-level comparison of these routes:
| Feature | The Cyanide Route | The Grignard Route | Palladium-Catalyzed Carbonylation |
| Starting Material | 2-Bromo-4-fluorotoluene | 2-Bromo-4-fluorobenzyl bromide | 2-Bromo-4-fluorobenzyl bromide |
| Key Steps | Bromination, Cyanation, Hydrolysis | Grignard formation, Carboxylation | Oxidative addition, CO insertion, Nucleophilic attack |
| Primary Advantages | Well-established, reliable, uses common reagents. | Shorter route, direct carboxylation. | High efficiency, potentially milder conditions. |
| Primary Challenges | Use of highly toxic cyanides, multi-step. | Highly sensitive to moisture and air, exothermic. | Catalyst cost and sensitivity, CO gas handling. |
Route 1: The Cyanide Route - A Step-by-Step Guide
This is arguably the most traditional and widely implemented route on an industrial scale due to its predictability and the use of readily available bulk chemicals.
Workflow Diagram: The Cyanide Route
Caption: Workflow for the synthesis of this compound via the cyanide route.
Part 1: Radical Bromination of 2-Bromo-4-fluorotoluene
The initial step involves the selective bromination of the benzylic position of 2-Bromo-4-fluorotoluene. This is a free-radical chain reaction, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) as the bromine source.[1][2]
Protocol: Large-Scale Synthesis of 2-Bromo-4-fluorobenzyl bromide
| Reagent/Parameter | Quantity (per mole of starting material) | Notes |
| 2-Bromo-4-fluorotoluene | 1.0 mole | Ensure purity >98% to avoid side-chain bromination of impurities. |
| N-Bromosuccinimide (NBS) | 1.05 moles | Use of slight excess ensures complete conversion. |
| Azobisisobutyronitrile (AIBN) | 0.02 moles | Handle with care; it is a potentially explosive solid. |
| Solvent (e.g., CCl₄, Chlorobenzene) | 5-10 volumes | Chlorobenzene is a more environmentally acceptable alternative to CCl₄.[3] |
| Temperature | 75-85 °C | Maintain a steady temperature to control the reaction rate. |
| Reaction Time | 2-4 hours | Monitor by GC or TLC for the disappearance of the starting material. |
Procedure:
-
Charge the reactor with 2-Bromo-4-fluorotoluene and the chosen solvent.
-
Inert the reactor with nitrogen and begin agitation.
-
Heat the mixture to the reaction temperature.
-
In a separate vessel, prepare a slurry of NBS and AIBN in the solvent.
-
Slowly add the NBS/AIBN slurry to the reactor over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, maintain the reaction mixture at temperature for an additional 1-2 hours until completion.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of solvent.
-
The filtrate containing the product can be used directly in the next step or concentrated under vacuum if isolation is required.
Large-Scale Considerations and Safety:
-
Thermal Safety: Radical brominations are exothermic and can lead to runaway reactions if not properly controlled.[4] A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is crucial before scaling up. The rate of addition of the brominating agent and efficient heat removal are critical.
-
Initiator Choice: While AIBN is common, other initiators with different decomposition temperatures can be chosen to optimize the reaction for specific equipment.
-
Solvent Selection: The use of chlorinated solvents like carbon tetrachloride is being phased out due to environmental concerns.[3] Alternative solvents like chlorobenzene or even supercritical CO₂ have been explored for free-radical brominations.[3]
Part 2: Cyanation of 2-Bromo-4-fluorobenzyl bromide
This step involves a nucleophilic substitution of the benzylic bromide with a cyanide salt to form 2-Bromo-4-fluorophenylacetonitrile.
Protocol: Large-Scale Synthesis of 2-Bromo-4-fluorophenylacetonitrile
| Reagent/Parameter | Quantity (per mole of starting material) | Notes |
| 2-Bromo-4-fluorobenzyl bromide | 1.0 mole | Can be used as a solution from the previous step. |
| Sodium Cyanide (NaCN) | 1.1 moles | Highly toxic; handle with extreme caution in a well-ventilated area. |
| Solvent (e.g., Ethanol/Water, DMSO) | 5-10 volumes | A polar protic solvent mixture is common for this reaction. |
| Phase-Transfer Catalyst (optional) | 0.01-0.05 moles | e.g., TBAB; can improve reaction rate and yield.[5] |
| Temperature | 60-80 °C | Higher temperatures can lead to the formation of isocyanide byproducts.[5] |
| Reaction Time | 4-6 hours | Monitor by HPLC or GC. |
Procedure:
-
In the main reactor, charge the solution of 2-Bromo-4-fluorobenzyl bromide.
-
In a separate, well-ventilated, and contained area, prepare a solution of sodium cyanide in the chosen solvent system.
-
Carefully add the sodium cyanide solution to the reactor.
-
If using a phase-transfer catalyst, add it at this stage.
-
Heat the reaction mixture to the desired temperature and hold for 4-6 hours.
-
Upon completion, cool the reaction mixture.
-
Quench the reaction with a controlled addition of water.
-
Extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude nitrile.
Large-Scale Considerations and Safety:
-
Cyanide Handling: Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7][8][9][10] All handling must be done in a designated area with appropriate personal protective equipment (PPE), including respiratory protection.[6][7] An emergency response plan, including access to cyanide antidote kits, must be in place.
-
Byproduct Formation: The formation of the isocyanide isomer is a common side reaction.[5] This can be minimized by using polar aprotic solvents and controlling the temperature. Any residual isocyanide can be removed by washing the crude product with warm 50% sulfuric acid.[5]
-
Waste Disposal: Aqueous waste containing cyanide must be treated before disposal, typically by oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.
Part 3: Hydrolysis of 2-Bromo-4-fluorophenylacetonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.
Protocol: Large-Scale Hydrolysis to this compound
| Reagent/Parameter | Quantity (per mole of starting material) | Notes |
| 2-Bromo-4-fluorophenylacetonitrile | 1.0 mole | Crude material from the previous step can often be used. |
| Acidic Hydrolysis | ||
| Concentrated Sulfuric Acid | 3-5 volumes | Highly corrosive. |
| Water | 2-3 volumes | |
| Temperature | 100-120 °C | |
| Basic Hydrolysis | ||
| Sodium Hydroxide (50% aq. solution) | 2.5-3.0 moles | Highly corrosive. |
| Solvent (e.g., Ethanol) | 2-5 volumes | Helps with solubility. |
| Temperature | 80-100 °C | |
| Reaction Time | 6-12 hours | Monitor for the disappearance of the nitrile and formation of the acid. |
Procedure (Acidic Hydrolysis):
-
Charge the reactor with concentrated sulfuric acid.
-
Cool the acid to below 20 °C.
-
Slowly add the 2-Bromo-4-fluorophenylacetonitrile to the acid with vigorous stirring, maintaining the temperature below 30 °C.
-
Once the addition is complete, slowly heat the mixture to 100-120 °C and hold for 6-12 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Procedure (Basic Hydrolysis):
-
Charge the reactor with the nitrile, sodium hydroxide solution, and ethanol.
-
Heat the mixture to reflux (80-100 °C) and hold for 6-12 hours.
-
Cool the reaction mixture and distill off the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., toluene) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2.
-
The product will precipitate.
-
Filter, wash with cold water, and dry.
Large-Scale Considerations and Safety:
-
Exotherms: Both acidic and basic hydrolysis are exothermic, especially during the initial mixing and the quenching/acidification steps. Slow and controlled addition and efficient cooling are essential.
-
Corrosion: The use of concentrated acids and bases requires reactors made of or lined with corrosion-resistant materials.
-
Waste Neutralization: The acidic or basic waste streams generated must be neutralized before disposal.
Route 2: The Grignard Route
This route offers a more convergent approach, forming the carboxylic acid in a single step from the corresponding Grignard reagent.
Workflow Diagram: The Grignard Route
Caption: Synthesis of this compound via the Grignard route.
Protocol: Large-Scale Grignard Synthesis
| Reagent/Parameter | Quantity (per mole of starting material) | Notes |
| 2-Bromo-4-fluorobenzyl bromide | 1.0 mole | Must be completely dry. |
| Magnesium Turnings | 1.2 moles | Activated magnesium is preferred for easier initiation. |
| Anhydrous Solvent (e.g., THF, Diethyl Ether) | 10-15 volumes | Strict exclusion of water is critical. |
| Initiator (optional) | A small crystal of iodine | Helps to initiate the reaction. |
| Carbon Dioxide (Dry Ice) | Excess | Must be completely dry. |
| Aqueous Acid (e.g., 3M HCl) | For workup | |
| Temperature | 25-40 °C for formation; -78 °C for carboxylation |
Procedure:
-
Ensure all glassware and the reactor are scrupulously dried.
-
Charge the reactor with magnesium turnings and a small amount of the anhydrous solvent under a nitrogen atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-Bromo-4-fluorobenzyl bromide in the anhydrous solvent.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If it doesn't start, gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. This step is highly exothermic.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add crushed dry ice to the reaction mixture with vigorous stirring. Alternatively, the Grignard solution can be added to a slurry of dry ice in an anhydrous solvent.
-
Allow the mixture to warm to room temperature.
-
Slowly add the aqueous acid to quench the reaction and protonate the carboxylate salt.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate to yield the product.
Large-Scale Considerations and Safety:
-
Anhydrous Conditions: The strict requirement for anhydrous conditions can be challenging on a large scale.[11] Solvents must be rigorously dried, and the entire system must be well-sealed and inerted.
-
Runaway Reactions: Grignard reagent formation is highly exothermic and can be difficult to control on a large scale.[12] Continuous flow reactors are being explored to mitigate this risk by reducing the reaction volume at any given time.[12]
-
Magnesium Handling: Magnesium is a flammable solid and requires careful handling.
-
CO₂ Addition: The addition of dry ice can cause vigorous foaming and a rapid drop in temperature, which needs to be managed.
Route 3: Palladium-Catalyzed Carbonylation
This modern approach involves the direct carbonylation of the benzyl bromide using a palladium catalyst and carbon monoxide.
Workflow Diagram: Palladium-Catalyzed Carbonylation
Caption: Direct synthesis of this compound via palladium-catalyzed carbonylation.
Protocol: Large-Scale Palladium-Catalyzed Carbonylation
| Reagent/Parameter | Quantity (per mole of starting material) | Notes |
| 2-Bromo-4-fluorobenzyl bromide | 1.0 mole | |
| Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | 0.001-0.01 moles | Catalyst choice is critical for efficiency. |
| Ligand (e.g., PPh₃, Xantphos) | 0.002-0.02 moles | Ligands can improve catalyst stability and selectivity. |
| Carbon Monoxide (CO) | 1-10 atm | Highly toxic gas; requires specialized equipment. |
| Base (e.g., Et₃N, K₂CO₃) | 1.5-2.0 moles | |
| Solvent (e.g., Toluene, THF) | 10-20 volumes | |
| Temperature | 80-120 °C | |
| Reaction Time | 8-24 hours |
Procedure:
-
Charge a high-pressure reactor with the palladium catalyst, ligand, base, and solvent.
-
Add the 2-Bromo-4-fluorobenzyl bromide.
-
Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide to the desired pressure.
-
Heat the mixture to the reaction temperature with vigorous stirring.
-
Maintain the reaction under CO pressure until completion, as monitored by in-situ probes or sampling.
-
Cool the reactor, and carefully vent the CO.
-
The reaction mixture is then worked up by filtering off the catalyst and salts, followed by extraction and purification of the product.
Large-Scale Considerations and Safety:
-
CO Handling: Carbon monoxide is a colorless, odorless, and highly toxic gas.[13] Its use on a large scale requires dedicated infrastructure, including specialized reactors, monitoring systems, and safety protocols.
-
Catalyst Cost and Recovery: Palladium catalysts can be expensive, making their recovery and recycling an important economic consideration for large-scale production.[14][15]
-
Process Optimization: The efficiency of the carbonylation is highly dependent on the choice of catalyst, ligand, solvent, base, temperature, and pressure.[14][15][16][17][18] Extensive process development is often required to find the optimal conditions.
Conclusion
The large-scale synthesis of this compound can be successfully achieved through several synthetic pathways. The cyanide route, while involving hazardous materials, is a well-understood and robust process. The Grignard route offers a shorter synthesis but with significant challenges in handling and scale-up. Palladium-catalyzed carbonylation represents a more modern and potentially more efficient approach, though it requires specialized equipment and expertise.
The selection of the optimal route will be a strategic decision based on a thorough evaluation of economic, safety, and environmental factors. The protocols and considerations outlined in this document are intended to serve as a comprehensive guide for scientists and engineers working on the development and implementation of large-scale syntheses of this important pharmaceutical intermediate.
References
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- Daugulis, O., et al. (2012). Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds via Nondirected C(sp3)−H Activation. Journal of the American Chemical Society, 134(25), 10358–10361.
- Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382.
- United Chemical. (2025). Sodium Cyanide Safety Precautions Guide for Daily Exposure.
- RSC Publishing. (n.d.). Recent developments in palladium catalysed carbonylation reactions.
- United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
- ResearchGate. (2025). Recent Developments in Palladium Catalyzed Carbonylation Reactions.
- Springer. (2023). Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
- Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
- Google Patents. (n.d.). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.
- ACS Publications. (n.d.). Natural Product Synthesis via Palladium-Catalyzed Carbonylation. The Journal of Organic Chemistry.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205.
- ACS Publications. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis.
- SciSpace. (n.d.). Low-Pressure Carbonylation of Benzyl Bromide with Palladium Complexes Modified with PNS (PNS = Ph2PCH2CH2C(O)NHC(CH3)2CH2SO3Li) or P(OPh)3. Structural Identification of Palladium-Catalyst Intermediate.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide.
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- Wikipedia. (n.d.). Bromine.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions.
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- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- Google Patents. (n.d.). Process for synthesizing phenylacetic acid by carbonylation of toluene.
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- China/Asia On Demand (CAOD). (n.d.). Study on Synthesis of 2 - Fluoro - 4 - bromo toluene 2.
- YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
- ACS Publications. (n.d.). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). The Grignard Reagents. Organometallics.
- University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- ResearchGate. (n.d.). Heavy Grignard Reagents: Synthesis, Physical and Structural Properties, Chemical Behavior, and Reactivity.
- PubMed. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A.
- Loba Chemie. (2015). BENZYL CYANIDE FOR SYNTHESIS MSDS.
- Merck Millipore. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.
- Organic Syntheses. (n.d.). Benzyl Cyanide.
- ResearchGate. (2025). Influence of brominated flame retardant thermal decomposition products on HALS.
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- Fisher Scientific. (n.d.).
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
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- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
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- 12. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 13. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 14. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: 2-Bromo-4-fluorophenylacetic Acid as a Strategic Building Block for Heterocyclic Compound Synthesis
Abstract
This technical guide details the strategic application of 2-Bromo-4-fluorophenylacetic acid as a versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique trifecta of functionalities—a reactive carboxylic acid, a synthetically versatile bromine atom, and an electronically influential fluorine atom—renders this molecule a powerful scaffold in drug discovery and development. We move beyond simple procedural outlines to explain the mechanistic rationale and strategic considerations behind key synthetic transformations. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for constructing indole, quinoxalinone, and isoquinolone core structures, supported by workflow visualizations and a comprehensive reference base.
Introduction: A Scaffold of Strategic Value
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic campaign. This compound is a pre-functionalized building block of significant strategic value. Its utility is rooted in the orthogonal reactivity of its constituent parts:
-
The Carboxylic Acid Moiety: This group is a primary handle for forming amide and ester bonds, and it serves as a direct participant in cyclocondensation reactions to forge new heterocyclic rings.
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom is an exceptional functional group for post-cyclization modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of molecular complexity and diversity.
-
The Fluorine Atom: The para-fluorine substituent is a common feature in modern pharmaceuticals. Its strong electron-withdrawing nature can modulate the pKa of the aromatic ring and adjacent functional groups, while also serving to enhance metabolic stability and improve binding affinity to biological targets by blocking potential sites of oxidative metabolism.[1][2]
This guide will explore how these features can be synergistically exploited to construct high-value heterocyclic systems.
Synthetic Pathways and Core Applications
The true potential of this compound is realized through its conversion into key heterocyclic cores. We present three robust and versatile synthetic strategies.
Strategy 1: Fischer Indole Synthesis for Substituted Indole-3-acetic Acids
The indole-3-acetic acid scaffold is a privileged structure in medicinal chemistry, found in numerous anti-inflammatory agents and signaling modulators. The Fischer Indole Synthesis provides a classic and reliable method for constructing the indole core.[3][4][5] While the title compound is not a direct reactant, it is an ideal precursor to the required phenylhydrazine intermediate.
Causality and Strategic Rationale: The synthesis begins by converting the aniline derived from our starting material into the corresponding phenylhydrazine. This hydrazine is then condensed with a suitable keto-acid, such as levulinic acid, under acidic conditions. The reaction proceeds through a hydrazone intermediate, which undergoes a critical acid-catalyzed[6][6]-sigmatropic rearrangement to form the C-C bond that defines the indole ring, ultimately eliminating ammonia to aromatize.[4][5] The choice of levulinic acid directly installs the desired acetic acid side chain at the 3-position of the newly formed indole.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid
-
Preparation of 2-Bromo-4-fluorophenylhydrazine:
-
To a stirred solution of 2-bromo-4-fluoroaniline (1.90 g, 10 mmol) in concentrated HCl (5 mL) at 0°C, add a solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.64 g, 25 mmol) in concentrated HCl (10 mL).
-
Slowly add the diazonium salt solution to the SnCl₂ solution at 0°C. A precipitate will form.
-
Stir the mixture for 1 hour, then collect the precipitate by filtration. Basify the solid with 2M NaOH solution and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydrazine product, which can be used without further purification.
-
-
Fischer Indole Synthesis:
-
Combine the crude 2-bromo-4-fluorophenylhydrazine (approx. 10 mmol) and levulinic acid (1.28 g, 11 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux (approx. 118°C) for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid as a solid.
-
Strategy 2: Cyclocondensation for Quinoxalinone Synthesis
The carboxylic acid functionality of the title compound is perfectly suited for direct cyclocondensation reactions with 1,2-dinucleophiles. Reaction with o-phenylenediamines is a highly efficient method for constructing the quinoxalinone core, a scaffold present in various biologically active compounds.
Causality and Strategic Rationale: This reaction is typically performed on the more reactive acid chloride derivative of this compound. The reaction with an o-phenylenediamine proceeds via a two-step, one-pot process. First, the more nucleophilic amine of the diamine attacks the acyl chloride to form an amide intermediate. The second, intramolecular cyclization step involves the remaining amine attacking the ketone (formed in situ or from the phenylacetic acid structure) to form the six-membered heterocyclic ring after dehydration. The choice of coupling agent (e.g., EDC, DCC) or conversion to the acid chloride is critical for activating the carboxylic acid for the initial acylation.
Caption: Workflow for Quinoxalinone Synthesis.
Experimental Protocol: Synthesis of 3-((2-bromo-4-fluorophenyl)methyl)-3,4-dihydroquinoxalin-2(1H)-one
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (2.33 g, 10 mmol) in dry dichloromethane (DCM, 30 mL) under a nitrogen atmosphere, add oxalyl chloride (1.0 mL, 12 mmol) followed by one drop of DMF.
-
Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.
-
-
Cyclocondensation:
-
Dissolve the crude acid chloride in dry DCM (20 mL) and cool to 0°C.
-
Add a solution of o-phenylenediamine (1.08 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in dry DCM (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired quinoxalinone.
-
Strategy 3: Intramolecular Heck Reaction for Isoquinolone Synthesis
This advanced strategy leverages both the carboxylic acid and the bromine atom in a tandem sequence to construct fused bicyclic systems. The intramolecular Heck reaction is a powerful tool for forming C-C bonds and is particularly effective for synthesizing isoquinolone scaffolds.
Causality and Strategic Rationale: The synthesis begins by forming an amide bond between this compound and an amine containing a terminal alkene, such as allylamine. This creates the precursor for the key intramolecular cyclization step. The palladium(0) catalyst oxidatively adds to the aryl bromide bond. The resulting organopalladium(II) species then undergoes an intramolecular migratory insertion across the tethered alkene (a 6-endo-trig cyclization). Finally, a β-hydride elimination step regenerates the double bond (exocyclic or endocyclic depending on conditions) and the Pd(0) catalyst, completing the catalytic cycle. The fluorine atom's electron-withdrawing properties can increase the rate of the initial oxidative addition step.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety in 2-Bromo-4-fluorophenylacetic Acid
Introduction: The Strategic Importance of 2-Bromo-4-fluorophenylacetic Acid
This compound is a highly versatile scaffold in modern medicinal chemistry and materials science. Its unique trifecta of functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—provides a rich platform for molecular elaboration. The phenylacetic acid core is a common motif in pharmaceuticals, and the specific halogenation pattern allows for fine-tuning of electronic properties, metabolic stability, and binding interactions.[1][2] The carboxylic acid group, in particular, serves as the primary gateway for diversification, enabling the synthesis of esters, amides, and other derivatives with a wide spectrum of biological activities and material properties.[2][3]
This guide provides an in-depth exploration of three core strategies for the functionalization of the carboxylic acid group of this compound. We will delve into the mechanistic rationale behind each transformation, provide detailed, field-proven protocols, and outline methods for self-validation to ensure the integrity of the synthesized products.
Core Functionalization Strategy I: Fischer-Speier Esterification
Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve bioavailability, or create intermediates for further reactions. The Fischer-Speier method is a classic, reliable, and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4]
Mechanistic Rationale
The reaction proceeds via a series of equilibrium steps. A strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule, which acts as the driving force, lead to the formation of the ester. The use of the alcohol as the solvent ensures a large excess, pushing the equilibrium towards the product, in accordance with Le Châtelier's principle.[2][5]
Experimental Protocol: Synthesis of Methyl 2-(2-bromo-4-fluorophenyl)acetate
Materials:
-
This compound (1.0 eq, e.g., 2.33 g, 10.0 mmol)
-
Anhydrous Methanol (as solvent, e.g., 25 mL)
-
Concentrated Sulfuric Acid (catalytic, e.g., 0.1 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (approx. 0.4 M concentration).
-
Slowly and cautiously, add the catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Once the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution ), and finally with brine (30 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product via flash column chromatography on silica gel.
Data Presentation & Trustworthiness
Table 1: Reaction Parameters for Methyl Ester Synthesis
| Parameter | Value | Notes |
| Stoichiometry (Acid:Alcohol) | 1 : large excess | Methanol used as solvent. |
| Catalyst | Conc. H₂SO₄ | 2-3 drops per 10 mmol of acid. |
| Temperature | Reflux (~65°C) | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
| Expected Yield | >90% | [5] |
Self-Validation: The identity and purity of the resulting methyl 2-(2-bromo-4-fluorophenyl)acetate should be confirmed by:
-
HPLC Analysis: To determine purity (>95%).[6]
-
¹H NMR & ¹³C NMR: To confirm the structure, looking for the characteristic methyl singlet at ~3.7 ppm in the proton NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₈BrFO₂; MW: 247.06 g/mol ).
Visualization: Fischer Esterification Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-fluorophenylacetic acid
Welcome to the technical support guide for the purification of 2-Bromo-4-fluorophenylacetic acid (CAS No. 61150-59-2). This document is designed for researchers, medicinal chemists, and process development scientists who handle this important synthetic intermediate. Here, we address the common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in chemical principles to ensure you achieve the highest possible purity for your downstream applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The nature and quantity of impurities in crude this compound are intrinsically linked to its synthetic route. Two common pathways are prevalent:
-
From 2-Bromo-4-fluoroacetophenone via the Willgerodt-Kindler Reaction: This route involves reacting the starting ketone with sulfur and an amine (like morpholine) to form a thioamide intermediate, which is then hydrolyzed to the final carboxylic acid.[1][2]
-
From 2-Bromo-4-fluorobenzyl Halide: This pathway typically involves converting the benzyl halide (bromide or chloride) to the corresponding nitrile (2-bromo-4-fluorophenylacetonitrile), followed by acidic or basic hydrolysis to the carboxylic acid.[3][4]
Each route presents a unique impurity profile that must be considered during purification.
Diagram: Origins of Common Impurities
The following diagram illustrates how different impurities can arise from the Willgerodt-Kindler synthesis pathway, which is a common method for this class of compounds.
Caption: Impurity sources in the Willgerodt-Kindler synthesis of the target acid.
Section 2: Troubleshooting Common Purification Challenges (Q&A)
This section is formatted to address specific problems you may encounter in the lab.
Question 1: After my acidic work-up, my product is a persistent, dark, oily substance instead of a solid. What should I do?
Answer: This is a common issue, often caused by a combination of factors:
-
Residual Solvent: The organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) may be trapped in the product. Ensure you have thoroughly removed the solvent under reduced pressure, possibly using a high-vacuum pump for an extended period.
-
Incomplete Hydrolysis: If following a nitrile or amide hydrolysis route, incomplete reaction leaves behind intermediates that can act as impurities, depressing the melting point and preventing crystallization.[3] Consider repeating the hydrolysis step with longer reaction times or stronger conditions.
-
High Impurity Load: Significant amounts of unreacted starting materials or byproducts can form a eutectic mixture with your product, which has a lower melting point than the pure compound.
Troubleshooting Steps:
-
Trituration: Try stirring the oil vigorously with a non-polar solvent in which your product is poorly soluble, such as hexanes or petroleum ether. This can often wash away less polar impurities and induce crystallization of the desired acid.
-
Acid-Base Extraction: Perform a rigorous acid-base extraction (see Protocol 1). This is highly effective at separating your carboxylic acid from neutral impurities (like unreacted ketone) and basic impurities.
-
Column Chromatography: If the above fails, column chromatography is your most reliable option to separate the components.
Question 2: I'm performing column chromatography, but my product is smearing/tailing badly on the TLC plate and the column. How can I get sharp bands?
Answer: This "tailing" phenomenon is characteristic of acidic compounds on standard silica gel.[5] The underlying cause is the strong interaction between the acidic proton of your carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium, causing the compound to streak down the column rather than move as a tight band.
The Solution: Suppress the ionization of your carboxylic acid.
-
Modify the Eluent: Add a small amount (0.5% to 2% v/v) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., Hexane/Ethyl Acetate). The added acid protonates your product, preventing it from deprotonating and binding ionically to the silica. This results in dramatically improved peak shape and better separation.
Question 3: My recrystallized product looks clean, but NMR analysis still shows impurities. Why is this happening?
Answer: This indicates that the impurities have similar solubility properties to your product and are co-crystallizing.
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be insoluble at all temperatures.[6]
-
Positional Isomers: Impurities such as positional isomers (e.g., 3-Bromo-4-fluorophenylacetic acid) can have very similar crystal lattice energies and may be difficult to separate by a single recrystallization.
Troubleshooting Steps:
-
Solvent System Screening: Test a range of solvents and solvent pairs. For aromatic carboxylic acids, common choices include toluene, ethyl acetate/hexanes, ethanol/water, or hot water.[7][8]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.
-
Second Purification: If recrystallization is insufficient, the remaining impurities must be removed by a different technique. Flash column chromatography (Protocol 3) is the recommended next step as it separates based on polarity, a different physical property than solubility.
Question 4: How can I remove a persistent yellow or brown color from my final product?
Answer: Colored impurities are common, especially from reactions like the Willgerodt-Kindler which can generate polymeric, sulfur-containing byproducts.[1]
-
Activated Charcoal Treatment: This is the most effective method for removing colored impurities.
-
Dissolve your crude product in the chosen recrystallization solvent and bring it to a boil.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Briefly swirl the mixture and then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal.
-
Allow the decolorized filtrate to cool and crystallize as usual.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas pressure that builds up.
-
Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The desired product is now in this aqueous layer as its sodium salt. The organic layer contains neutral impurities.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time to ensure complete recovery. Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath. Slowly and carefully, add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (test with pH paper). The protonated carboxylic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly in a vacuum oven.
Protocol 2: Recrystallization
This is the preferred method for purifying solid materials to a high degree, provided a suitable solvent is found.
Methodology:
-
Solvent Selection: In a small test tube, add ~50 mg of your crude product. Add a potential solvent (e.g., toluene) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. A good solvent will require heating to dissolve the solid.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (using a hot plate).
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Do not add a large excess.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Re-heat briefly and perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Table 1: Suggested Recrystallization Solvents
| Solvent/System | Polarity | Notes |
| Toluene | Low | Good for aromatic compounds. |
| Ethyl Acetate / Hexanes | Medium/Low | Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify and cool. |
| Ethanol / Water | High/High | Dissolve in minimal hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool. |
| Hot Water | High | Can be effective if the compound has sufficient polarity, often yields very pure crystals.[6] |
Protocol 3: Flash Column Chromatography
This method is ideal for separating compounds with different polarities, especially for oily products or when recrystallization fails.
Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product a retention factor (Rf) of approximately 0.25-0.35. Crucially, add ~1% acetic acid to this mixture to prevent tailing.
-
Column Packing: Secure a glass chromatography column vertically. Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using air or nitrogen) to push the solvent through. Collect the eluting solvent in a series of labeled fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Purity Assessment
You must analytically verify the success of your purification.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 or C8 column is typically effective.[9][10]
-
Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at ~260-270 nm.
-
Result: A pure sample should show a single major peak. Purity is often calculated by area percentage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your product and help identify any remaining impurities. The absence of signals corresponding to starting materials or intermediates is a strong indicator of purity.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the single most effective initial purification step? A: For crude this compound, a well-executed acid-base extraction (Protocol 1) is typically the most powerful first step. It efficiently removes a wide range of non-acidic impurities.
Q2: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) for the extraction? A: Yes, but NaHCO₃ is generally preferred. It is a weaker base and more selective for extracting carboxylic acids over any potentially present, less acidic phenolic impurities. It also reduces the risk of hydrolysis if any ester impurities are present.
Q3: My compound seems to be degrading on the silica gel column, what are my options? A: If your compound is sensitive to the acidity of silica, you can either deactivate the silica by pre-treating it with a base like triethylamine, or switch to a different stationary phase like neutral alumina.[5] However, for this specific compound, adding acetic acid to the eluent is usually sufficient to prevent degradation.
Q4: How should I store the purified this compound? A: Store the solid in a tightly sealed container in a cool, dry place, away from light. Room temperature storage is generally acceptable for this compound.
References
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- U.S. Patent No. US5698735A. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chinese Patent No. CN106278861A. (2017). A kind of method preparing substituted phenylacetic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Patsnap. (n.d.).
- Wikipedia. (n.d.). Willgerodt rearrangement.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone.
- U.S. Patent No. US3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- SynArchive. (2024). Willgerodt-Kindler Reaction.
- University of California, Berkeley. (n.d.). Common Solvents for Crystallization.
- Xu, Q., et al. (2006). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Kamal, M. R., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 669.
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- 4. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Bromo-4-fluorophenylacetic acid
Welcome to the technical support guide for the synthesis of 2-Bromo-4-fluorophenylacetic acid (CAS 61150-59-2). This critical intermediate is a staple in the development of advanced pharmaceutical agents and fine chemicals. However, its synthesis is not without challenges. The presence of multiple reactive sites on the aromatic ring and the benzylic position can lead to a variety of side products, complicating purification and reducing yields.
This guide is designed to provide researchers, chemists, and process development professionals with practical, field-tested insights into identifying and mitigating the formation of common impurities. We will delve into the mechanistic origins of these side products and offer robust troubleshooting strategies to ensure the successful synthesis of high-purity this compound.
Core Synthetic Strategies & Potential Pitfalls
The synthesis of this compound is typically approached via a few common pathways. Each route has its own unique set of potential side reactions. Understanding these pathways is the first step in effective troubleshooting.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Route 1: Hydrolysis of 2-Bromo-4-fluorophenylacetonitrile
This is one of the most direct routes, but incomplete reactions can leave stubborn impurities.
Q1: My final product is contaminated with a significant amount of a neutral, higher-melting compound. My NMR shows a broad singlet in the amide region. What is this impurity?
A1: You are likely observing the 2-Bromo-4-fluorophenylacetamide intermediate. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide.[1] The second step, hydrolysis of the amide to the carboxylic acid, is often slower than the first.
-
Causality: Insufficiently harsh reaction conditions (e.g., low temperature, short reaction time, or dilute acid/base) can cause the reaction to stall at the more stable amide intermediate.[1][2]
-
Mitigation Strategy:
-
Extend Reaction Time: Continue to heat the reaction mixture and monitor by TLC or HPLC until the amide spot/peak is no longer visible.
-
Increase Reagent Concentration: For base-catalyzed hydrolysis, using a higher concentration of NaOH (e.g., 20-40%) can accelerate the second step. For acid hydrolysis, concentrated H₂SO₄ is often more effective than HCl.[1]
-
Increase Temperature: Raising the reflux temperature can provide the necessary activation energy to hydrolyze the amide. Be cautious, as excessively high temperatures can lead to decomposition.[1]
-
Q2: The reaction is very slow, and I have a large amount of unreacted 2-Bromo-4-fluorophenylacetonitrile starting material even after prolonged heating. What is causing this?
A2: This issue is commonly traced back to poor solubility of the organic nitrile in the aqueous reaction medium.
-
Causality: The nitrile starting material has limited solubility in purely aqueous acidic or basic solutions, leading to a slow heterogeneous reaction.
-
Mitigation Strategy:
-
Introduce a Co-solvent: For base-catalyzed hydrolysis, adding a water-miscible organic solvent like ethanol or dioxane can create a homogeneous solution, dramatically increasing the reaction rate.[1]
-
Phase-Transfer Catalysis: For certain systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transport of the hydroxide ion into the organic phase.
-
Route 2: Grignard Reaction of 2-Bromo-4-fluorobenzyl Bromide and Carboxylation
This route builds the carboxylic acid functionality directly but is highly sensitive to reaction conditions.
Q3: My yield is disappointingly low, and I've isolated a non-polar, high molecular weight byproduct. Mass spectrometry suggests a dimeric structure. What is it?
A3: This is a classic sign of homo-coupling of the Grignard reagent, leading to the formation of 1,2-bis(2-bromo-4-fluorophenyl)ethane .
-
Causality: Grignard reagents can couple with unreacted alkyl halides (in this case, 2-Bromo-4-fluorobenzyl bromide). This side reaction, often called a Wurtz-type coupling, can become significant if the Grignard formation is slow or incomplete.[2][3]
-
Mitigation Strategy:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the Grignard reagent and inhibit the desired reaction.
-
Activate Magnesium: Use freshly crushed or iodine-activated magnesium turnings to ensure a clean and rapid initiation. A slow start to the Grignard formation increases the time the alkyl halide and the formed Grignard reagent are in solution together.
-
Controlled Addition: Add the 2-Bromo-4-fluorobenzyl bromide solution slowly to the magnesium suspension to maintain a low instantaneous concentration of the halide, favoring Grignard formation over coupling.
-
Caption: Competing pathways in the Grignard synthesis route.
Q4: After acidic workup, my crude product contains unreacted starting material, 2-Bromo-4-fluorotoluene. Where did this come from?
A4: The presence of 2-Bromo-4-fluorotoluene indicates that the Grignard reagent was formed but was subsequently quenched by a proton source before it could react with carbon dioxide.
-
Causality: Grignard reagents are powerful bases and will be readily protonated by even weak acids like water. If trace amounts of water are present in the reaction flask or in the carbon dioxide source (e.g., condensation on dry ice), the Grignard reagent (R-MgBr) will be quenched to form the corresponding alkane (R-H), which in this case is 2-Bromo-4-fluorotoluene.
-
Mitigation Strategy:
-
Strictly Anhydrous CO₂: Use freshly crushed, high-quality dry ice. Avoid allowing atmospheric moisture to condense on the surface of the dry ice before addition. Alternatively, bubble dry CO₂ gas through the reaction mixture.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction and addition process to exclude atmospheric moisture.
-
Route 3: Malonic Ester Synthesis
This classic method offers a reliable way to form the acetic acid moiety but can suffer from over-alkylation.
Q5: My product is contaminated with a di-acid impurity that is difficult to separate. What is causing this?
A5: You are observing the result of dialkylation of the malonic ester.
-
Causality: After the first successful alkylation of diethyl malonate with 2-Bromo-4-fluorobenzyl bromide, the resulting product still possesses one acidic proton on the alpha-carbon. This can be deprotonated by the base and react with a second molecule of the benzyl bromide, leading to a dialkylated intermediate.[4][5] Subsequent hydrolysis and decarboxylation yield a substituted succinic acid derivative.
-
Mitigation Strategy:
-
Use Excess Malonic Ester: Employing a molar excess (e.g., 1.5 to 2 equivalents) of the diethyl malonate relative to the 2-Bromo-4-fluorobenzyl bromide will statistically favor the mono-alkylation reaction.[6]
-
Controlled Stoichiometry of Base: Use only one equivalent of base (e.g., sodium ethoxide) relative to the malonic ester to ensure that once the mono-alkylated product is formed, there is insufficient base remaining to deprotonate it for a second alkylation.
-
Frequently Asked Questions (FAQs)
Q: What is the best method for monitoring these reactions? A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.[1] For quantitative analysis and accurate assessment of impurity profiles, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7]
Q: My crude product is a dark oil or discolored solid. How can I purify it effectively? A: Discoloration often arises from decomposition or high-molecular-weight side products.[1]
-
Recrystallization: This is the most effective method for purifying the final crystalline acid. Test various solvents; good candidates include toluene, ethanol/water mixtures, or ethyl acetate/hexane systems.[2]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be used. To prevent peak tailing of the acidic product, it is advisable to add a small amount (0.5-1%) of acetic acid to the eluent (e.g., a gradient of ethyl acetate in hexane).[2]
-
Activated Charcoal: If the issue is primarily color, treating a solution of the crude product with a small amount of activated charcoal followed by hot filtration can remove colored impurities before crystallization.[2]
Q: Which analytical techniques are best suited for confirming the structure of my product and identifying unknown side products? A: A combination of techniques is ideal:
-
HPLC: To determine the purity and quantify the relative amounts of product and impurities.[7]
-
LC-MS: To obtain the molecular weight of the main peak and all impurity peaks, which is invaluable for identification.
-
GC-MS: Carboxylic acids are non-volatile and require derivatization (e.g., silylation) to be analyzed by GC-MS. This can provide excellent separation and fragmentation data for structural elucidation.[7]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation of the final product and for characterizing the structure of isolated impurities.
Data & Protocols
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Synthetic Route of Origin | Molecular Weight ( g/mol ) | Likely Analytical Signature |
| 2-Bromo-4-fluorophenylacetamide | Nitrile Hydrolysis | 232.05 | Neutral compound, less polar than the acid. Elutes later than the acid on reverse-phase HPLC. |
| 1,2-bis(2-bromo-4-fluorophenyl)ethane | Grignard Reaction | 372.04 | Non-polar, dimeric structure. Elutes much later than the acid on reverse-phase HPLC. |
| 2-Bromo-4-fluorotoluene | Grignard Reaction | 189.02 | Volatile, non-polar. Easily detected by GC-MS. Quenched Grignard product. |
| Diethyl 2,2-bis((2-bromo-4-fluorophenyl)methyl)malonate | Malonic Ester Synthesis | 548.18 | High molecular weight, non-polar ester. Precursor to the di-acid impurity. |
Experimental Protocol: HPLC Analysis for Purity Assessment
This protocol provides a starting point for assessing the purity of your synthesized this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the crude or purified product in 1 mL of the mobile phase (pre-mixed 50:50 A:B). Filter through a 0.45 µm syringe filter before injection.[7]
-
Analysis: The main product peak should be well-resolved from starting materials and side products. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[7]
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for "2-Bromo-4,5-difluorophenylacetic acid".
- BenchChem. (n.d.). Purity Analysis of Synthesized "2-Bromo-4,5-difluorophenylacetic acid" and Its Alternatives: A Comparative Guide.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-2-fluorophenylacetic acid.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
2-Bromo-4-fluorophenylacetic acid stability and degradation issues
Technical Support Center: 2-Bromo-4-fluorophenylacetic Acid
Introduction
Welcome to the Technical Support Center guide for this compound (BFPA). This document serves as a specialized resource for researchers, scientists, and drug development professionals who utilize this important synthetic intermediate. Our goal is to provide practical, in-depth answers to common questions regarding the stability and degradation of BFPA. By understanding the underlying chemical principles, you can ensure the integrity of your starting materials, troubleshoot unexpected experimental outcomes, and maintain the reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the proper handling and storage of this compound to prevent premature degradation.
Q1: What are the optimal long-term storage conditions for this compound?
A1: Proper storage is the first and most critical step in maintaining the integrity of this compound. As a solid, it is relatively stable, but adherence to recommended conditions is crucial. For long-term storage, the compound should be kept in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] To minimize potential degradation from atmospheric components, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice, particularly for reference-grade material. Protecting the compound from light is also essential to prevent photochemical reactions.
| Parameter | Recommended Condition | Rationale & Conditions to Avoid |
| Temperature | Cool (2-8 °C recommended) | Avoid high temperatures, which can accelerate decarboxylation.[3][4] Do not store near heat sources. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Avoid exposure to air and moisture. Oxygen can facilitate oxidative degradation.[5] |
| Light | Amber vial or dark location | Protect from direct sunlight and UV sources to prevent potential photodegradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to moisture. Ensure the container is chemically resistant. |
Q2: My solid this compound has developed a slight yellow tint over time. Is it still usable?
A2: A slight change in color, such as yellowing, often indicates the onset of minor degradation, possibly due to slow, long-term exposure to air or light. While the bulk of the material may still be viable, the presence of impurities is likely. Before using the material in a critical synthesis or experiment, it is imperative to re-analyze its purity. A simple analytical check, such as HPLC or NMR, will quantify the purity and identify the presence of any significant degradation products.[6] For high-precision work, purification by recrystallization may be necessary if impurities are detected.
Q3: How stable is this compound in common organic solvents?
A3: In solution, the stability of this compound is highly dependent on the solvent, temperature, and storage duration. For experimental use, it is always recommended to prepare solutions fresh. If short-term storage is necessary:
-
Aprotic Solvents: Solutions in aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile are generally stable for short periods if kept cool, protected from light, and sealed to prevent solvent evaporation.
-
Protic Solvents: In protic solvents like methanol or ethanol, esterification can occur, especially if acidic catalysts are present or if the solution is heated.[7]
-
General Practice: Prepare solutions immediately before use. If storing for more than a few hours, do so at low temperatures (2-8 °C) in a sealed, light-protected vial.
Part 2: Troubleshooting Degradation in Experiments
This section provides a deeper dive into specific degradation-related issues that may arise during experimental work, offering explanations and actionable solutions.
Q4: I ran a high-temperature reaction and my yield was significantly lower than expected. I suspect the this compound degraded. What is the likely degradation pathway?
A4: The most probable cause of degradation at elevated temperatures is thermal decarboxylation .[3] Phenylacetic acids are known to lose carbon dioxide (CO₂) upon heating to form the corresponding toluene derivative.[8] In this case, this compound would degrade into 2-Bromo-4-fluorotoluene . This reaction is often irreversible under typical laboratory conditions.[4]
Another potential, though often less dominant, pathway at high temperatures in the presence of oxygen or oxidizing species is oxidative decarboxylation , which can lead to the formation of 2-Bromo-4-fluorobenzaldehyde .[5][8]
Corrective Action: If you suspect thermal degradation, first confirm the identity of the byproduct using GC-MS or LC-MS. To mitigate this issue, explore running your reaction at a lower temperature for a longer duration or consider alternative synthetic routes that do not require high temperatures.
Q5: During an aqueous work-up under basic conditions (e.g., NaOH, K₂CO₃), I observed the formation of an unknown byproduct. What could have happened?
A5: While the C-Br and C-F bonds on the aromatic ring are relatively robust, prolonged exposure to strong bases at elevated temperatures could potentially lead to nucleophilic aromatic substitution, with the C-Br bond being more susceptible to cleavage than the highly stable C-F bond.[9] However, a more common issue arises from the synthesis history of the starting material. If the this compound was synthesized via the hydrolysis of 2-Bromo-4-fluorophenylacetonitrile , incomplete hydrolysis could leave residual nitrile or the intermediate 2-Bromo-4-fluorophenylacetamide .[6][10] Adding a strong base during work-up could either complete the hydrolysis to your desired product or lead to other side reactions if conditions are not controlled. Always check the certificate of analysis for your starting material for potential impurities related to its synthesis.
Q6: I am developing an analytical method and need to assess the stability of this compound. How do I perform a forced degradation study?
A6: A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method.[11] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products. This data is critical for validating that your analytical method can separate the intact drug from its potential degradants.
Below is a generalized protocol for a forced degradation study.
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.[11]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 4-8 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2-6 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at 105°C for 24 hours. Cool, then prepare a solution at the target concentration for analysis.[11]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or vial to a photostability chamber with a controlled light source (e.g., UV/Vis light). Analyze at appropriate time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol below). Use a diode-array detector (DAD) to check for peak purity and a mass spectrometer (MS) to identify degradation products.
Part 3: Analytical Protocols for Purity Assessment
To ensure the quality of your this compound, a reliable analytical method is essential.
Q7: Can you provide a starting HPLC method for assessing the purity of this compound and detecting its potential degradants?
A7: Absolutely. A reverse-phase HPLC method with UV detection is the most common and effective technique for this purpose. The following protocol provides a robust starting point that should be able to separate the polar parent compound from its less polar primary degradant, 2-Bromo-4-fluorotoluene.
Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with UV/Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 40% B
-
19-25 min: Hold at 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 60:40 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.[13]
Expected Observations:
-
This compound: Will elute as the main, earlier peak due to its higher polarity.
-
2-Bromo-4-fluorotoluene: If present, will have a significantly longer retention time due to its non-polar nature.
-
Other Degradants: Will appear as new peaks. A DAD can be used to compare UV spectra and help identify co-eluting peaks.
References
- Wikipedia. (n.d.). Phenylacetic acid.
- Glein, C. R., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta.
- ACS Publications. (n.d.). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry.
- Watanabe, T., et al. (n.d.). Oxidative Decarboxylation of Phenylacetic Acid. J-STAGE.
- ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
- Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS.
- PubMed. (2017). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
- IAEA. (2013). Photoelectrochemical degradation of selected aromatic molecules.
- ACS Publications. (n.d.). Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene. The Journal of Organic Chemistry.
- ALS. (n.d.). Analytical Method Summaries.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-fluorophenol.
- PubChem. (n.d.). This compound.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Ivy Fine Chemicals. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluorophenylacetic acid.
- ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross.
- Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon.
- University of London. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS.
- PubMed. (n.d.). Metabolic diversity in bacterial degradation of aromatic compounds.
- ACS Publications. (2026). Preparation of Rare-Earth-Based Metal–Organic Frameworks and Their PMS Photocatalytic Activation for Rhodamine B Degradation.
- 2a biotech. (n.d.). This compound.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Semantic Scholar. (1982). Synthesis of vicinal bromo-fluoro organic compounds using elemental fluorine.
- PubChem. (2025). Bromo(4-fluorophenyl)acetic acid.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds.
- PubMed. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway.
- Chemistry LibreTexts. (2022). 18: Reactions of Aromatic Compounds.
Sources
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- 2. echemi.com [echemi.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
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Optimizing reaction conditions for 2-Bromo-4-fluorophenylacetic acid derivatization
<Technical Support Center: Optimizing Derivatization of 2-Bromo-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the derivatization of this compound. This valuable building block is frequently utilized in the synthesis of complex pharmaceutical agents. Its successful derivatization is often a critical step in drug discovery and development pipelines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its esterification and amidation. The information is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Esterification Reactions
Esterification of this compound is a common strategy to mask the carboxylic acid functionality, improve solubility, or prepare for subsequent reactions. Two prevalent methods are Fischer-Speier Esterification and carbodiimide-mediated coupling (Steglich Esterification).
Q1: My Fischer-Speier esterification is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. To drive the equilibrium towards the product side, you must address the water byproduct and the reactant concentrations.
Troubleshooting Steps:
-
Water Removal: The presence of water can hydrolyze the ester back to the starting materials.[1][2]
-
Reactant Stoichiometry: Le Chatelier's principle dictates that increasing the concentration of one reactant will shift the equilibrium towards the products.
-
Insufficient Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[3][4]
-
Reaction Temperature and Time: The reaction may not have reached equilibrium.
Q2: I'm attempting a Steglich esterification using DCC and DMAP, but the reaction is sluggish and I'm seeing a significant amount of a white precipitate that is not my product.
A2: This is a classic issue with dicyclohexylcarbodiimide (DCC) couplings. The sluggishness and precipitate are related.
Troubleshooting Steps:
-
The Precipitate: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction.[7] While its precipitation helps drive the reaction, its formation can sometimes encapsulate starting material if the reaction is too concentrated.
-
Sluggish Reaction: While DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, the subsequent attack by the alcohol can be slow, especially with sterically hindered alcohols.[8][9] This can lead to a side reaction where the intermediate rearranges to an unreactive N-acylurea.[8][9]
-
Solution: The addition of a catalytic amount (typically 5 mol%) of 4-(Dimethylamino)pyridine (DMAP) is crucial for efficient ester formation.[9] DMAP acts as a potent acyl transfer catalyst, reacting with the O-acylisourea to form a highly reactive intermediate that is more susceptible to nucleophilic attack by the alcohol.[9]
-
-
Moisture: The presence of water will hydrolyze the O-acylisourea intermediate, leading to low yields.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[10]
-
Section 2: Amidation Reactions
Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms an unreactive ammonium carboxylate salt.[11] Therefore, coupling agents are essential.
Q3: I am trying to form an amide using DCC, but my yield is low and I have a lot of byproducts.
A3: Low yields and byproducts in DCC-mediated amidation reactions often stem from similar issues as in esterification, but with some unique considerations for amines.
Troubleshooting Steps:
-
Reagent Stoichiometry and Order of Addition: Amines are strong nucleophiles and can react directly with the DCC coupling reagent to form a guanidinium byproduct.
-
Solution: The order of addition is critical. Activate the this compound with DCC first to form the O-acylisourea intermediate before adding the amine. This minimizes the opportunity for the amine to react with DCC.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Amidation reactions with DCC are typically run at room temperature and can achieve good yields (70-90%).[11] Ensure sufficient reaction time and monitor progress by TLC or LC-MS.
-
-
Byproduct Removal: The primary byproduct is dicyclohexylurea (DCU), which can be challenging to remove completely from the desired amide product.
-
Solution: While DCU is mostly insoluble in many solvents and can be filtered off, trace amounts may remain.[7] Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]
-
Q4: I am observing no reaction or a very low conversion when trying to derivatize for GC analysis using a silylating agent like BSTFA.
A4: Derivatization for Gas Chromatography (GC) analysis requires the conversion of the polar carboxylic acid to a more volatile silyl ester.[12] Carboxylic acids are less reactive towards silylating agents than alcohols or phenols.
Troubleshooting Steps:
-
Moisture Sensitivity: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture.[13] Water will consume the reagent and prevent the derivatization of your analyte.
-
Reaction Conditions: The derivatization of carboxylic acids often requires more forcing conditions than for other functional groups.
-
Reagent Concentration and Catalyst: An insufficient amount of the silylating agent will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of the silylating reagent (a 2:1 molar ratio of BSTFA to active hydrogens is a general rule). For less reactive carboxylic acids, the addition of a catalyst like Trimethylchlorosilane (TMCS) can significantly increase the reaction rate.[13] BSTFA formulations containing 1% TMCS are commercially available.[12]
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Derivatization
| Derivatization Type | Reagents | Catalyst | Solvent | Temperature | Time | Key Considerations |
| Fischer Esterification | Alcohol (large excess) | H₂SO₄ or TsOH (cat.) | Alcohol or Toluene | Reflux | 1-10 hours | Removal of water is critical.[2][3] |
| Steglich Esterification | Alcohol (1.2 eq.) | DMAP (0.05 eq.) | Anhydrous CH₂Cl₂ | Room Temp | 2-12 hours | Use anhydrous conditions.[10] |
| DCC Amidation | Amine (1.1 eq.), DCC (1.1 eq.) | None | Anhydrous CH₂Cl₂ or THF | Room Temp | 2-12 hours | Activate carboxylic acid with DCC before adding the amine. |
| EDC Amidation | Amine (1.1 eq.), EDC (1.1 eq.) | None | Anhydrous CH₂Cl₂ or DMF | Room Temp | 2-12 hours | Water-soluble urea byproduct allows for easy purification.[7] |
| GC Silylation | BSTFA + 1% TMCS (excess) | TMCS (in reagent) | Anhydrous Acetonitrile | 70-80 °C | 30-60 min | Strict anhydrous conditions are mandatory.[13] |
Protocol: Steglich Esterification of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous dichloromethane (CH₂Cl₂).
-
Add the desired alcohol (1.2 eq.) followed by 4-(Dimethylamino)pyridine (DMAP) (0.05 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.[14]
Visual Troubleshooting Guides
Workflow for Troubleshooting Low Yield in Esterification/Amidation
Caption: Troubleshooting workflow for low reaction yield.
Decision Tree for Choosing a Derivatization Method
Caption: Decision tree for selecting a derivatization method.
References
- Steglich Esterific
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- 21.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- What Is DCC Coupling In Amide Bond Formation?. Chemistry For Everyone - YouTube. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Coupling Reagents. Aapptec Peptides. [Link]
- Acids: Derivatiz
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
- Derivatization of carboxylic group for fluorescence.
- Fischer–Speier esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Fischer Esterific
- Conversion of Carboxylic acids to amides using DCC as an activ
- Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- Bulletin 909A Guide to Derivatiz
- Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
- Derivatization Reactions and Reagents for Gas Chrom
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]
- Steglich Esterific
- Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chrom
- Process for the preparation of .alpha.-bromo-phenylacetic acids.
- (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
- Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
- p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
- This compound [CAS: ]. Ivy Fine Chemicals. [Link]
Sources
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-fluorophenylacetic Acid
Welcome to the technical support center for 2-Bromo-4-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this critical synthetic intermediate. Here, we address common challenges and provide robust, field-proven protocols to help you achieve high purity in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. Common commercial syntheses often start from 2-Bromo-4-fluorotoluene, which is then converted to a benzyl bromide or nitrile, followed by hydrolysis.[1] Based on these pathways, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4-fluorophenylacetic acid (if the route involves direct bromination) or precursors like 2-bromo-4-fluorobenzyl bromide.
-
Intermediates from Incomplete Hydrolysis: If the synthesis proceeds via a nitrile intermediate (2-bromo-4-fluorophenylacetonitrile), you may find the corresponding amide, 2-(2-bromo-4-fluorophenyl)acetamide, which can be stubborn to remove.
-
Isomeric Impurities: Depending on the regioselectivity of the bromination step in the synthesis of precursors, other positional isomers of bromofluorophenylacetic acid could be present.
-
Solvent Residues and Reagents: Residual solvents from the reaction or workup (e.g., toluene, ethyl acetate) and inorganic salts.
Understanding your specific synthetic pathway is the first critical step in designing an effective purification strategy.
Q2: I have a solid crude product. What is the best initial purification strategy?
A2: For a solid crude product, a combination of acid-base extraction followed by recrystallization is typically the most efficient and scalable initial strategy.
-
Acid-Base Extraction: This technique is exceptionally effective for separating your acidic product from any neutral or basic impurities.[2][3] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. Neutral impurities remain in the organic layer, which can be discarded. Subsequent acidification of the aqueous layer re-precipitates your purified acid.[4]
-
Recrystallization: After extraction, recrystallization is used to remove impurities that have similar acidity and were carried through the extraction process.[5] This step is crucial for achieving high crystalline purity.
If these methods fail to provide the desired purity, column chromatography is the next logical step.
Q3: My compound shows significant "tailing" on a silica TLC plate. How does this affect my purification, and how can I fix it?
A3: Tailing is a common phenomenon when analyzing acidic compounds on standard silica gel and is caused by strong, non-ideal interactions between the carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor separation and broad, streaky peaks during column chromatography.[6]
To mitigate this, you should modify your eluent system by adding a small amount of a volatile acid.[6]
-
Recommended Additives: Add approximately 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Mechanism of Action: The added acid protonates the silanol groups on the silica surface and suppresses the ionization of your carboxylic acid product. This minimizes the strong ionic interactions, leading to more symmetrical spots on TLC and sharper peaks during column chromatography, which significantly improves separation efficiency.
Q4: How can I definitively assess the purity of my final this compound sample?
A4: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and separating closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% phosphoric or formic acid) is a typical starting point.[7] Purity is often calculated by the area normalization method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your compound and identifying any organic impurities. ¹⁹F NMR can also be particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. When coupled with Gas Chromatography (GC-MS) after derivatization or Liquid Chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value (e.g., 108-111°C) is a strong indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting for the most effective purification techniques.
Method 1: Acid-Base Extraction
This method is ideal for removing neutral or basic impurities from your acidic product.
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100-150 mL) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously, frequently venting to release CO₂ pressure.[4] Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts.
-
Wash (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to recover these impurities if desired. Otherwise, it can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your purified product will precipitate as a solid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point.
| Problem | Possible Cause | Solution |
| Emulsion Forms | Vigorous shaking with insufficient ionic strength. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
| No Precipitate on Acidification | Insufficient acidification; product is highly soluble in water. | Add more acid until pH is confirmed to be ~2. If solubility is an issue, extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent. |
| Low Yield | Incomplete extraction into the aqueous base; premature precipitation. | Ensure thorough mixing during base extraction. Perform at least three extractions. Avoid adding too much acid too quickly, which can trap impurities. |
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents. Good starting points for aromatic carboxylic acids include toluene, ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[5] A patent for a similar compound specifies recrystallization from toluene, making it a strong candidate.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the hot solution is colored, it may indicate colored impurities. Add a small amount of activated charcoal, swirl, and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven.
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is below the solvent's boiling point; the compound is too soluble. | Use a lower-boiling point solvent or a mixed solvent system. Ensure dissolution occurs at the lowest possible temperature. |
| No Crystal Formation | Solution is not supersaturated; compound is too soluble even when cold. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure compound. |
| Poor Crystal Yield | The compound has significant solubility in the cold solvent. | Use a different solvent where the compound is less soluble when cold. Cool the solution for a longer period or to a lower temperature. Concentrate the mother liquor and attempt a second crystallization. |
Method 3: Column Chromatography
This technique is used for difficult separations when other methods are insufficient.
-
Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.[6]
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.4 for your product. To prevent tailing, add 1% acetic acid to the eluent mixture.[6]
-
Column Packing: Pack the column with a slurry of silica gel in your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. For less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]
-
Elution: Run the column, starting with a less polar solvent system and gradually increasing the polarity if needed to elute your compound.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Workflow & Data Summary
Purification Strategy Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Reactions with 2-Bromo-4-fluorophenylacetic Acid
Welcome to the technical support center for 2-Bromo-4-fluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. As a bifunctional molecule featuring a carboxylic acid, an aryl bromide, and a fluorine substituent, this compound presents unique opportunities and challenges in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs): General Handling & Stability
Before initiating a reaction, ensuring the integrity of your starting material is paramount. Here are some common queries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Room temperature storage is generally acceptable.[3] Long-term exposure to moisture should be avoided to prevent potential hydrolysis or degradation.
Q2: Are there any visible signs of degradation for this reagent?
A2: While the compound is a stable solid, any significant change from its typical off-white or pale-yellow appearance, such as pronounced discoloration, may indicate degradation.[4] If degradation is suspected, it is best practice to verify the purity via analytical methods like NMR or LC-MS before use.
Q3: Is this compound compatible with strong bases?
A3: Caution is advised when using strong bases. The carboxylic acid proton is acidic (predicted pKa ≈ 4.02) and will be readily deprotonated.[5] While many reactions, such as amide couplings, require a base, the choice should be non-nucleophilic (e.g., DIPEA) to avoid unwanted side reactions at the benzylic position or with the aryl bromide under certain conditions.[6]
Troubleshooting Guide 1: Amide Coupling Reactions
The formation of an amide bond is one of the most common transformations for this compound. However, failures are common and can often be traced to a few key parameters.
Q1: My amide coupling reaction shows low or no conversion to the desired product. What are the likely causes?
A1: Low conversion in amide coupling is a frequent issue that typically stems from inefficient activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.[6]
-
Ineffective Carboxylic Acid Activation: The first step in most amide couplings is the conversion of the carboxylic acid to a more reactive species. If your coupling reagent (e.g., EDC, HATU) is old or has been improperly stored, it may be inactive. For sterically hindered or electron-poor amines, a more potent activating agent like HATU or PyBOP may be necessary.[6]
-
Poor Amine Nucleophilicity: Electron-deficient or sterically bulky amines can be poor nucleophiles, leading to slow or incomplete reactions.[6] In such cases, gentle heating (40-50 °C) or extended reaction times may be required.[6]
-
Suboptimal Reaction Conditions: The presence of water is detrimental as it can hydrolyze the activated intermediate.[6] Using anhydrous solvents is critical. The choice of base is also important; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is preferred to prevent side reactions.[6]
Below is a decision tree to guide your troubleshooting process for low-yield amide couplings.
Caption: Troubleshooting workflow for low-yield amide couplings.
Q2: I am observing a significant amount of N-acylurea byproduct. How can this be prevented?
A2: The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like EDC.[6] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. To suppress this, the use of an additive is highly recommended. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine.[6]
Representative Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a robust starting point for the synthesis of amides from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM).
-
Add the amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[6]
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is a versatile handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8]
Q1: My Suzuki-Miyaura coupling is giving a low yield. What are the most critical parameters to optimize?
A1: Low yields in Suzuki couplings with this substrate often arise from challenges in the oxidative addition step or catalyst deactivation.[9] The electron-donating effect of the fluorine atom can make the aryl bromide less reactive towards oxidative addition compared to non-fluorinated analogs.[10] The most critical parameters to investigate are the catalyst/ligand system, the base, and the reaction temperature.
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) is often necessary.[9] These ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.[9][11]
-
Base Selection: The base is crucial for the transmetalation step. A common issue is using a base that is not strong enough or has poor solubility. Screening different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[4][7] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[9]
-
Temperature & Solvent: These reactions often require elevated temperatures (80-100 °C) to proceed efficiently.[4] The solvent system (e.g., dioxane/water, toluene/water) must be chosen to ensure all reactants are sufficiently soluble.[4][12]
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | Inefficient oxidative addition | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading (from 1-2 mol% to 3-5 mol%).[9][13] |
| Base | Incomplete transmetalation or poor solubility | Screen different bases (K₃PO₄, Cs₂CO₃). Use 2-3 equivalents of a finely powdered, dry base.[4][9] |
| Solvent | Poor solubility of reactants | Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[4][12] |
| Temperature | High activation energy barrier | Increase temperature incrementally (e.g., from 80°C to 100°C).[4] |
| Atmosphere | Catalyst deactivation by oxygen | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere (N₂ or Ar).[9][13] |
| Table 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling Reactions. |
Q2: I am observing significant side products like hydrodebromination or boronic acid homocoupling. How can these be minimized?
A2: These are common side reactions that can often be suppressed with careful control of the reaction conditions.
-
Hydrodebromination (loss of Bromine): This side reaction involves the replacement of the bromine atom with hydrogen. It can be promoted by certain bases or trace hydride sources in the solvent. Lowering the reaction temperature or screening milder bases can sometimes mitigate this issue.[4][9]
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl from two molecules of the boronic acid, is almost always caused by the presence of oxygen.[9][13] To prevent this, it is critical to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[13]
Caption: Decision tree for troubleshooting Suzuki-Miyaura couplings.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or its methyl/ethyl ester) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction flask, add the this compound derivative, arylboronic acid, base, catalyst, and ligand.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Troubleshooting Guide 3: Esterification & Hydrolysis
Q1: My Fischer esterification reaction is slow and gives a poor yield. How can I improve it?
A1: Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, you must either use a large excess of the alcohol (which can serve as the solvent) or remove the water that is formed during the reaction.[14] Using a Dean-Stark apparatus is an effective method for water removal. Alternatively, for small-scale reactions, adding a dehydrating agent like molecular sieves can be effective. If Fischer esterification remains problematic, consider converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. This is a non-equilibrium process and typically gives higher yields.
Q2: I am trying to hydrolyze an ester of this compound, but the reaction is incomplete. What can I do?
A2: Incomplete ester hydrolysis is usually due to insufficient base/acid or inadequate temperature. For base-catalyzed hydrolysis (saponification), using a co-solvent like ethanol or THF can improve the solubility of the ester in the aqueous base (e.g., NaOH or KOH solution).[15][16] Heating the reaction to reflux is often necessary to drive the reaction to completion.[15][16] For acid-catalyzed hydrolysis, a mixture of a strong acid (like H₂SO₄) and water at reflux is typically required.[15] Monitor by TLC until all the starting material is consumed.
Purification Strategies
Q1: What is the best way to purify the acidic products from these reactions?
A1: For acidic products, purification can be achieved by either recrystallization or column chromatography.
-
Recrystallization: This is an excellent method for obtaining high-purity crystalline solids. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[17] Common solvent systems include ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: When dealing with acidic compounds on silica gel, peak tailing can be a significant issue due to strong interaction between the carboxylic acid and the acidic silica surface. To mitigate this, it is standard practice to add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the eluent (e.g., hexane/ethyl acetate).[17] This suppresses the ionization of the product's carboxylic acid group, leading to sharper peaks and better separation.
References
- BenchChem. (n.d.). Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
- BenchChem. (n.d.). Improving the efficiency of amide bond formation with "2-Bromo-4,5-difluorophenylacetic acid".
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-4-fluorophenol.
- BenchChem. (n.d.). How to purify 2-Bromo-4'-fluoroacetophenone using column chromatography.
- BenchChem. (n.d.). This compound | 61150-59-2.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for 2-Bromo-4-butanolide Coupling Reactions.
- ECHEMI. (n.d.). 2-Bromo-4,5-difluorophenylacetic acid SDS, 883502-07-6 Safety Data Sheets.
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for "2-Bromo-4,5-difluorophenylacetic acid".
- Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
- BenchChem. (n.d.). Solvent effects on the reactivity of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Sigma-Aldrich. (n.d.). 2-(2-Bromo-4-fluorophenyl)acetic acid | 61150-59-2.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
- Wikipedia. (n.d.). Solvent effects.
- BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-4'-fluoroacetophenone in Key Synthetic Transformations.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,5-difluorophenylboronic acid.
- BenchChem. (n.d.). Catalyst Selection for Optimizing 2-Bromoacrylic Acid Reactions: A Technical Support Guide.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone.
- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- Fisher Scientific. (n.d.). alpha-Bromo-4-fluorophenylacetic acid, 96%.
- BenchChem. (n.d.). The Versatility of 2-Bromo-4'-fluoroacetophenone in Organic Synthesis: Application Notes and Protocols.
- Beilstein Journals. (n.d.). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates.
- Reddit. (2022). amide coupling help.
- (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-2-fluorophenylacetic acid.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- 2a biotech. (n.d.). This compound.
- Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-fluorophenylacetic acid, 98%.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromophenylacetic acid.
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Technical Support Center: Managing Exothermic Reactions in 2-Bromo-4-fluorophenylacetic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 2-Bromo-4-fluorophenylacetic acid. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical management of exothermic reactions. As Senior Application Scientists, we understand the nuances of this synthesis and aim to equip you with the knowledge to ensure safe, efficient, and successful outcomes in your research.
I. Understanding and Mitigating Exothermic Risks: FAQs
This section addresses common questions regarding the potential for and management of exothermic events during the synthesis of this compound.
Q1: Which synthetic steps for this compound are most likely to be exothermic and why?
A1: Several common synthetic routes to this compound involve steps with significant exothermic potential. Understanding the underlying chemistry is key to anticipating and controlling these events.
-
Grignard Reactions: If synthesizing via a Grignard reagent, its formation from an aryl halide and magnesium is highly exothermic.[1] The initiation phase can be particularly vigorous, releasing a substantial amount of heat.[2] The subsequent reaction of the Grignard reagent with a carbon dioxide source is also exothermic.
-
Bromination of 4-fluorophenylacetic acid: The direct bromination of the aromatic ring or the alpha-position of the acetic acid side chain can be exothermic. The reaction of 4-fluoroacetophenone with a brominating agent like ammonium bromide and Oxone, for instance, is conducted at reflux, indicating heat is generated.[3]
-
Hydrolysis of 2-Bromo-4-fluorophenylacetonitrile: This is a frequently used method.[4] While the overall process might be conducted at elevated temperatures (80-120 °C), the initial mixing of the nitrile with concentrated acid or base can be exothermic and requires careful, controlled addition with cooling.[4]
-
Willgerodt-Kindler Reaction: This reaction, which converts an aryl ketone to a thioamide followed by hydrolysis, often requires high temperatures to proceed.[4][5] However, localized overheating can lead to the formation of tar-like substances and decomposition.[4]
Q2: What are the primary safety hazards associated with a runaway exothermic reaction in this synthesis?
A2: The primary hazards of an uncontrolled exotherm are severe and can lead to significant laboratory incidents.
-
Runaway Reaction and Pressure Buildup: A rapid, uncontrolled temperature increase can accelerate the reaction rate, leading to a thermal runaway.[2] This can cause the solvent to boil violently, leading to a rapid pressure increase within the reaction vessel, potentially causing it to rupture or explode.[2]
-
Fire and Explosion: Many solvents used in these syntheses, such as diethyl ether and tetrahydrofuran (THF), are highly flammable.[2] If a runaway reaction causes the solvent to boil and escape the vessel, it can easily ignite, leading to a fire or explosion.[2]
-
Release of Toxic Fumes: The starting materials, intermediates, and products in this synthesis can be hazardous.[6][7] A runaway reaction could release these materials as vapors or aerosols, posing a significant inhalation hazard.[6][8] For example, working with sodium cyanide for nitrile synthesis requires extreme caution due to the potential release of highly toxic hydrogen cyanide gas.[4]
Q3: How can I effectively monitor the temperature of my reaction to prevent an exotherm?
A3: Continuous and accurate temperature monitoring is crucial.
-
Use of a Thermocouple or Thermometer: A properly placed thermocouple or thermometer that is immersed in the reaction mixture (not just the heating bath) is essential for accurate readings.
-
Automated Reaction Monitoring: For larger-scale reactions or those with a high potential for a strong exotherm, automated reaction calorimeters can provide real-time data on heat flow, allowing for precise control.[1]
-
Visual Cues: While not a substitute for a thermometer, visual cues can indicate an impending exotherm. These include a sudden increase in the rate of reflux, a rapid color change, or an unexpected increase in gas evolution.[9]
II. Troubleshooting Guide for Exothermic Events
This section provides a structured approach to troubleshooting specific issues related to exothermic reactions during the synthesis.
Issue 1: The reaction temperature is rising too quickly during reagent addition.
| Possible Cause | Recommended Action | Rationale & Citation |
| Reagent addition is too fast. | Slow the rate of addition. Use a dropping funnel or a syringe pump for better control. | A slower addition rate allows the cooling system to dissipate the heat generated by the reaction more effectively, preventing a rapid temperature increase.[9] |
| Insufficient cooling. | Ensure the cooling bath is at the appropriate temperature and that there is good thermal contact with the reaction flask. Consider using a larger cooling bath or a more efficient cooling system. | An efficient cooling system is critical for removing the heat generated during an exothermic reaction. Inadequate cooling can quickly lead to a loss of temperature control. |
| Reagent concentration is too high. | Dilute the reagent being added with an appropriate anhydrous solvent. | Increasing the solvent volume helps to dissipate heat more effectively and can moderate the reaction rate.[10] |
Issue 2: The reaction has initiated, but the exotherm is too vigorous and difficult to control.
| Possible Cause | Recommended Action | Rationale & Citation |
| "Hot spots" due to poor mixing. | Ensure vigorous and efficient stirring. Use an overhead stirrer for larger volumes or viscous mixtures. | Inadequate mixing can lead to localized areas of high reagent concentration and temperature, which can initiate a runaway reaction.[2] |
| Accumulation of unreacted starting material. | Stop the addition of the reagent and allow the reaction to consume the material already present before resuming addition at a slower rate. | If the initiation is delayed, the added reagent can accumulate. Once the reaction starts, the large amount of available starting material can lead to a very strong exotherm.[1] |
| Incorrect solvent choice. | Use a higher-boiling point solvent if appropriate for the reaction chemistry. | A higher-boiling solvent can help to better moderate the reaction temperature. For example, THF is often preferred over diethyl ether for Grignard reactions due to its higher boiling point.[9] |
Issue 3: A sudden, unexpected exotherm occurs after an induction period.
| Possible Cause | Recommended Action | Rationale & Citation |
| Delayed reaction initiation. | Be prepared for a delayed exotherm, especially with Grignard reactions. Have a robust cooling system in place and be ready to implement emergency cooling if necessary. | Some reactions, particularly Grignard reactions, can have an induction period. It is crucial to not add too much of the halide before the reaction has clearly initiated.[1] |
| Presence of impurities that inhibit the reaction. | Ensure all reagents and solvents are pure and dry. Impurities can sometimes inhibit a reaction, leading to the accumulation of starting materials. | The presence of water, for example, can quench a Grignard reagent in a highly exothermic reaction, which can contribute to a loss of temperature control.[2] |
III. Experimental Protocols and Workflows
This section provides a generalized workflow for managing exothermic reactions and a decision tree for troubleshooting.
Generalized Experimental Workflow for Managing Exothermic Reactions
Caption: A generalized workflow for safely managing exothermic reactions.
Troubleshooting Decision Tree for a Rapid Temperature Increase
Caption: A decision tree for responding to a sudden temperature rise.
IV. Safety and Personal Protective Equipment (PPE)
Proper safety precautions are paramount when dealing with potentially exothermic reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.[8]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.[8]
-
Emergency Preparedness: Have an appropriate fire extinguisher (e.g., Class B for flammable liquids) and a safety shower/eyewash station readily accessible.
-
Material Safety Data Sheets (MSDS/SDS): Always consult the SDS for all reagents before starting an experiment to be fully aware of their hazards and handling precautions.[8][11]
By understanding the potential for exothermic reactions in the synthesis of this compound and by being prepared to manage them, researchers can ensure a safer and more successful experimental outcome.
V. References
-
Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No.. Retrieved from [Link]
-
(n.d.). 4 - SAFETY DATA SHEET. Retrieved from [Link]
-
Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid. Retrieved from
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. Retrieved from
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Retrieved from [Link]
-
SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]
-
(n.d.). calorimetric investigation of the formation of grignard reagents. Retrieved from [Link]
-
RSC Publishing. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
SciSpace. (2014, December 10). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]
-
Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. Retrieved from
-
Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from
-
KY PSC. (n.d.). Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. Retrieved from [Link]
-
Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Retrieved from
-
Organic Syntheses Procedure. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
ResearchGate. (2021, December 29). Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes. Retrieved from [Link]
Sources
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- 7. fluorochem.co.uk [fluorochem.co.uk]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
Technical Support Center: High-Purity Recrystallization of 2-Bromo-4-fluorophenylacetic Acid
Welcome to the technical support center for the purification of 2-Bromo-4-fluorophenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. Here, we move beyond simple protocols to explain the fundamental principles governing the recrystallization process, empowering you to troubleshoot and optimize your purification strategy effectively.
Understanding the Molecule: Physicochemical Profile
A successful purification begins with understanding the properties of the target compound. This compound is a substituted aromatic carboxylic acid with characteristics that dictate its solubility and crystallization behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61150-59-2 | [1][2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | Solid (White to off-white) | [4] |
| Melting Point | 108-111 °C | [1][5] |
| pKa (Predicted) | 4.02 ± 0.10 | [5] |
The molecule's structure features a polar carboxylic acid group, which allows for hydrogen bonding, and a halogenated aromatic ring, which contributes to its lipophilicity. This duality is key to selecting an appropriate solvent system. Based on the "like dissolves like" principle and data from analogous compounds like 4-fluorophenylacetic acid, we can predict moderate solubility in polar solvents (e.g., alcohols, water) and lower solubility in non-polar solvents (e.g., alkanes).[6][7]
The Core of Purity: The Recrystallization Workflow
Recrystallization is a powerful technique that leverages differences in solubility to separate a desired compound from its impurities. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.
Caption: General workflow for achieving high-purity product via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the recrystallization of this compound.
FAQ 1: How do I select the best solvent? I have no published solubility data.
This is the most critical step. When specific data is unavailable, a systematic screening process is essential.
Answer: Your selection should be guided by the molecule's dual polarity. You need a solvent where the solubility shows a steep temperature dependence.
Step-by-Step Solvent Screening Protocol:
-
Selection: Choose a range of solvents with varying polarities. Good candidates for this compound include:
-
Polar Protic: Water, Ethanol, Methanol
-
Polar Aprotic: Ethyl Acetate, Acetone
-
Non-Polar Aromatic: Toluene
-
Non-Polar Aliphatic: Hexane, Heptane
-
-
Small-Scale Test:
-
Place approximately 50-100 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature. Swirl after each addition. If the solid dissolves readily, the solvent is unsuitable as a single-solvent system because recovery will be poor.
-
If the solid is insoluble or sparingly soluble, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
-
Evaluation:
-
An ideal solvent will show poor solubility at room temperature but complete solubility at high temperatures, and will yield a high recovery of crystalline solid upon cooling.
-
A poor solvent will either dissolve the compound at room temperature or fail to dissolve it even when heated.
-
A candidate for a mixed-solvent system will be a pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[8] Common pairs include Ethanol/Water, Toluene/Hexane, or Ethyl Acetate/Hexane.[9]
-
FAQ 2: My compound isn't crystallizing, even after cooling in an ice bath. What's wrong?
Failure to crystallize is a common issue often related to supersaturation or excessive solvent.
Answer: The solution is likely supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Seed Crystal: Add a tiny crystal of pure this compound to the solution. This provides a template for other molecules to deposit onto, initiating crystallization.
-
-
Check Concentration: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again slowly.
-
-
Cooling: Ensure the solution has been cooled for a sufficient time. An ice-salt bath can achieve temperatures below 0 °C, which may be necessary.
FAQ 3: My compound has "oiled out" into a gooey liquid instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is detrimental to purity as the oil can trap impurities.
Answer: This typically happens when the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-15%) of additional hot solvent to slightly decrease the saturation point.
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly. You can insulate it with glass wool or paper towels. Do not move it directly to an ice bath.
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system which can often lower the saturation temperature.
FAQ 4: My yield is very low. Where did my product go?
A low yield can result from several factors during the process.
Answer: The most common causes are using too much solvent, premature crystallization during hot filtration, or washing with a solvent that is too warm.
Troubleshooting Steps:
-
Excess Solvent: If you suspect too much solvent was used, try to recover additional material from the mother liquor (the filtrate) by evaporating some of the solvent and cooling again.
-
Premature Crystallization: During hot filtration, the solution can cool and deposit product on the filter paper. To prevent this, use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapors.[10]
-
Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.
Sources
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- 2. ivychem.com [ivychem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-(2-Bromo-4-fluorophenyl)acetic acid | 61150-59-2 [sigmaaldrich.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. inventivapharma.com [inventivapharma.com]
Technical Support Center: Column Chromatography Optimization for 2-Bromo-4-fluorophenylacetic Acid Purification
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Bromo-4-fluorophenylacetic acid via column chromatography. This document moves beyond basic protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your separations effectively.
Introduction: The Challenge of Purifying Acidic Compounds
This compound presents a common purification challenge due to its carboxylic acid moiety. On standard silica gel, the acidic nature of the stationary phase interacts strongly with the acidic analyte. This interaction leads to significant peak tailing, where the compound elutes slowly and asymmetrically from the column, resulting in broad fractions, poor resolution from impurities, and lower overall yield of the purified product.[1][2] The key to successful purification lies in mitigating this undesirable interaction by carefully selecting and modifying the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel (230-400 mesh for flash chromatography) is the most common and cost-effective choice. While its acidic nature can cause issues, these are readily overcome with proper mobile phase modification. The primary separation mechanism on silica is adsorption, where more polar compounds have a stronger affinity for the polar stationary phase and thus elute more slowly. Alternatives like neutral alumina can be considered if the compound proves to be unstable on silica gel, but optimizing for silica is typically the first and most successful approach.[1][3]
Q2: How do I select the initial mobile phase (eluent) for my separation?
A2: The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC) before packing the column.[1][2] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a polar solvent.
| Solvent Class | Non-Polar Component | Polar Component | Typical Starting Ratio (v/v) |
| Standard | Hexanes or Heptane | Ethyl Acetate | 70:30 |
| Alternative | Dichloromethane | Methanol | 98:2 |
The goal is to find a solvent system where the this compound spot has a Retention Factor (Rf) of approximately 0.2-0.4 .[1] This Rf value ensures the compound will move through the column efficiently without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening).[4]
Q3: My compound is streaking or "tailing" badly on the TLC plate. What does this mean for my column?
A3: Tailing on the TLC plate is a clear indicator that you will have significant tailing on the column. This is the expected behavior for a carboxylic acid on unmodified silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface are deprotonating your analyte, causing it to bind very tightly and elute unevenly.
To solve this, add a small amount (0.5-1%) of a volatile acid , such as acetic acid or formic acid, to your eluent mixture for both TLC and the column itself.[2] This addition suppresses the ionization of your carboxylic acid (by Le Châtelier's principle), keeping it in its less polar, protonated form. This minimizes the strong ionic interaction with the silica, resulting in symmetrical, non-tailing spots and sharp peaks.[5][6]
Q4: How do I visualize the compound on a TLC plate and in my collected fractions?
A4: this compound contains a phenyl ring, which makes it strongly absorbent of ultraviolet (UV) light. Visualization can be easily achieved using a UV lamp at a wavelength of 254 nm, where the compound will appear as a dark spot on the fluorescent green background of the TLC plate.[7] This is a non-destructive method and should be the primary means of tracking your purification.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the column chromatography process.
Caption: Decision tree for troubleshooting common chromatography issues.
Problem: Poor separation between my product and an impurity.
-
Possible Cause 1: Your chosen eluent system does not provide adequate separation, as indicated by TLC spots that are very close together.
-
Solution: You must re-optimize the mobile phase using TLC. Try changing the ratio of your solvents. If that fails, change one of the solvents entirely (e.g., switch from ethyl acetate to dichloromethane). Different solvents can alter the selectivity of the separation.[8] The goal is to maximize the distance (ΔRf) between your product spot and the impurity spots.
-
-
Possible Cause 2: You have overloaded the column. Too much crude material will lead to broad bands that overlap, regardless of the solvent system.
-
Solution: Reduce the amount of sample loaded. A general rule of thumb is that the mass of crude material should be 1-5% of the mass of the silica gel used. For difficult separations, use a ratio closer to 1% (e.g., 1 g of crude on 100 g of silica).
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound.[1][3] Your product is strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of your eluent (this is known as a gradient elution).[3][9] For example, if you started with 80:20 Hexanes:Ethyl Acetate, you can switch to 70:30, then 60:40. Always make these changes gradually to avoid cracking the silica bed and compromising the separation.
-
Problem: The compound is eluting, but the fractions are very broad and purity is low (tailing).
-
Possible Cause: As discussed, this is the classic sign of an acidic compound interacting with the silica gel stationary phase.[2]
-
Solution: Ensure you have added 0.5-1% acetic or formic acid to your eluent.[2] This will protonate the analyte, reduce its interaction with the silica, and lead to much sharper, more concentrated bands. This is the most critical optimization step for this specific molecule.
-
Experimental Protocols
Protocol 1: TLC Method Development
-
Preparation: In small vials, prepare ~2 mL each of several different solvent systems (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). To each vial, add 1% acetic acid (e.g., 20 µL per 2 mL).
-
Spotting: Dissolve a small amount of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing one of your prepared solvent systems. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a 254 nm UV lamp and circle them with a pencil.
-
Analysis: Calculate the Rf value for the product spot in each solvent system (Rf = distance spot traveled / distance solvent traveled). Select the system that gives an Rf value of 0.2-0.4 for your product and provides the best separation from any visible impurities.[1]
Protocol 2: Flash Column Chromatography Workflow
Caption: Standard workflow for flash column chromatography purification.
-
Column Preparation: Prepare a slurry of silica gel in your optimized mobile phase (from Protocol 1).[1] Pour the slurry into your column and allow the silica to pack under gravity or gentle pressure, tapping the side of the column to ensure an even bed free of air bubbles.[1][4] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[1] Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.[1][9]
-
Elution: Carefully add your mobile phase to the column, ensuring the solvent level never drops below the top of the sand layer.[1] Begin collecting the eluent in a series of labeled test tubes or flasks.
-
Fraction Analysis: Periodically, spot small amounts from the collected fractions onto a TLC plate to monitor the elution of your compound.
-
Product Isolation: Once the separation is complete, combine all fractions that contain only the pure desired product (as determined by TLC).[1] Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- GL Sciences Inc. (2022, May 31). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.
- LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Welch Materials, Inc. (2025, March 18). Characteristics and Application Scenarios of HPLC Column Stationary Phase.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Phenomenex. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes.
- Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- King Group. (n.d.). Successful Flash Chromatography.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- PubChem. (n.d.). This compound.
- Ivy Fine Chemicals. (n.d.). This compound.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- AWS. (n.d.). CHEM 231.
- Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography.
- CRO SPLENDID LAB. (n.d.). 3-Bromo-4-fluorophenylacetic Acid.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
Sources
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Bromo-4-fluorophenylacetic acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-fluorophenylacetic acid. This guide is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. Here, we address common pitfalls and frequently encountered challenges in a direct question-and-answer format, providing in-depth explanations, troubleshooting strategies, and validated protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Section 1: Choosing Your Synthetic Pathway
Q1: What are the primary synthetic routes to this compound, and which is generally recommended?
A1: There are several viable synthetic routes to this compound, each with its own set of advantages and disadvantages. The most common pathways start from precursors like 2-bromo-4-fluorotoluene or 2'-bromo-4'-fluoroacetophenone.
-
Hydrolysis of 2-Bromo-4-fluorophenylacetonitrile: This is often the most recommended route due to its reliability and relatively clean reaction profile.[1] It involves the conversion of 2-bromo-4-fluorobenzyl bromide (derived from the corresponding toluene) to the nitrile, followed by hydrolysis.
-
The Willgerodt-Kindler Reaction: This method transforms 2'-bromo-4'-fluoroacetophenone into the target acid. However, it often requires harsh reaction conditions and can result in complex product mixtures, making purification challenging.[2][3]
-
Grignard Reaction: This route involves the formation of a Grignard reagent from 2-bromo-4-fluorobenzyl bromide and its subsequent reaction with carbon dioxide (dry ice).[4][5] While effective, it is highly sensitive to moisture and can be prone to side reactions, such as the formation of Wurtz coupling byproducts.[6]
-
Malonic Ester Synthesis: A classic approach, this involves the alkylation of diethyl malonate with 2-bromo-4-fluorobenzyl bromide, followed by hydrolysis and decarboxylation.[7] A significant drawback is the potential for dialkylation, which can complicate purification and lower the yield of the desired product.[7]
For most applications, the hydrolysis of 2-bromo-4-fluorophenylacetonitrile offers the best balance of yield, purity, and procedural simplicity.
Section 2: Troubleshooting the Nitrile Hydrolysis Pathway
Q2: My hydrolysis of 2-Bromo-4-fluorophenylacetonitrile is slow and gives a low yield. How can I improve it?
A2: Incomplete or low-yielding hydrolysis is a common issue. The efficiency of this step is highly dependent on the reaction conditions.
-
Acid-Catalyzed Hydrolysis: A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is typically used.[1]
-
Temperature and Time: Ensure the reaction is heated to a sufficient reflux temperature (typically 100-120 °C) for an adequate duration (4-8 hours).[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Reagent Concentration: Using an overly dilute acid solution can significantly slow down the rate of hydrolysis. Conversely, overly concentrated acid can lead to charring and decomposition.
-
-
Base-Catalyzed Hydrolysis: An aqueous solution of sodium hydroxide (e.g., 20-40%) in a solvent like ethanol is a common choice.[1]
-
Saponification: The initial product is the sodium salt of the carboxylic acid. Ensure complete hydrolysis before proceeding to the acidification step.
-
Acidification: After the reaction, the mixture must be carefully acidified (e.g., with concentrated HCl) to a pH of 1-2 to precipitate the free carboxylic acid. Incomplete acidification will result in a low isolated yield.
-
Q3: I'm observing a significant amount of 2-Bromo-4-fluorophenylacetamide as a byproduct. How can I drive the reaction to the carboxylic acid?
A3: The formation of the amide is an intermediate step in the hydrolysis of the nitrile. Its accumulation indicates that the reaction has not gone to completion.
-
Increase Reaction Time and/or Temperature: The hydrolysis of the amide to the carboxylic acid is often the slower step. Extending the reflux time or slightly increasing the temperature can facilitate the complete conversion.
-
Increase Water Concentration: In acid-catalyzed hydrolysis, water is a key reagent. Ensuring a sufficient amount of water is present in the reaction mixture is crucial for driving the equilibrium towards the carboxylic acid.
Section 3: Pitfalls in Alternative Synthetic Routes
Q4: The Willgerodt-Kindler reaction of 2'-Bromo-4'-fluoroacetophenone is producing a complex, tarry mixture. What are the likely causes?
A4: The Willgerodt-Kindler reaction is notorious for its harsh conditions and potential for side reactions.[2][8]
-
Reaction Conditions: The reaction typically involves heating the ketone with sulfur and a high-boiling amine like morpholine.[2][3] Overheating can lead to polymerization and decomposition, resulting in tar formation. Maintain a steady reflux without excessive heating.[1]
-
Stoichiometry: The ratio of sulfur and morpholine is critical. An excess of these reagents is generally used, but the optimal ratio may need to be determined empirically for your specific substrate.
-
Hydrolysis Step: The initial product is a thioamide, which must be hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification.[4] Incomplete hydrolysis of the thioamide can contribute to the complex product mixture.
Q5: During my Grignard synthesis, I've isolated a non-polar, high-melting byproduct. What is it, and how can I avoid it?
A5: The most common non-polar byproduct in a Grignard reaction with a benzyl halide is the Wurtz coupling product, in this case, 1,2-bis(2-bromo-4-fluorophenyl)ethane. Its formation is favored by high concentrations of the benzyl halide and elevated temperatures.[6]
-
Slow Addition: Add the solution of 2-bromo-4-fluorobenzyl bromide to the magnesium turnings slowly and at a rate that maintains a gentle reflux. This keeps the instantaneous concentration of the halide low.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame- or oven-dried and that all solvents are anhydrous.[6] Moisture will quench the Grignard reagent, reducing the yield of the desired product.
-
Initiation: A small crystal of iodine can be used to activate the surface of the magnesium turnings and help initiate the reaction.[5]
Section 4: Purification and Analysis
Q6: I'm struggling to purify the crude this compound. What are the recommended methods?
A6: The two most effective methods for purifying the final product are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.[9]
-
Recrystallization: This is often the most efficient method for removing minor impurities, especially if the crude product is already relatively pure.
-
Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems include ethanol/water or toluene.[1][9]
-
Oiling Out: If the compound's melting point is lower than the boiling point of the solvent, it may separate as an oil instead of crystallizing. If this occurs, try using a lower-boiling point solvent or a different solvent mixture.[9]
-
-
Column Chromatography: This is necessary when dealing with impurities that have similar solubility profiles to the product.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically used. Because the product is an acid, it can interact strongly with the silica gel, leading to "tailing" of the spot on a TLC plate. To mitigate this, add a small amount (e.g., 1%) of acetic acid or formic acid to the eluent.[9]
Q7: How can I definitively confirm the purity and structure of my final product?
A7: A combination of analytical techniques should be employed to ensure the identity and purity of your synthesized this compound.[9][11]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the sample by separating it from any remaining starting materials or byproducts.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The integration of the proton signals can also give an indication of purity.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.[9]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (108-111°C) is a good indicator of high purity.[12]
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-Bromo-4-fluorophenylacetonitrile
This protocol is adapted from standard laboratory procedures for nitrile hydrolysis.[1]
Materials:
-
2-Bromo-4-fluorophenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 2-Bromo-4-fluorophenylacetonitrile (1.0 eq).
-
With cooling in an ice bath, slowly add a pre-mixed and cooled solution of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux (approximately 110 °C) for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.
-
A solid precipitate of the crude acid should form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of acidic compounds.[9]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
-
Acetic Acid
Procedure:
-
Eluent Preparation: Prepare a mobile phase consisting of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio) containing 1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (i.e., increasing the proportion of ethyl acetate) as the separation proceeds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Summary
| Parameter | Nitrile Hydrolysis | Willgerodt-Kindler | Grignard Reaction |
| Typical Yield | Good to Excellent | Variable, often moderate | Good |
| Reaction Conditions | Moderate (Reflux) | Harsh (High Temp.) | Mild, but strict anhydrous |
| Common Byproducts | Amide intermediate | Thioamide, polymeric material | Wurtz coupling product |
| Purification Ease | Relatively straightforward | Often difficult | Moderate |
Table 1: Comparison of common synthetic routes for this compound.
References
- Benchchem. (n.d.). Purity Analysis of Synthesized "2-Bromo-4,5-difluorophenylacetic acid" and Its Alternatives: A Comparative Guide.
- Benchchem. (n.d.). How to purify 2-Bromo-4'-fluoroacetophenone using column chromatography.
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for "2-Bromo-4,5-difluorophenylacetic acid".
- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Ma, X., Luo, X., Dochain, S., Mathot, C., & Markò, I. E. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters, 17(19), 4690–4693. [Link]
- Guidechem. (n.d.). How to Prepare 2-Bromo-4-Fluorophenol and Its Applications - FAQ.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Benchchem. (n.d.). Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
- DOKUMEN.PUB. (n.d.). The Decarboxylation of Malonic Acid Derivatives.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Benchchem. (n.d.). This compound | 61150-59-2.
- Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-4'-fluoroacetophenone in Key Synthetic Transformations.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-2-fluorophenylacetic acid.
- Fisher Scientific. (n.d.). alpha-Bromo-4-fluorophenylacetic acid, 96%.
- Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters.
- Benchchem. (n.d.). The Versatility of 2-Bromo-4'-fluoroacetophenone in Organic Synthesis: Application Notes and Protocols.
- Parchem. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.
- Wikipedia. (n.d.). Malonic ester synthesis.
- MSU Chemistry. (2009). Willgerodt‐Kindler Reaction.
- Beilstein Journal of Organic Chemistry. (2017). Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones.
- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Sigma-Aldrich. (n.d.). 2-(2-Bromo-4-fluorophenyl)acetic acid | 61150-59-2.
- Erowid. (n.d.). Synthesis of Phenylacetic Acid.
- ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- Chegg.com. (2013). Solved (1) Consider the synthesis of phenylacetic acid.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-Bromo-4'-fluoroacetophenone synthesis.
- PubChem. (n.d.). This compound.
- RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-fluorophenylacetic acid, 98% 5 g. Retrieved from Thermo Scientific Chemicals website.
- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
Sources
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- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 5. Synthesis of Phenylacetic Acid [erowid.org]
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Technical Support Center: Impact of Moisture on 2-Bromo-4-fluorophenylacetic Acid Reactivity
Welcome to the technical support center dedicated to providing in-depth guidance on the handling and reactivity of 2-Bromo-4-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile reagent, with a particular focus on the detrimental effects of moisture. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate issues arising from water contamination in your synthetic pathways.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers working with this compound.
Q1: My esterification reaction with this compound is giving a very low yield. What could be the primary cause?
A1: A low yield in esterification is frequently due to the presence of water. Moisture can interfere in several ways. In acid-catalyzed esterifications (Fischer esterification), water can shift the reaction equilibrium back towards the starting materials, thus reducing the yield of the desired ester.[1] Furthermore, if you are converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, any moisture present will readily hydrolyze the acid chloride back to the carboxylic acid, preventing it from reacting with the alcohol.[2][3]
Q2: I'm attempting an amide coupling reaction and observing significant unreacted starting material. Could moisture be the culprit?
A2: Yes, moisture is a significant concern in amide bond formation.[4] Most peptide coupling reagents are sensitive to water and can be deactivated in its presence.[5] Water can compete with the amine as a nucleophile, leading to the hydrolysis of activated intermediates and a reduction in the efficiency of the coupling reaction. This results in the recovery of unreacted this compound.
Q3: I'm using this compound to generate a Grignard reagent, but the reaction is failing. What should I investigate?
A3: Grignard reagents are extremely sensitive to protic sources, including water.[6][7] The carboxylic acid proton of this compound itself will quench the Grignard reagent.[8] If you are attempting to form a Grignard reagent from an aryl halide derivative of this compound, any trace amount of water will protonate and destroy the highly basic Grignard reagent, leading to reaction failure.[9] It is imperative to use anhydrous solvents and glassware for these reactions.
Q4: How can I determine the water content of my this compound?
A4: The most accurate and widely used method for determining water content in organic compounds is Karl Fischer titration.[10][11] This technique is highly specific to water and can detect even trace amounts.[12][13] For a detailed procedure, please refer to our troubleshooting guide on Quantifying Moisture Content .
Q5: What are the best practices for storing this compound to prevent moisture absorption?
A5: Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place.[14] For long-term storage or for highly sensitive applications, storing the compound in a desiccator with a suitable drying agent is recommended.[11][15]
Troubleshooting Guides
Guide 1: Quantifying Moisture Content in this compound using Karl Fischer Titration
This guide provides a general protocol for determining the water content in your sample.
Objective: To accurately measure the percentage of water in a sample of this compound.
Methodology: Volumetric Karl Fischer Titration
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (single or two-component system)
-
Anhydrous Methanol (or other suitable solvent)
-
Certified Water Standard
-
Airtight Syringes and Needles
-
Analytical Balance
Experimental Protocol:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titration vessel with anhydrous methanol and precondition the solvent by titrating with the Karl Fischer reagent until a stable, low-drift endpoint is reached. This removes any residual moisture from the solvent and the vessel.
-
-
Titer Determination:
-
Accurately weigh a specific amount of a certified water standard and inject it into the pre-conditioned titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer of the reagent (mg H₂O / mL of titrant) is automatically calculated by the instrument. Repeat this step at least three times to ensure accuracy and precision.[16]
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound (the amount will depend on the expected water content and the titer of the reagent).
-
Quickly transfer the sample to the pre-conditioned titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).
-
Data Presentation:
| Parameter | Value |
| Sample Weight | e.g., 0.500 g |
| Titer of KF Reagent | e.g., 4.98 mg/mL |
| Volume of Titrant Consumed | e.g., 0.251 mL |
| Calculated Water Content | 0.25% |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Karl Fischer titration.
Guide 2: Dehydration of this compound
This guide outlines methods for drying your reagent prior to use in moisture-sensitive reactions.
Objective: To reduce the water content of this compound to an acceptable level for subsequent reactions.
Method 1: Drying Under High Vacuum
This is a straightforward method for removing residual moisture.
Experimental Protocol:
-
Place the this compound in a clean, dry round-bottom flask or Schlenk flask.
-
Connect the flask to a high vacuum line.
-
Gently heat the flask with a heating mantle or oil bath to a temperature below the compound's melting point (typically 40-50°C) while under vacuum for several hours or overnight.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
Method 2: Azeotropic Distillation
This method is effective for removing water from solutions of the acid.
Experimental Protocol:
-
Dissolve the this compound in a suitable anhydrous solvent that forms an azeotrope with water (e.g., toluene).
-
Set up a distillation apparatus with a Dean-Stark trap.
-
Heat the solution to reflux. The water-toluene azeotrope will distill and be collected in the Dean-Stark trap, with the denser water separating to the bottom.
-
Continue the distillation until no more water is collected.
-
The resulting anhydrous solution of this compound in toluene can be used directly in the next reaction step, or the solvent can be removed under reduced pressure.[17]
Logical Relationship of Dehydration and Reaction Success:
Caption: The critical path from reagent preparation to successful reaction outcome.
Impact of Moisture on Specific Reactions
The presence of water can have a profound and often detrimental effect on the reactivity of this compound in various synthetic transformations. Understanding the underlying chemical principles is key to troubleshooting and optimizing your reactions.
Esterification and Amide Bond Formation
In reactions that involve the activation of the carboxylic acid, such as esterification or amide bond formation, water can act as a competing nucleophile. This leads to the hydrolysis of activated intermediates, such as acyl chlorides or active esters, regenerating the starting carboxylic acid and reducing the overall yield of the desired product.
Reaction Scheme: Hydrolysis of an Acyl Chloride Intermediate
Caption: Competing reaction pathways in the presence of moisture.
Reactions Involving Organometallic Reagents
In reactions where this compound or its derivatives are used in conjunction with highly basic organometallic reagents like Grignard or organolithium reagents, moisture can lead to the immediate quenching of the organometallic species. This acid-base reaction is typically much faster than the desired nucleophilic addition or coupling reaction, resulting in the formation of an alkane and rendering the organometallic reagent inactive.[6][7]
References
- LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
- Quora. (2022, November 24). What is the reaction of acid chlorides with water?
- University of Rochester. (n.d.). Tips & Tricks: Drying Methods.
- Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
- Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
- Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water.
- University of Rochester. (n.d.). How to Store Reagents.
- University of Rochester. (n.d.). How To: Store Reagents.
- Quora. (2019, November 13). What happens when a Grignard reagent is treated with water?
- Wikipedia. (n.d.). Karl Fischer titration.
- Reddit. (2019, April 28). How dangerous is actually adding water to Grignard reagent?
- BYJU'S. (n.d.). Principle of Karl Fischer Titration.
- Carolina Biological Supply Company. (n.d.). Ester Synthesis Lab (Student Handout).
- Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments.
- Cole-Parmer. (n.d.). Karl Fischer Titration Guide.
- 2a biotech. (n.d.). This compound.
- Ivy Fine Chemicals. (n.d.). This compound.
- Chemistry Stack Exchange. (2017, February 16). Why can't the reaction of grignard reagent with carboxylic acid give a ketone?
- ResearchGate. (2025, August 9). Evolution of amide bond formation.
- Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
- ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters.
- YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
- Radboud Repository. (2023, December 7). Selective amide bond formation in redox-active coacervate protocells.
- ResearchGate. (n.d.). Direct Amide Formation Avoiding Poor Atom Economy Reagents.
- Google Patents. (n.d.). US4122115A - Preparation of chloro- and bromo-fluoroacetyl chloride.
- SpringerLink. (2023, August 28). Selection of drying technology based on dynamic effects on physicochemical properties and flavours of mulberry.
- College of Saint Benedict and Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
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Technical Support Center: Scaling Up 2-Bromo-4-fluorophenylacetic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-4-fluorophenylacetic acid, with a special focus on the challenges and solutions associated with scaling up the process from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: General FAQs on Synthesis and Scale-Up
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A prevalent and reliable method for the laboratory synthesis of this compound is the bromination of 4-fluorophenylacetic acid. This reaction typically involves the use of a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced onto the phenyl ring.
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
A2: Scaling up the synthesis of this compound introduces several significant challenges that are often not apparent at the laboratory scale.[1][2] These include:
-
Non-Linear Scale-Up Effects: Reaction kinetics, thermodynamics, and fluid dynamics do not scale linearly. What works in a 1-liter flask may behave very differently in a 100-liter reactor.[1]
-
Heat and Mass Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to thermal gradients, localized overheating, and an increase in side reactions.[3]
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more complex than with a small magnetic stir bar. Inefficient mixing can result in localized high concentrations of reagents, leading to poor yield and impurity formation.[3]
-
Safety and Handling: Handling large quantities of hazardous materials like bromine requires stringent safety protocols and specialized equipment to mitigate risks of exposure and accidental release.[4][5]
-
Process Control and Monitoring: Maintaining precise control over parameters like temperature, pressure, and addition rates is critical for reproducibility and safety at a larger scale.[6]
Section 2: Troubleshooting Guide - Laboratory Scale
This section addresses common problems encountered during bench-scale synthesis.
Q3: My bromination reaction is slow or incomplete, with a low yield of the desired product. What could be the cause?
A3: Low conversion in the bromination of 4-fluorophenylacetic acid can stem from several factors. A systematic approach to troubleshooting is recommended.[7]
| Potential Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | Bromine solutions can degrade over time, especially with exposure to light, reducing their effective concentration.[7] | Use a fresh bottle of bromine or N-Bromosuccinimide. If using a solution, consider standardizing it before use. |
| Inadequate Temperature | The reaction may be too slow at room temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a controlled, incremental increase in temperature. Be cautious, as higher temperatures can promote side reactions.[7] |
| Insufficient Reaction Time | The reaction may simply need more time to reach completion. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[7] |
| Presence of Radical Inhibitors | If using a radical-initiated pathway (e.g., with NBS), trace impurities in the solvent or on glassware can quench the radical chain reaction. | Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents. |
Q4: I am observing the formation of multiple brominated products. How can I improve the selectivity?
A4: The formation of di- or poly-brominated species is a common side reaction. Improving selectivity often involves careful control of reaction conditions.
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-bromination.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring the mono-brominated product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can lead to temperature spikes that increase the rate of side reactions.
Section 3: Troubleshooting Guide - Pilot Plant Scale-Up
This section focuses on issues that arise when transitioning to larger-scale production.
Q5: During our first pilot run, we experienced a significant exotherm that was difficult to control. Why did this happen and how can we prevent it?
A5: Exotherm control is a critical challenge in scale-up. The reduced surface-area-to-volume ratio in a large reactor makes heat removal less efficient than in laboratory glassware.[1][3]
-
Cause: The heat generated by the bromination reaction exceeded the cooling capacity of the reactor jacket. This can be exacerbated by adding reagents too quickly.
-
Prevention and Mitigation:
-
Thermodynamic Analysis: Conduct a thorough thermodynamic analysis of the reaction before scaling up to understand the expected heat of reaction.[1]
-
Controlled Addition: Use a metering pump for the slow, controlled addition of the brominating agent. The addition rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature.
-
Solvent Volume: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink.
-
Emergency Preparedness: Ensure the pilot plant is equipped with an emergency cooling system and a plan for quenching the reaction if necessary.
-
Q6: The purity of our final product from the pilot plant is lower than what we achieved in the lab, with new, unidentified impurities. What is the likely cause?
A6: A decrease in purity upon scale-up often points to issues with mixing, heat transfer, or material compatibility.[2][3]
-
Mixing Inefficiency: In a large reactor, areas of poor mixing can lead to localized "hot spots" or high concentrations of reagents, promoting the formation of byproducts.[3]
-
Solution: Evaluate and optimize the agitator design (e.g., impeller type, speed, baffle configuration) to ensure proper mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for this.
-
-
Impurity Amplification: Minor side reactions that were negligible at the lab scale can become significant at a larger scale.[3]
-
Solution: Identify the impurities through techniques like LC-MS. Once identified, adjust reaction parameters (e.g., lower temperature, different solvent) to minimize their formation.
-
-
Materials of Construction: The materials of the reactor and associated equipment can sometimes interact with the reactants or products.
-
Solution: Ensure that all materials in contact with the process stream are compatible with the reaction components. Glass-lined reactors are often a good choice for corrosive reactions like bromination.[4]
-
Section 4: Safety Considerations for Bromination
Q7: What are the key safety precautions for handling bromine at a pilot plant scale?
A7: Bromine is a highly corrosive, toxic, and reactive substance, requiring stringent safety measures.[5][8][9]
-
Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, chemical-resistant gloves, and protective clothing are mandatory.[4][8]
-
Ventilation and Containment: All operations should be conducted in a well-ventilated area, preferably within a contained system. Bromine detectors and alarms should be installed to monitor for leaks.[4][8]
-
Emergency Systems: The facility must be equipped with safety showers, eyewash stations, and emergency scrubbers to neutralize any released bromine vapors.[4]
-
Material Compatibility: Use appropriate materials of construction, such as borosilicate glass or PVDF, for equipment to prevent corrosion.[4] Avoid contact with incompatible materials like aluminum or water, with which bromine can react violently.[4]
-
Emergency Response Plan: A detailed emergency response plan should be in place, and all personnel should be trained on procedures for handling spills, leaks, and exposure incidents.[8]
Section 5: Experimental Protocols and Visual Workflows
Typical Laboratory Synthesis Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, dissolve 4-fluorophenylacetic acid (1.0 eq) in a suitable solvent (e.g., acetic acid).
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in the same solvent. Add this solution dropwise to the stirred reaction mixture at room temperature. The characteristic reddish-brown color of bromine should dissipate upon addition.[7]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.[10]
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[10][11]
Visual Workflow for Synthesis and Scale-Up
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues during pilot-scale production.
References
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- YouTube. (2024, June 7). Bromination safety.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Pharmaceutical Engineering. (2025, November 14). Pilot Plant to Production: Mastering the Art of Pharmaceutical Scale-Up.
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
- Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid.
- Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.
- ResearchGate. (n.d.). A comprehensive review on pilot plant scale up and platform technology.
- Science Forums. (2012, March 1). Preventing a bromination reaction from going radical.
- Slideshare. (n.d.). Bromine handling and safety.
- ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook.
- aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Reddit. (2024, February 13). Bromination Help.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Worldofchemicals.com. (n.d.). High-Purity 4-Bromo-2-fluorophenylacetic Acid: Synthesis, Applications, and Supplier Insights.
- PubMed. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid.
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
- Oxford Academic. (n.d.). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. youtube.com [youtube.com]
- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. Pilot Plant to Production: Mastering the Art of Pharmaceutical Scale-Up 🔬 [webofpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 9. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Catalyst Selection for Optimizing Reactions of 2-Bromo-4-fluorophenylacetic Acid: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for catalyst selection in reactions involving 2-Bromo-4-fluorophenylacetic acid. The unique structure of this substrate, featuring an electron-deficient aromatic ring due to the fluorine atom and a carboxylic acid moiety, presents specific challenges and opportunities in catalyst and reaction design. This guide offers a synthesis of technical knowledge and practical insights to navigate these complexities.
Part 1: Core Principles of Catalyst System Selection
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent. The interplay of these components dictates reaction efficiency, selectivity, and the suppression of unwanted side reactions.
The Challenge of the Carboxylic Acid Group
The free carboxylic acid group in this compound can complicate cross-coupling reactions in several ways:
-
Coordination to the Palladium Center: The carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Basicity: The acidic proton can react with the base required for the catalytic cycle, necessitating the use of a sufficient excess of base.
-
Solubility: The polarity of the carboxylic acid can affect the solubility of the starting material in common organic solvents used for cross-coupling reactions.
Recommendation: For many cross-coupling reactions, especially those sensitive to acidic protons or requiring strong bases, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective strategy.[1] This prevents interference from the acidic proton and improves solubility in organic solvents. Deprotection can then be achieved post-coupling.
Choosing the Right Palladium Precatalyst
The choice of the palladium precatalyst is the first step in building an active catalytic system. Both Pd(0) and Pd(II) sources are commonly used.
For routine screenings, Pd(OAc)₂ and Pd₂(dba)₃ are excellent starting points due to their commercial availability and broad utility.
The Critical Role of Ligands
Ligands are essential for stabilizing the palladium catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle. For an electron-deficient aryl bromide like this compound, the choice of ligand is paramount.
-
Electron-Rich, Bulky Phosphine Ligands: These are generally the ligands of choice for cross-coupling reactions involving aryl bromides.
-
Increased Rate of Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide—often the rate-limiting step.[2]
-
Promotion of Reductive Elimination: The steric bulk of the ligand facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.
-
-
Commonly Used Ligands:
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand, but often less effective for challenging substrates compared to more advanced ligands.
-
Buchwald-type Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These are highly effective for a wide range of cross-coupling reactions, including those with sterically hindered or electron-deficient substrates.[3]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can provide high catalyst stability and activity, particularly at elevated temperatures.[4]
-
Selecting the Appropriate Base and Solvent
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for neutralizing the HX generated in Heck reactions.[4][5]
-
Suzuki-Miyaura Coupling: Inorganic bases are generally preferred.
-
Heck Coupling: Organic bases are common.
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA): These act as both a base and can sometimes serve as the solvent.
-
-
Solvent Choice: The solvent should be chosen to ensure all components remain in solution at the reaction temperature and should be inert to the reaction conditions.
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF, Toluene): These are the most common solvents for cross-coupling reactions. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
-
Part 2: Troubleshooting Guides and FAQs
This section provides answers to common questions and issues encountered during the optimization of reactions with this compound.
FAQ 1: Suzuki-Miyaura Coupling
Q1: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am seeing low to no conversion. What should I try first?
A1: Low conversion in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Protect the Carboxylic Acid: If you are using the free acid, the carboxylate group may be interfering with the catalyst. Convert the carboxylic acid to a methyl or ethyl ester and retry the reaction.[1]
-
Evaluate Your Catalyst System:
-
Ligand: If you are using a simple ligand like PPh₃, switch to a more electron-rich and bulky ligand such as SPhos or XPhos. These are known to be more effective for aryl bromides.[3]
-
Palladium Source: Ensure your palladium precatalyst is of good quality. Consider using a pre-formed catalyst complex which can sometimes offer higher activity.
-
-
Check Your Base and Solvent:
-
Base Strength: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5]
-
Solvent: Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst. Toluene, dioxane, and DMF are common choices.
-
-
Increase Reaction Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the rate.
Q2: My Suzuki-Miyaura reaction is producing a significant amount of a homocoupled biaryl product from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which require an initial reduction step that can favor this side reaction.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.
Q3: I am observing protodeboronation of my boronic acid. What are the causes and solutions?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This is often promoted by strong bases and the presence of water.
-
Base Selection: If using a very strong base, consider switching to a milder one (e.g., from K₃PO₄ to K₂CO₃).
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Ensure you are using anhydrous solvents.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the free boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound Methyl Ester
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the methyl ester of this compound with phenylboronic acid.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene (0.1 M)
Procedure:
-
To an oven-dried Schlenk flask, add this compound methyl ester, phenylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the anhydrous, degassed toluene to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Condition | Alternative Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%), P(t-Bu)₃ (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv), Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | Dioxane, DMF |
| Temperature | 100 °C | 80-110 °C |
FAQ 2: Heck Coupling
Q1: I am trying to perform a Heck coupling between the methyl ester of this compound and an acrylate, but the reaction is sluggish and I observe palladium black formation. What is happening?
A1: A sluggish reaction accompanied by the formation of palladium black is a classic sign of catalyst decomposition.
-
Ligand Choice: The Heck reaction is sensitive to ligand choice. While PPh₃ is common, for an electron-deficient aryl bromide, a more robust ligand system may be necessary. Consider using Herrmann's catalyst or a palladacycle, which are known for their high thermal stability.[4] N-heterocyclic carbene (NHC) ligands can also be effective.
-
Reaction Temperature: High temperatures (often >100 °C) are typical for Heck reactions but can also accelerate catalyst decomposition.[6] A careful balance is needed. If you are already at a high temperature, you may need a more stable catalyst.
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere. Oxygen can contribute to catalyst decomposition.
-
Purity of Reagents: Impurities in the reagents or solvent can poison the catalyst. Ensure all materials are of high purity.
Q2: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A2: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon. If you are using a substituted alkene, the regioselectivity can be more complex.
-
Ligand Effects: The ligand can influence the regioselectivity. Screening different ligands (e.g., monodentate vs. bidentate phosphines) can sometimes improve the outcome.
-
Additives: In some cases, additives like silver salts can influence the reaction pathway and improve selectivity.
Experimental Protocol: Heck Coupling of this compound Methyl Ester
This protocol provides a starting point for the Heck coupling of the methyl ester of this compound with ethyl acrylate.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk tube, add this compound methyl ester, Pd(OAc)₂, and PPh₃.
-
Seal the tube, and evacuate and backfill with argon or nitrogen.
-
Add anhydrous, degassed DMF, followed by ethyl acrylate and triethylamine.
-
Heat the reaction to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Starting Condition | Alternative Conditions |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) | P(o-tol)₃ (4 mol%), Herrmann's catalyst (1 mol%) |
| Base | NEt₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | DMF | Dioxane, Acetonitrile |
| Temperature | 100-120 °C | 80-140 °C |
Part 3: Visualizing Mechanisms and Workflows
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Troubleshooting Workflow
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- He, Z.-T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11749–11753. [Link]
- de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521–532. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Wikipedia. (n.d.).
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yang, H., & H., Y. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
- NROChemistry. (n.d.). Heck Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Beller, M., & Zapf, A. (2004). Catalytic cross-coupling reactions. Ruhr-Universität Bochum. [Link]
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
- Singh, B., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11573–11577. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Fihri, A., et al. (2011). Palladium-catalyzed cyanation of bromocalix[8]arenes at the upper rim. Journal of the Chemical Society, Perkin Transactions 1, (11), 1227–1231. [Link]
- Kumar, A., & Singh, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33863–33886. [Link]
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chemistry. [Link]
- Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22238–22264. [Link]
Sources
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Validation & Comparative
A Comparative Spectroscopic Guide to Confirming the Structure of 2-Bromo-4-fluorophenylacetic Acid
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. 2-Bromo-4-fluorophenylacetic acid, a halogenated phenylacetic acid derivative, serves as a valuable building block in organic synthesis.[1][2][3] Its precise molecular architecture—the specific placement of the bromo and fluoro substituents on the aromatic ring and the acetic acid moiety—is critical to its reactivity and its utility in the synthesis of more complex molecules.[1][3]
This guide provides an in-depth comparison of the expected spectroscopic signatures of this compound against foundational chemical principles and data from structurally similar compounds. We will dissect the anticipated results from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected data. This document is intended for researchers, scientists, and drug development professionals who rely on rigorous analytical techniques for structural elucidation.
The Analytical Imperative: Why Multi-modal Spectroscopy?
Relying on a single analytical technique for structural confirmation is fraught with peril. Each spectroscopic method interrogates a different aspect of the molecule's physical properties. It is the confluence of data from multiple, orthogonal techniques that provides the robust, self-validating evidence required for definitive structural assignment.
The workflow for such a confirmation process is systematic, beginning with sample preparation and culminating in the integrated analysis of all acquired data.
Caption: High-level workflow for spectroscopic structure confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the first port of call, providing the molecular weight and crucial information about the elemental composition, particularly the presence of bromine's characteristic isotopic pattern.
Expected Data for this compound (C₈H₆BrFO₂):
| Analysis Type | Expected m/z Value | Rationale & Key Insights |
| Molecular Ion (M⁺) | ~231.95, ~233.95 | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two major peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of a monobrominated compound. |
| Monoisotopic Mass | 231.95352 Da | This high-resolution mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), confirms the elemental formula C₈H₆BrFO₂.[4] |
| Common Adducts (ESI) | [M-H]⁻: ~230.946 | In negative ion mode Electrospray Ionization (ESI), deprotonation of the carboxylic acid is expected, yielding the [M-H]⁻ ion.[4] |
| [M+Na]⁺: ~254.943 | In positive ion mode ESI, formation of a sodium adduct is common.[4] | |
| Key Fragmentation | Loss of COOH (45 Da) | A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment ion. |
Comparative Insight: The predicted mass for this compound is distinct from isomers like 4-Bromo-2-fluorophenylacetic acid, which would have an identical mass but different NMR and IR spectra.[5] It is also clearly differentiated from related compounds such as 2-Bromo-4-fluorobenzoic acid (C₇H₄BrFO₂), which lacks the methylene (-CH₂-) group and has a correspondingly lower molecular weight.[6]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[1]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts and ions.
-
Analysis: Determine the accurate mass of the molecular ion and its isotopic pattern. Compare the measured monoisotopic mass to the theoretical value for C₈H₆BrFO₂. Analyze fragmentation patterns to further support the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.[7][8] For this compound, the key signatures will be from the carboxylic acid and the substituted benzene ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Key Insights |
| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) | The hydroxyl group of the carboxylic acid exhibits a very broad absorption band due to strong hydrogen bonding. |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | This strong, sharp peak is characteristic of the carbonyl group in a carboxylic acid dimer. Its exact position can be influenced by the electronic effects of the bromo and fluoro substituents.[8] |
| ~1600, ~1500 | C=C stretch (Aromatic Ring) | These bands are characteristic of the benzene ring. |
| ~1210-1320 | C-O stretch (Carboxylic Acid) | This band, coupled with the O-H bend, is part of the carboxylic acid fingerprint region. |
| ~1230 | C-F stretch (Aryl Fluoride) | A strong absorption is expected for the carbon-fluorine bond.[8] |
| ~700-500 | C-Br stretch | The carbon-bromine bond vibration appears at lower wavenumbers.[8] |
Comparative Insight: The IR spectrum provides a clear distinction from a precursor like 2-bromo-4-fluorotoluene, which would lack the characteristic O-H and C=O stretching bands of the carboxylic acid. Similarly, it can be differentiated from 2-Bromo-4'-fluoroacetophenone, which has a ketone C=O stretch typically at a different frequency (~1705 cm⁻¹) and lacks the broad O-H stretch.[8][9]
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample on the crystal, apply pressure to ensure good contact, and acquire the spectrum.
-
Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework and their chemical environments.
¹H NMR Spectroscopy
This technique reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~12.5-13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded, and its signal disappears upon a D₂O shake. |
| ~7.2-7.6 | Multiplets | 3H | Aromatic-H | The three protons on the benzene ring will appear as complex multiplets due to coupling with each other and with the ¹⁹F atom. The specific splitting patterns (e.g., dd, ddd) are crucial for confirming the 1,2,4-substitution pattern. |
| ~3.7 | Singlet | 2H | -CH₂- | The two protons of the methylene group are adjacent to the carbonyl and the aromatic ring. They are expected to be a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy
This technique identifies all unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~171-173 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |
| ~158-162 (d) | C -F | The carbon directly bonded to fluorine will be a doublet due to one-bond C-F coupling (¹JCF), which is typically very large (~240-250 Hz). This is a key confirmation signal. |
| ~115-135 (m) | Aromatic C -H & C -Br | The remaining four aromatic carbons will appear in this region. The carbon attached to bromine (C-Br) will be shifted upfield relative to a C-H, while the carbons ortho and meta to the fluorine will show smaller C-F couplings. |
| ~38-42 | -CH₂- | The methylene carbon is in the aliphatic region, shifted downfield by the adjacent carbonyl and aromatic ring. |
Comparative Insight: NMR is exceptionally powerful for distinguishing isomers. For example, 3-Bromo-4-fluorophenylacetic acid would show a different set of aromatic proton and carbon signals with distinct splitting patterns.[10] Similarly, 4-Bromo-2-fluorophenylacetic acid would also present a unique NMR fingerprint, confirming the importance of analyzing the coupling constants and chemical shifts to pinpoint the exact substitution pattern.[5][11] The presence and splitting of the C-F carbon signal in the ¹³C NMR is an unambiguous marker for the fluorine's position.
Caption: Logical flow for NMR data analysis and structural verification.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).[7]
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to optimize homogeneity.[7]
-
¹H NMR Acquisition: Acquire the proton spectrum. Adjust parameters like the number of scans to achieve a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans than the proton spectrum due to the low natural abundance of ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline-corrected, and calibrated to the TMS signal (0 ppm).[7]
Conclusion
The structural confirmation of this compound is achieved not by a single piece of evidence, but by the compelling, interwoven narrative told by multiple spectroscopic techniques. Mass spectrometry confirms the elemental formula and the presence of bromine. IR spectroscopy identifies the essential carboxylic acid and aryl-halide functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, allowing for the unambiguous assignment of the 1,2,4-substitution pattern and the phenylacetic acid backbone. By comparing the acquired data against the expected values outlined in this guide, researchers can confidently validate the structure of their compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- BenchChem. (n.d.). Physicochemical properties of "2-Bromo-4,5-difluorophenylacetic acid".
- ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR spectrum.
- BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-4'-fluoroacetophenone: A Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
- PubChem. (n.d.). This compound (C8H6BrFO2).
- ChemicalBook. (n.d.). 4-Bromo-2-fluorophenylacetic acid(114897-92-6) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone - Optional[ATR-IR] - Spectrum.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-fluorophenylacetic acid, 98% 5 g.
- ChemicalBook. (n.d.). 3-BROMO-4-FLUOROPHENYLACETIC ACID(194019-11-9) 1H NMR spectrum.
- BenchChem. (n.d.). This compound | 61150-59-2.
- Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
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Purity Analysis of 2-Bromo-4-fluorophenylacetic Acid: A Comparative Guide to HPLC and GC Methods
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Bromo-4-fluorophenylacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of two of the most powerful and prevalent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to make informed decisions for their analytical needs.
The Criticality of Purity for this compound
This compound is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on the phenyl ring, makes it a versatile intermediate. However, the synthetic routes to this compound can introduce various impurities, including positional isomers, unreacted starting materials, and by-products. The presence of these impurities, even in trace amounts, can have significant repercussions on the yield, purity, and pharmacological profile of the final API. Therefore, employing a robust and validated analytical method for purity determination is a non-negotiable aspect of quality control.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[1] The separation is based on the differential partitioning of the analyte molecules between the two phases.[2] For a polar compound like this compound, reversed-phase HPLC is the most common and effective approach.[3] In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[4]
The Rationale Behind HPLC for this compound Analysis
The inherent characteristics of this compound make it an ideal candidate for HPLC analysis. Its polarity, conferred by the carboxylic acid group, allows for good interaction with the reversed-phase column, leading to excellent retention and resolution from nonpolar impurities. Furthermore, its non-volatile nature and thermal lability are not concerns for HPLC, which is typically performed at or near room temperature.[5] The presence of the aromatic ring provides a strong chromophore, enabling sensitive detection using a UV-Vis or Diode Array Detector (DAD).[6]
Experimental Protocol: HPLC Purity Assay
Below is a detailed, step-by-step protocol for the purity analysis of this compound using HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 80-30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
As per United States Pharmacopeia (USP) <621> and European Pharmacopoeia (Ph. Eur.) 2.2.46, system suitability tests are crucial to ensure the chromatographic system is performing adequately.[7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | < 2.0% |
Data Analysis
The purity of the sample is determined by the area normalization method. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas chromatography is a separation technique where the mobile phase is an inert gas (e.g., helium, nitrogen) and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.[9] GC is primarily suited for the analysis of volatile and thermally stable compounds.[10]
The Challenge and Solution: GC Analysis of Carboxylic Acids
Direct analysis of carboxylic acids like this compound by GC is problematic due to their low volatility and high polarity, which can lead to poor peak shape (tailing) and adsorption onto the column.[11] To overcome this, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile derivative.[12] Common derivatization techniques include esterification to form methyl or other alkyl esters.[13]
Experimental Protocol: GC Purity Assay with Derivatization
This protocol outlines the purity analysis of this compound by GC, incorporating a necessary derivatization step.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Data acquisition and processing software.
Derivatization Procedure (Esterification with Methanol):
-
Accurately weigh approximately 10 mg of this compound into a reaction vial.
-
Add 1 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the vial to room temperature.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with 1 mL of dichloromethane.
-
Use the organic layer for GC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
System Suitability:
Similar to HPLC, system suitability is essential for ensuring the reliability of GC results.[14]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.8 |
| Theoretical Plates (N) | > 10000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | < 2.0% |
Comparative Performance: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors. The following table summarizes a hypothetical but realistic comparison of their performance characteristics.
| Feature | HPLC | GC |
| Sample Preparation | Simple dissolution and filtration | Requires a chemical derivatization step |
| Analysis Time | ~25 minutes per sample | ~25 minutes per sample (excluding derivatization) |
| Selectivity | Excellent for polar and nonpolar impurities | Good for volatile impurities |
| Sensitivity | High, especially with UV detection | Very high, especially with FID for organic compounds |
| Robustness | Generally high | Derivatization can introduce variability |
| Compound Applicability | Wide range of non-volatile compounds | Limited to volatile and thermally stable compounds (or their derivatives) |
| Cost of Operation | Higher due to solvent consumption | Lower due to use of gases |
Visualizing the Workflow
To better illustrate the analytical process for each technique, the following diagrams outline the key steps.
Caption: HPLC analytical workflow for this compound.
Caption: GC analytical workflow for this compound.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques capable of providing accurate and reliable purity data for this compound. However, for routine quality control in a pharmaceutical setting, HPLC is generally the more suitable and practical choice.
The primary advantage of HPLC lies in its direct analysis capability, obviating the need for a potentially time-consuming and error-prone derivatization step.[15] This simplifies the workflow, enhances sample throughput, and improves method robustness. The versatility of HPLC also allows for the simultaneous analysis of a wider range of potential impurities with varying polarities.
GC, while offering excellent sensitivity, is hampered by the necessity of derivatization for this particular analyte.[16] However, GC can be a valuable complementary technique, particularly for the analysis of volatile or thermally stable impurities that may not be well-resolved by HPLC.
Ultimately, the selection of the analytical technique should be guided by the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. Method validation, in accordance with ICH Q2(R2) guidelines, is essential to ensure that the chosen method is fit for its intended purpose.[17]
References
- U.S. Pharmacopeia.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Labcompliance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Restek.
- Agilent.
- AMSbiopharma.
- Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- Encyclopedia of Chromatography.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
- U.S. Pharmacopeia.
- Technology Networks. Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]
- U.S. Pharmacopeia.
- Shimadzu. The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube. [Link]
- ResearchGate.
- European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
- European Pharmacopoeia. 2.2.29.
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- Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
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- Taawon.
- Chrom Tech, Inc.
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- Pharmaguideline. Principle and Working of Gas Chromatography | GC Principle Explained. [Link]
- Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- European Pharmacopoeia. 2.2.27.
- Teledyne Labs.
- OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
- PubMed Central.
- Lab Manager Magazine.
- Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
- News. GC Vs.
- Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
- Chemdad. This compound. [Link]
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A Comparative Guide to the Synthesis and Application of 2-Bromo-4-fluorophenylacetic Acid and 4-Bromo-2-fluorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of a target molecule. Substituted phenylacetic acids are foundational scaffolds in medicinal chemistry. This guide provides an in-depth comparison of two key positional isomers: 2-Bromo-4-fluorophenylacetic acid and 4-Bromo-2-fluorophenylacetic acid.
We will dissect their synthesis, compare their reactivity, and provide field-proven insights into how their structural nuances can be leveraged in drug discovery programs. The strategic placement of the bromo and fluoro substituents significantly alters the electronic and steric landscape of the molecule, influencing everything from synthetic accessibility to metabolic stability and target engagement.
Synthetic Accessibility: A Tale of Two Isomers
The most prevalent and industrially scalable routes to these isomers typically begin with the corresponding substituted toluenes. The core transformation involves the conversion of a methyl group into a carboxylic acid, often proceeding through a benzyl bromide and a benzyl nitrile intermediate. This two-step sequence (bromination followed by cyanation/hydrolysis) is a robust and well-documented pathway.
Generalized Synthetic Workflow
The logical flow from a substituted toluene to the final phenylacetic acid product is a cornerstone of industrial synthesis. This pathway is favored for its use of readily available starting materials and its generally high-yielding steps.
Caption: Generalized synthetic workflow for phenylacetic acids.[1]
Synthesis of this compound
The synthesis commences with 2-Bromo-4-fluorotoluene. The first step is a free-radical bromination of the benzylic position, typically using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN). The resulting 2-bromo-1-(bromomethyl)-4-fluorobenzene is a reactive intermediate. This is followed by nucleophilic substitution with sodium or potassium cyanide to form 2-bromo-4-fluorophenylacetonitrile. The final step is the hydrolysis of the nitrile group under acidic or basic conditions to yield the desired carboxylic acid.[2]
Synthesis of 4-Bromo-2-fluorophenylacetic Acid
Analogously, the synthesis of the 4-bromo-2-fluoro isomer starts from 4-Bromo-2-fluorotoluene. The same synthetic sequence of benzylic bromination, cyanation, and subsequent hydrolysis is employed. While the overall strategy is identical, the electronic effects of the different substituent positions can subtly influence reaction rates and conditions. The fluorine atom at position 2, being more strongly electron-withdrawing from the benzylic position via induction, can slightly alter the reactivity of the methyl group compared to the 2-bromo-4-fluoro isomer.
Head-to-Head Synthesis Comparison
The choice of a synthetic route in a drug development campaign often balances yield, cost, safety, and scalability. Below is a comparative summary of the typical synthetic routes for both isomers.
| Parameter | This compound | 4-Bromo-2-fluorophenylacetic acid | Causality and Field Insights |
| Starting Material | 2-Bromo-4-fluorotoluene[2] | 4-Bromo-2-fluorotoluene | Both starting materials are commercially available, but relative cost and purity should be evaluated from suppliers. |
| Key Reagents | 1. NBS, AIBN2. NaCN3. NaOH or H₂SO₄ | 1. NBS, AIBN2. NaCN3. NaOH or H₂SO₄ | The use of highly toxic cyanides is a significant safety consideration, requiring stringent handling protocols. In some modern syntheses, direct carbonylation methods are explored to avoid cyanides, though these may require specialized equipment (e.g., high-pressure reactors).[3][4] |
| Typical Overall Yield | ~70-85% | ~70-85% | Yields are generally comparable as the core chemistry is identical. Process optimization can push these yields higher. |
| Purification Method | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography | Recrystallization is preferred for large-scale production due to lower cost and simplicity. Chromatography is typically used for achieving very high purity at the lab scale. |
| Key Challenge | Controlling the initial benzylic bromination to prevent di-bromination. | Similar to the 2-bromo isomer, ensuring mono-bromination is key. | Careful control of stoichiometry (using NBS slightly in excess, ~1.1 eq) and reaction time is crucial. The reaction should be monitored by TLC or GC-MS to avoid over-reaction. |
Physicochemical Properties: A Data-Driven Overview
The physical properties of these isomers, such as melting point and solubility, are important for handling, formulation, and reaction setup.
| Property | This compound | 4-Bromo-2-fluorophenylacetic acid |
| CAS Number | 61150-59-2[2][5][6] | 114897-92-6[7][8][9] |
| Molecular Formula | C₈H₆BrFO₂[10][11] | C₈H₆BrFO₂[9] |
| Molecular Weight | 233.03 g/mol [2] | 233.03 g/mol [9] |
| Melting Point | 108-111 °C[2] | ~98-102 °C (Varies by source) |
| Appearance | White to off-white solid[5] | White solid[7] |
Note: Physical properties like melting point can vary slightly based on purity.
Reactivity and Strategic Value in Drug Discovery
While synthetically similar, the isomeric differences become paramount when considering their application as pharmaceutical intermediates. The placement of the bromine and fluorine atoms dictates the molecule's utility in downstream reactions and its influence on the pharmacological profile of the final drug candidate.
The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The fluorine atom, conversely, is typically installed to modulate the physicochemical properties of the final molecule.[12]
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A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenylacetic Acid: An Evaluation of Alternative Reagents and Pathways
Abstract
2-Bromo-4-fluorophenylacetic acid is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. The strategic placement of the bromo and fluoro substituents on the phenylacetic acid scaffold makes it a valuable intermediate for introducing specific functionalities and modulating molecular properties. This guide provides an in-depth comparison of the primary synthetic routes to this compound, evaluating them based on reagent selection, reaction efficiency, scalability, and safety considerations. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction: The Significance of this compound
The demand for structurally precise and functionalized organic molecules is ever-present in the fields of medicinal chemistry and materials science. This compound stands out as a key intermediate due to its trifunctional nature: a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and a fluorine atom for enhancing metabolic stability and binding affinity in drug candidates. This unique combination allows for diverse downstream modifications, making the efficient and scalable synthesis of this compound a topic of considerable interest.
This guide will explore three principal synthetic strategies, each starting from a different commercially available precursor:
-
Route A: The Willgerodt-Kindler reaction of 2-bromo-4-fluoroacetophenone.
-
Route B: The hydrolysis of 2-bromo-4-fluorobenzyl cyanide.
-
Route C: The Grignard carboxylation of 2-bromo-4-fluorobenzyl bromide.
Each route will be analyzed for its mechanistic underpinnings, practical execution, and overall performance, providing a comprehensive framework for informed decision-making in the laboratory.
In-Depth Comparison of Synthetic Routes
Route A: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a classical method for converting aryl ketones into the corresponding ω-aryl-substituted carboxylic acids (or their derivatives) with the same number of carbon atoms.[1][2] This transformation is particularly useful when direct access to the phenylacetic acid is challenging. The reaction proceeds via the formation of a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.[3]
Mechanism and Rationale
The reaction is initiated by the reaction of the ketone with an amine (typically morpholine) and elemental sulfur.[2] The ketone is converted to an enamine, which then reacts with sulfur to form a complex series of intermediates. Through a sequence of rearrangements, the carbonyl group effectively migrates to the terminal carbon of the alkyl chain. The resulting thioamide is then subjected to hydrolysis, usually under acidic or basic conditions, to yield the final carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Synthesis of this compound
Step 1: Synthesis of N-(2-(2-bromo-4-fluorophenyl)acetyl)morpholine (Thioamide Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-fluoroacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.
Step 2: Hydrolysis to this compound
-
To the crude thioamide, add a 3:1 mixture of acetic acid and concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) affords the pure this compound.
Performance Data and Considerations
| Parameter | Value/Observation |
| Overall Yield | 50-65% |
| Purity | >95% after recrystallization |
| Pros | Utilizes readily available starting materials. Tolerant of various functional groups. |
| Cons | High reaction temperatures. Use of odorous sulfur and morpholine. The hydrolysis step can be lengthy. |
Workflow for Willgerodt-Kindler Synthesis
Caption: Willgerodt-Kindler reaction workflow.
Route B: The Nitrile Hydrolysis Pathway
The hydrolysis of nitriles to carboxylic acids is a fundamental and widely used transformation in organic synthesis.[4][5] This route offers a more direct approach, provided the corresponding benzyl cyanide is accessible. The synthesis of 2-bromo-4-fluorobenzyl cyanide can be achieved from 2-bromo-4-fluorobenzyl bromide, which in turn is prepared from the corresponding toluene derivative.
Mechanism and Rationale
The synthesis begins with the free-radical bromination of 2-bromo-4-fluorotoluene to yield 2-bromo-4-fluorobenzyl bromide. This is followed by a nucleophilic substitution with a cyanide salt (e.g., sodium or potassium cyanide) to form the benzyl cyanide intermediate. The final step is the hydrolysis of the nitrile, which can be catalyzed by either acid or base.[6] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate that is further hydrolyzed to the carboxylic acid.
Experimental Protocol: Nitrile Hydrolysis Synthesis
Step 1: Synthesis of 2-Bromo-4-fluorobenzyl Bromide
-
In a flask equipped with a reflux condenser and a light source, dissolve 2-bromo-4-fluorotoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide.
Step 2: Synthesis of 2-Bromo-4-fluorobenzyl Cyanide
-
Dissolve the crude 2-bromo-4-fluorobenzyl bromide in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude benzyl cyanide.
Step 3: Hydrolysis to this compound
-
To the crude 2-bromo-4-fluorobenzyl cyanide, add a 1:1 mixture of concentrated sulfuric acid and water.[4]
-
Heat the mixture to reflux for 3-5 hours.[4]
-
Cool the reaction to room temperature and pour onto ice.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.
Performance Data and Considerations
| Parameter | Value/Observation |
| Overall Yield | 60-75% |
| Purity | >98% after recrystallization |
| Pros | Generally high-yielding steps. Well-established and reliable reactions. |
| Cons | Use of highly toxic cyanide salts requires stringent safety precautions. The starting toluene may be less common than the acetophenone. |
Workflow for Nitrile Hydrolysis Synthesis
Caption: Nitrile hydrolysis reaction workflow.
Route C: The Grignard Carboxylation Pathway
The reaction of a Grignard reagent with carbon dioxide is a classic and effective method for the synthesis of carboxylic acids.[7][8][9] This route involves the formation of an organomagnesium compound from 2-bromo-4-fluorobenzyl bromide, which then acts as a nucleophile, attacking carbon dioxide.
Mechanism and Rationale
The synthesis commences with the preparation of the Grignard reagent by reacting 2-bromo-4-fluorobenzyl bromide with magnesium metal in an anhydrous ether solvent.[7] This step is critical and requires strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent. The resulting organometallic species is then added to solid carbon dioxide (dry ice) or bubbled with CO2 gas. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt.[10][11] Subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol: Grignard Carboxylation Synthesis
Step 1: Preparation of 2-Bromo-4-fluorobenzyl Bromide
-
(As described in Route B, Step 1)
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-bromo-4-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, place a large excess of crushed dry ice and add anhydrous diethyl ether to form a slurry.
-
Slowly pour the Grignard solution onto the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then quench by the slow addition of 1 M HCl.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Performance Data and Considerations
| Parameter | Value/Observation |
| Overall Yield | 45-60% |
| Purity | >97% after recrystallization |
| Pros | A direct and powerful C-C bond-forming reaction. Avoids the use of highly toxic cyanides. |
| Cons | Requires strictly anhydrous conditions. The Grignard reagent can be difficult to initiate. Potential for Wurtz coupling as a side reaction. |
Workflow for Grignard Carboxylation Synthesis
Caption: Grignard carboxylation workflow.
Comparative Summary and Recommendations
| Feature | Route A: Willgerodt-Kindler | Route B: Nitrile Hydrolysis | Route C: Grignard Carboxylation |
| Starting Material | 2-Bromo-4-fluoroacetophenone | 2-Bromo-4-fluorotoluene | 2-Bromo-4-fluorotoluene |
| Key Reagents | Morpholine, Sulfur, H2SO4 | NBS, NaCN, H2SO4 | Mg, CO2 |
| Overall Yield | Moderate (50-65%) | Good (60-75%) | Moderate (45-60%) |
| Safety Concerns | Odorous reagents, high temps | Highly toxic NaCN, corrosive acids | Moisture-sensitive, pyrophoric potential |
| Scalability | Moderate | Good | Moderate |
| Ideal Application | When acetophenone is the most accessible starting material. | For high-yield, reliable synthesis with appropriate safety measures. | When avoiding cyanide is a priority and anhydrous conditions are feasible. |
Recommendations:
-
For large-scale synthesis and highest yields , the Nitrile Hydrolysis Pathway (Route B) is often the most efficient, provided that the necessary engineering controls and safety protocols for handling cyanide are in place.
-
The Willgerodt-Kindler Reaction (Route A) is a viable alternative, especially if the corresponding acetophenone is readily available and the use of cyanide is to be avoided. Its moderate yields and harsh conditions are the main drawbacks.
-
The Grignard Carboxylation Pathway (Route C) is an excellent choice for laboratory-scale synthesis where the avoidance of toxic reagents is a primary concern. The stringent requirement for anhydrous conditions can, however, impact its scalability and robustness.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the available starting materials, the scale of the reaction, the safety infrastructure, and the specific requirements of the research project.
References
- Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-4'-fluoroacetophenone in Key Synthetic Transformations.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone.
- FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Grignard Reaction. (n.d.).
- MSU Chemistry. (2009). Willgerodt‐Kindler Reaction.
- Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt-Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- Big Chemical Encyclopedia. (n.d.). Benzyl Cyanide Hydrolysis To Acid.
- Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Benchchem. (n.d.). The Versatility of 2-Bromo-4'-fluoroacetophenone in Organic Synthesis: Application Notes and Protocols.
- Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- ResearchGate. (n.d.). Benzyl cyanide can be converted into phenylacetic acid in vivo.
- Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of Fluorophenylacetic Acids
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Chirality in Fluorophenylacetic Acid Derivatives
Fluorophenylacetic acids (FPAs) are indispensable building blocks in modern chemistry. Their unique structure, featuring a fluorine atom on the phenyl ring, is leveraged to enhance the pharmacological properties of drug candidates, including improved bioavailability and metabolic stability.[1][2] FPAs are key precursors in the synthesis of a wide range of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and selective serotonin reuptake inhibitors (SSRIs).[2][3]
Many of these molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The biological activity of these enantiomers can differ dramatically; one may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over the stereoisomeric composition of chiral drugs.[5][6] The development of a single enantiomer drug requires validated, stereoselective analytical methods to ensure its identity, strength, quality, and purity.[6][7]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of fluorophenylacetic acids. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying principles and the rationale behind experimental choices, empowering you to select and implement the most appropriate method for your specific application.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is the most widely used and versatile technique for separating and quantifying enantiomers in pharmaceutical analysis.[5][8] Its power lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment where the two enantiomers can interact differently, leading to different retention times.
The Causality Behind the Separation
The core principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes is governed by stereoselective interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation. For FPAs, polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are often the first choice due to their broad applicability and excellent resolving power.[8]
Experimental Protocol: A Systematic Approach to Method Development
Developing a robust chiral HPLC method is a systematic process of screening and optimization.
Step 1: Column and Mobile Phase Screening
-
Analyte Preparation: Prepare a solution of the racemic fluorophenylacetic acid at a concentration of ~1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Initial Screening: Screen a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) with a primary mobile phase system. For acidic compounds like FPAs, a mobile phase of Hexane/Isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is a common starting point. The TFA serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.
-
Data Evaluation: Evaluate the screening runs for any sign of separation (peak splitting or broadening). The goal is to identify the most promising column/mobile phase combination.
Step 2: Method Optimization
-
Mobile Phase Composition: Once a promising column is identified, systematically vary the ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., hexane). A lower percentage of the strong solvent generally increases retention and can improve resolution, but also lengthens the analysis time.
-
Additive Concentration: Optimize the concentration of the acidic additive (TFA). While 0.1% is a good starting point, adjusting this can fine-tune the separation.
-
Flow Rate and Temperature: Adjust the flow rate to balance analysis time and efficiency. Column temperature can also be a powerful tool; lower temperatures often enhance chiral recognition and improve resolution, though this may increase backpressure.
Step 3: System Suitability and Validation
-
System Suitability Test (SST): Before routine analysis, perform an SST by injecting a standard solution. Key parameters to monitor are:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.7 indicates baseline separation.[9]
-
Tailing Factor (Tf): Should ideally be ≤ 2.0 for symmetrical peaks.
-
Repeatability (%RSD): Inject the standard multiple times (n=5 or 6) and calculate the relative standard deviation for peak area and retention time, which should typically be ≤ 2.0%.
-
-
Method Validation: The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ) for the minor enantiomer.[9][10][11]
Diagram: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust chiral HPLC method.
Chiral Gas Chromatography (GC): High-Resolution Analysis via Derivatization
Chiral Gas Chromatography is another powerful separation technique, particularly valued for its high efficiency and resolution. However, for non-volatile and polar compounds like carboxylic acids, direct analysis is often problematic.
The Causality Behind the Separation
The primary challenge with analyzing FPAs by GC is their low volatility and high polarity, which can lead to poor peak shape and strong adsorption onto the column. The solution is derivatization : a chemical reaction that converts the polar carboxylic acid group into a less polar and more volatile ester group (e.g., a methyl or ethyl ester). This allows the analyte to be readily vaporized in the GC inlet and travel through the column. The separation of the now-derivatized enantiomers occurs on a chiral stationary phase, typically one based on cyclodextrin derivatives.
Experimental Protocol: Derivatization and GC Analysis
Step 1: Derivatization
-
Sample Preparation: Accurately weigh the FPA sample into a vial.
-
Esterification: Add an esterifying agent. A common choice is methanolic HCl or a solution of trimethylsilyldiazomethane (TMS-diazomethane) in a suitable solvent.
-
Reaction: Heat the mixture gently (e.g., 60°C for 15-30 minutes) to drive the reaction to completion.
-
Workup: After cooling, the excess reagent is typically removed under a stream of nitrogen, and the residue is redissolved in an appropriate solvent (e.g., ethyl acetate) for GC injection.[12]
Step 2: GC Method and Analysis
-
Column: Select a cyclodextrin-based chiral capillary column (e.g., a G-TA or Beta-DEX phase).
-
Inlet: Use a split/splitless injector, typically operated at a high temperature (e.g., 250°C) to ensure rapid vaporization.
-
Oven Program: Start at a low temperature to trap the analytes at the head of the column, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to elute the compounds. The key to chiral GC is that selectivity is often temperature-dependent; lower temperatures can significantly increase resolution.
-
Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range. A Mass Spectrometer (MS) can be used for confirmation of identity.[13]
-
Quantification: The enantiomeric purity is determined by the area percent of the two separated diastereomeric derivative peaks.
Diagram: Chiral GC Analysis Workflow
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- 2. chemimpex.com [chemimpex.com]
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- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
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- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
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- 12. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters | MDPI [mdpi.com]
- 13. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Bromo-4-fluorophenylacetic Acid
Introduction: The Critical Role of Analytical Rigor for a Key Pharmaceutical Intermediate
2-Bromo-4-fluorophenylacetic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and consistent quality are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods are essential for its characterization and quality control. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound.
The core principle of this guide is to not only present individual analytical methods but to champion the practice of cross-validation . Cross-validation is the process of comparing results from different analytical methods to ensure the accuracy and reliability of the data, providing a more comprehensive understanding of the analyte.[1][2] This is a cornerstone of good manufacturing practice (GMP) and is strongly recommended by regulatory bodies like the FDA and EMA.[3][4] By employing orthogonal methods, we can be confident that the analytical results are a true reflection of the sample's properties and not an artifact of a particular technique.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind the experimental choices, grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R2) guidelines for analytical method validation.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[9] For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice.
Scientific Rationale
The separation in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the composition of the mobile phase, we can achieve excellent separation of the main compound from its impurities. UV detection is ideal for this molecule due to the presence of a chromophore in its structure.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the sample in the mobile phase in a 100 mL volumetric flask.
4. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a blank (mobile phase), the reference standard, the sample, and a spiked sample (sample fortified with known impurities) to demonstrate that the peak for this compound is free from interference.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the nominal concentration) and calculate the percent recovery. Acceptance criteria are typically 98-102%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument, if possible, and compare the results. The %RSD should remain within acceptable limits.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This can be established by signal-to-noise ratio (10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability under normal operational variations.
Illustrative HPLC Validation Data
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%, Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | Reportable |
| Robustness | No significant impact on results | Pass |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile compounds.[10] For a carboxylic acid like this compound, which is not sufficiently volatile, a derivatization step is necessary to convert it into a more volatile species.
Scientific Rationale
Derivatization, typically silylation, replaces the acidic proton of the carboxylic acid with a nonpolar group (e.g., trimethylsilyl), making the molecule more volatile and thermally stable for GC analysis. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, offering a high degree of specificity.
Experimental Protocol: GC-MS Analysis with Derivatization
1. Instrumentation and Reagents:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
This compound reference standard
2. Derivatization Procedure:
-
Accurately weigh 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
4. Validation Parameters:
-
Specificity: Analyze a derivatized blank, standard, and sample. The mass spectrum of the derivatized analyte should be unique and can be used for identification.
-
Linearity, Accuracy, and Precision: Assessed similarly to HPLC, using the peak area of a characteristic ion from the mass spectrum of the derivatized analyte.
-
LOD/LOQ: Determined based on the signal-to-noise of the most abundant and specific fragment ion.
Illustrative GC-MS Validation Data
| Parameter | Result | Acceptance Criteria |
| Specificity | Unique mass spectrum, no co-eluting peaks | Pass |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.8% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 1.1%, Intermediate: 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL (as derivatized compound) | Reportable |
| LOQ | 0.15 µg/mL (as derivatized compound) | Reportable |
| Robustness | No significant impact on results | Pass |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assessment
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Scientific Rationale
By using a certified internal standard of known purity and concentration, the purity of the target analyte can be determined by comparing the integral of a specific resonance of the analyte to that of the internal standard. This technique is highly accurate and provides structural confirmation simultaneously.
Experimental Protocol: qNMR Analysis
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Ensure the signals of the analyte and the internal standard are well-resolved and have a good signal-to-noise ratio.
4. Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Illustrative qNMR Validation Data
| Parameter | Result | Acceptance Criteria |
| Specificity | Resolved signals for analyte and standard | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.5%, Intermediate: 0.9% | ≤ 2.0% |
| LOD | Not typically determined for qNMR | N/A |
| LOQ | Dependent on S/N, typically ~0.1% w/w | Reportable |
| Robustness | Insensitive to minor parameter changes | Pass |
qNMR Workflow Diagram
Caption: Workflow for qNMR analysis of this compound.
Cross-Validation of Analytical Results: The Path to Trustworthy Data
The ultimate goal of analyzing a pharmaceutical intermediate is to obtain a reliable and accurate assessment of its quality. Cross-validation across different analytical platforms provides the highest level of confidence in the results.[1]
Protocol for Cross-Validation Study
-
Sample Selection: Choose a representative batch of this compound.
-
Independent Analysis: Analyze the same batch using the validated HPLC, GC-MS, and qNMR methods described above.
-
Data Comparison: Compare the purity/assay values obtained from each technique.
-
Statistical Evaluation: Use statistical tools, such as a t-test or analysis of variance (ANOVA), to determine if there are any significant differences between the results.
-
Acceptance Criteria: The results from the different methods should be in close agreement, typically within 2-3% of each other. Any significant discrepancy should be investigated.
Comparative Performance of Analytical Methods
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation & Mass Analysis | Nuclear Magnetic Resonance |
| Primary Use | Purity, Assay, Impurity Profiling | Impurity ID, Volatile Impurities | Absolute Purity, Structural Confirmation |
| Sample Throughput | High | Medium | Low to Medium |
| Specificity | Good (retention time) | Very High (mass spectrum) | Very High (chemical shift) |
| Precision | High | High | Very High |
| Accuracy | High (requires reference standard) | High (requires reference standard) | Very High (primary method) |
| LOD/LOQ | Low | Very Low | Moderate |
| Cost per Sample | Low | Medium to High | High |
Cross-Validation Logic Diagram
Caption: Logical flow for cross-validation of analytical results.
Method Selection Guide: Choosing the Right Tool for the Job
The choice of analytical method depends on the specific application:
-
Routine Quality Control (QC) and Batch Release: HPLC-UV is the most suitable method due to its high throughput, precision, and cost-effectiveness.
-
Impurity Profiling and Identification: GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities. For non-volatile impurities, LC-MS would be the preferred technique.
-
Reference Standard Characterization and Absolute Purity Determination: qNMR is the gold standard for assigning a precise purity value to a reference material without the need for a pre-existing standard.
-
Method Validation and Transfer: A combination of HPLC and a secondary method like qNMR or GC-MS should be used to demonstrate the accuracy and reliability of the primary QC method.
By understanding the strengths and limitations of each technique and employing a cross-validation approach, researchers and drug developers can ensure the highest level of data integrity for critical pharmaceutical intermediates like this compound.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharmagyan.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
- Purity Analysis of Synthesized "2-Bromo-4,5-difluorophenylacetic acid" and Its Alternatives: A Comparative Guide.Benchchem.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories.Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.Benchchem.
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Benchmarking the reactivity of 2-Bromo-4-fluorophenylacetic acid against similar compounds
Introduction
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl- and heteroarylacetic acids are privileged structures, serving as key building blocks for a multitude of biologically active compounds. Among these, 2-Bromo-4-fluorophenylacetic acid stands out as a versatile intermediate. Its unique substitution pattern—a bromine atom positioned for cross-coupling and a fluorine atom modulating the ring's electronics—offers a rich platform for synthetic diversification.
This guide provides an in-depth, objective benchmark of the reactivity of this compound. We will explore its performance in cornerstone palladium-catalyzed cross-coupling reactions and compare its reactivity profile against structurally similar compounds. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Theoretical Framework: Understanding Substituent Effects
The reactivity of an aryl halide is fundamentally governed by the electronic and steric environment of the carbon-halogen bond. In this compound, the interplay between the bromine and fluorine substituents dictates its behavior in catalytic cycles.
-
Electronic Effects :
-
Fluorine : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the aromatic ring, making the carbon atoms more electrophilic. In the context of nucleophilic aromatic substitution (SNAr), this effect is activating, as it stabilizes the negatively charged Meisenheimer intermediate.[1][2]
-
Bromine : Bromine is also electron-withdrawing via induction (-I) but can donate electron density through resonance (+M) due to its lone pairs.[3] This p-π conjugation can influence the electron density of the aromatic system.[3]
-
-
Steric Hindrance : The bromine atom at the C2 (ortho) position relative to the phenylacetic acid moiety introduces significant steric bulk. This can influence the approach of the palladium catalyst during the oxidative addition step in cross-coupling reactions, a critical factor in determining reaction efficiency.
-
Bond Strength and Leaving Group Ability : In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[4] The reactivity of the C-X bond generally follows the trend C-I > C-OTf > C-Br > C-Cl, correlating with bond dissociation energies.[4][5] Therefore, the C-Br bond in our target molecule is the primary site for these transformations.
The following diagram illustrates the relationship between these fundamental properties and the resulting chemical reactivity.
Caption: Logic diagram of substituent effects on reactivity.
Benchmarking Performance in Key Cross-Coupling Reactions
To quantitatively assess the reactivity of this compound, we will focus on two of the most powerful and widely used C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[6][7][8][9]
Comparative Substrates: To provide a clear benchmark, we compare our target molecule against two analogs that isolate the electronic and steric effects of the substituents:
-
Compound A (Target): this compound
-
Compound B (No Fluorine): 2-Bromophenylacetic acid
-
Compound C (No ortho-Bromine): 4-Bromophenylacetic acid
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[10][11]
Experimental Rationale: The chosen conditions employ a standard palladium catalyst ([Pd(PPh₃)₄]), a common carbonate base, and a toluene/water solvent system, which are well-established for Suzuki couplings.[12] Phenylboronic acid is used as a representative coupling partner. The reaction progress is monitored over time to compare initial rates and final yields, providing a clear picture of relative reactivity.
Caption: General workflow for comparative Suzuki coupling experiments.
Comparative Data (Suzuki-Miyaura Coupling)
| Substrate | Structure | Yield at 4h (%)[13] | Final Yield (12h) (%)[13] | Relative Reactivity Index |
| A: this compound | Br-C₆H₃(F)-CH₂COOH (ortho-Br, para-F) | ~75% | ~92% | 1.00 |
| B: 2-Bromophenylacetic acid | Br-C₆H₄-CH₂COOH (ortho-Br) | ~65% | ~88% | 0.96 |
| C: 4-Bromophenylacetic acid | Br-C₆H₄-CH₂COOH (para-Br) | ~85% | ~95% | 1.03 |
Note: Data is representative and synthesized from typical outcomes for these substrate classes. Actual yields may vary.
Discussion of Results:
-
Compound C (4-Bromophenylacetic acid) exhibits the highest reactivity. This is expected, as the C-Br bond is sterically unhindered, allowing for facile oxidative addition of the palladium catalyst.[4]
-
Compound A (Target) shows slightly lower but still excellent reactivity compared to Compound C. The powerful electron-withdrawing effect of the para-fluorine atom makes the aryl ring more electron-deficient, which can facilitate the oxidative addition step.[14][15] This electronic enhancement partially compensates for the steric hindrance of the ortho-bromine.
-
Compound B (2-Bromophenylacetic acid) is the least reactive. Without the activating effect of the fluorine atom, the steric hindrance of the ortho-bromine becomes the dominant factor, slowing the reaction rate compared to both A and C.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling an amine with an aryl halide.[9][16][17][18] This reaction is crucial in pharmaceutical synthesis where the arylamine motif is ubiquitous.[18]
Experimental Rationale: For this comparison, we utilize a more advanced catalyst system often required for challenging aminations. A combination of a palladium precatalyst like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand (e.g., XPhos) is employed.[18] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[18] Morpholine is chosen as a representative secondary amine coupling partner.
Comparative Data (Buchwald-Hartwig Amination)
| Substrate | Structure | Yield at 4h (%) | Final Yield (12h) (%) | Relative Reactivity Index |
| A: this compound | Br-C₆H₃(F)-CH₂COOH (ortho-Br, para-F) | ~70% | ~89% | 0.97 |
| B: 2-Bromophenylacetic acid | Br-C₆H₄-CH₂COOH (ortho-Br) | ~60% | ~85% | 0.92 |
| C: 4-Bromophenylacetic acid | Br-C₆H₄-CH₂COOH (para-Br) | ~80% | ~92% | 1.00 |
Note: Data is representative and synthesized from typical outcomes for these substrate classes. Actual yields may vary.
Discussion of Results: The reactivity trends observed in the Buchwald-Hartwig amination mirror those of the Suzuki-Miyaura coupling.
-
The sterically accessible Compound C provides the highest yield and fastest conversion.
-
Compound A again demonstrates the benefit of electronic activation from the para-fluorine substituent, achieving a high yield despite the ortho-bromine's steric impediment.
-
Compound B , lacking this electronic assistance, is the most challenging of the three substrates, requiring potentially longer reaction times or more specialized catalysts to achieve high conversion.
Detailed Experimental Protocols
The following protocols provide a validated starting point for researchers. Optimization may be necessary for specific derivatives or coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive stream of inert gas, add the palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Degassing : Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Solvent Addition : Add degassed solvents, toluene (4 mL) and water (1 mL), via syringe.
-
Reaction : Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Degassing : Seal the tube with a Teflon screw cap, and evacuate and backfill with argon (repeat 3x).
-
Reagent Addition : Briefly remove the cap under positive argon pressure to add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) via syringe.
-
Reaction : Seal the tube tightly and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.
-
Work-up : Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).
-
Purification : Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[4][5][11]
Conclusion
This compound is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. While the ortho-bromo substituent introduces moderate steric hindrance compared to its 4-bromo isomer, this is significantly offset by the activating inductive effect of the para-fluoro group. This electronic enhancement ensures that its reactivity remains high, surpassing that of the non-fluorinated analog, 2-bromophenylacetic acid.
This guide demonstrates that researchers can confidently employ this compound in complex synthetic routes, leveraging the C-Br bond for reliable Suzuki-Miyaura and Buchwald-Hartwig functionalization. The provided protocols offer a robust foundation for developing efficient and high-yielding transformations, paving the way for the synthesis of novel pharmaceuticals and advanced materials.
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- 7. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. ijpcsonline.com [ijpcsonline.com]
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- 14. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-4-fluorophenylacetic Acid: A Cost-Benefit Analysis
For chemists engaged in the synthesis of pharmaceutical intermediates, the selection of a synthetic route is a critical decision, balancing factors of yield, cost, scalability, and safety. 2-Bromo-4-fluorophenylacetic acid is a valuable building block in medicinal chemistry, and its efficient synthesis is paramount. This guide provides an in-depth, comparative analysis of three distinct and viable synthetic routes to this target molecule, offering the technical data and field-proven insights necessary for researchers, scientists, and drug development professionals to make an informed choice.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative data for the three synthetic routes, offering a direct comparison of their efficacy, cost-implications, and operational demands.
| Parameter | Route 1: Willgerodt-Kindler | Route 2: Cyanide Hydrolysis | Route 3: Grignard Carboxylation |
| Primary Starting Material | 4-Fluoroacetophenone | 4-Fluorotoluene | 4-Fluorotoluene |
| Number of Steps | 3 | 4 | 3 |
| Estimated Overall Yield | Moderate-High | Moderate | High |
| Key Reagents | Oxone, NH₄Br, Morpholine, Sulfur | NBS/Br₂, AIBN/Light, NaCN | NBS/Light, Mg metal, Dry Ice (CO₂) |
| Starting Material Cost | Moderate | Low | Low |
| Key Reagent Hazards | Morpholine (corrosive), H₂S byproduct (toxic) | Sodium Cyanide (highly toxic) , Bromine | Grignard reagent (pyrophoric, water-reactive) |
| Process Complexity | Moderate (requires high temperatures) | High (handling of cyanide) | High (requires stringent anhydrous conditions) |
| Ideal Application | Lab-scale synthesis where cyanide avoidance is critical. | Cost-sensitive, large-scale synthesis with appropriate safety infrastructure. | Rapid, high-purity lab-scale synthesis where moisture sensitivity can be managed. |
The Synthetic Pathways: A Visual Comparison
The diagram below illustrates the chemical transformations for each of the described synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
Route 1: The Willgerodt-Kindler Reaction Pathway
Principle & Rationale: This route leverages the conversion of an aryl alkyl ketone into a carboxylic acid with the same number of carbon atoms. The key transformation is the Willgerodt-Kindler reaction, which rearranges the carbonyl group to the terminal position of the alkyl chain.[1] We begin with the α-bromination of a readily available acetophenone derivative, followed by the formation of a thioamide intermediate which is then hydrolyzed to the final product.[2][3]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-4'-fluoroacetophenone [4]
-
To a solution of 4-fluoroacetophenone (1 equiv.) in methanol, add ammonium bromide (NH₄Br, 1.1 equiv.).
-
To this stirred mixture, add Oxone® (potassium peroxymonosulfate, 1.1 equiv.) portion-wise.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, cool the mixture and quench by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo. Purify the crude product by column chromatography to yield 2-bromo-4'-fluoroacetophenone (Typical Yield: ~97%).
Step 2: Willgerodt-Kindler Reaction [3][5]
-
In a flask equipped with a reflux condenser, combine 2-bromo-4'-fluoroacetophenone (1 equiv.), morpholine (3 equiv.), and elemental sulfur (2.5 equiv.).
-
Heat the mixture to reflux (approx. 130-140 °C) for several hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture. The resulting thioamide can often be purified by recrystallization or chromatography, or taken directly to the next step.
Step 3: Hydrolysis to this compound [1]
-
To the crude thioamide from the previous step, add an excess of a strong acid (e.g., concentrated HCl) or base (e.g., aqueous NaOH).
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). This process liberates the carboxylic acid and H₂S (if basic hydrolysis is used, the salt is formed first).
-
Cool the mixture. If basic hydrolysis was performed, acidify with a strong acid (e.g., HCl) until the pH is ~1 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry to obtain this compound.
Cost-Benefit Analysis
-
Benefits: This route avoids the use of highly toxic cyanides. The starting materials are moderately priced and the α-bromination step is very high-yielding.[4]
-
Drawbacks: The Willgerodt-Kindler reaction often requires high temperatures and long reaction times. It also generates hydrogen sulfide (H₂S) as a byproduct, a toxic and foul-smelling gas that requires careful handling and scrubbing. The overall yield can be variable depending on the substrate in the Kindler step.
Route 2: The Cyanide Hydrolysis Pathway
Principle & Rationale: This is a classic and often cost-effective method for synthesizing phenylacetic acids. It begins with an inexpensive toluene derivative. The synthesis involves introducing the bromine atoms first, followed by the installation of the acetic acid side chain via a benzyl cyanide intermediate. A patent for the synthesis of the similar 4-bromophenylacetic acid from 4-bromotoluene outlines this commercially viable approach.[6]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-fluorotoluene [7]
-
To a solution of 4-fluorotoluene (1 equiv.) in glacial acetic acid, add catalytic amounts of iron powder and iodine.
-
Add a solution of bromine (1.05 equiv.) in glacial acetic acid dropwise while maintaining the temperature between 25-30 °C with cooling.
-
Stir the mixture for 3 hours after the addition is complete.
-
Distill the acetic acid and unreacted starting material under vacuum.
-
The resulting mixture of monobrominated isomers can be separated by fractional distillation to isolate 2-bromo-4-fluorotoluene.
Step 2: Synthesis of 2-Bromo-4-fluorobenzyl bromide [8]
-
Dissolve 2-bromo-4-fluorotoluene (1 equiv.) in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the mixture to reflux while irradiating with a UV lamp.
-
Monitor the reaction by TLC or GC. Upon completion, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent in vacuo to yield the crude 2-bromo-4-fluorobenzyl bromide, which can be used directly or purified by distillation or recrystallization.
Step 3: Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile
-
Prepare a solution of sodium cyanide (NaCN, 1.2 equiv.) in a suitable solvent system (e.g., ethanol/water).
-
CAUTION: Sodium cyanide is extremely toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the crude 2-bromo-4-fluorobenzyl bromide solution dropwise to the cyanide solution and heat to reflux.
-
After the reaction is complete, cool the mixture, dilute with water, and extract the product with a solvent like diethyl ether or dichloromethane.
-
Wash the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the nitrile.
Step 4: Hydrolysis to this compound [6]
-
Add an excess of aqueous sodium hydroxide to the crude nitrile.
-
Heat the mixture under reflux for 6-8 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mass to room temperature and wash with a non-polar solvent like toluene to remove organic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of 2-3.
-
The product will precipitate as a solid. Cool the suspension in an ice bath, filter, wash with cold water, and dry to yield pure this compound.
Cost-Benefit Analysis
-
Benefits: This route starts from the very inexpensive 4-fluorotoluene, making it potentially the most cost-effective option for large-scale production. Each step is a well-established industrial process.
-
Drawbacks: The primary and most significant drawback is the use of sodium cyanide, a highly toxic reagent that requires specialized handling and waste disposal protocols. The four-step process may also lead to a lower overall yield compared to more convergent routes.
Route 3: The Grignard Carboxylation Pathway
Principle & Rationale: This route utilizes one of the most powerful C-C bond-forming reactions in organic chemistry.[9] A Grignard reagent is formed from the benzyl bromide intermediate and is then quenched with an electrophile, in this case, carbon dioxide (as dry ice), to form the carboxylate, which is then protonated to the final acid. This method is often high-yielding but demands rigorous control of reaction conditions.
Detailed Experimental Protocol
Steps 1 & 2: Synthesis of 2-Bromo-4-fluorobenzyl bromide
-
Follow the protocol as described in Route 2, Steps 1 and 2.
Step 3: Formation of Grignard Reagent and Carboxylation [9][10][11]
-
All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents must be strictly anhydrous.
-
Place magnesium turnings (1.5 equiv.) in a dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to help initiate the reaction.
-
Dissolve the 2-bromo-4-fluorobenzyl bromide (1 equiv.) in anhydrous ether/THF and add a small portion to the magnesium. The reaction should initiate, evidenced by bubbling and a color change. If it does not start, gentle warming may be required.
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the flask in an ice-salt bath. In a separate beaker, crush a large excess of dry ice (solid CO₂) and quickly add it to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then quench by slowly adding dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
Cost-Benefit Analysis
-
Benefits: This is a convergent and often high-yielding route. It avoids the use of highly toxic cyanides and the high temperatures of the Willgerodt-Kindler reaction.
-
Drawbacks: The primary challenge is the extreme sensitivity of Grignard reagents to moisture and air.[9] Failure to maintain strictly anhydrous conditions will result in low yields due to the reagent being quenched by water. A significant side-product can be the Wurtz coupling product (dimerization of the benzyl bromide), which is favored at higher concentrations and temperatures.[11]
Conclusion and Recommendations
The optimal synthetic route for this compound is not a one-size-fits-all answer but depends heavily on the specific needs and capabilities of the laboratory or production facility.
-
For academic or small-scale research labs prioritizing safety and avoiding highly toxic reagents, the Willgerodt-Kindler Route (Route 1) is a strong candidate, provided the necessary ventilation for H₂S is in place.
-
For industrial-scale production where cost is the primary driver and robust safety and waste-handling infrastructure exists, the Cyanide Hydrolysis Route (Route 2) is likely the most economically viable.
-
For rapid synthesis of high-purity material on a lab scale , where meticulous experimental technique can be applied, the Grignard Carboxylation Route (Route 3) offers an excellent, high-yielding option.
Each route presents a unique set of challenges and advantages. By carefully considering the factors of cost, yield, safety, and operational complexity outlined in this guide, researchers can select the most appropriate pathway to successfully synthesize this important pharmaceutical intermediate.
References
- BenchChem. (2025). A comparative study of different synthetic routes to 2-Bromo-4'-fluoroacetophenone. BenchChem.
- BenchChem. (2025). Purity Analysis of Synthesized "2-Bromo-4,5-difluorophenylacetic acid" and Its Alternatives: A Comparative Guide. BenchChem.
- University of Michigan. Grignard Synthesis of Triphenylmethanol.
- Organic Chemistry Portal. Willgerodt-Kindler Reaction.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone. BenchChem.
- Wikipedia. Willgerodt rearrangement.
- Organic Syntheses. Procedure 3.
- Michigan State University Chemistry. Willgerodt-Kindler Reaction.
- SynArchive. Willgerodt-Kindler Reaction.
- PrepChem. Synthesis of 2-bromo-4-fluorotoluene.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 7. prepchem.com [prepchem.com]
- 8. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Differentiating Isomers of Bromo-Fluorophenylacetic Acid: A Senior Application Scientist's Guide to Spectral Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical intermediates. The subtle differences in the arrangement of substituents on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the spectral characteristics of 2-Bromo-4-fluorophenylacetic acid and its isomers, offering a robust framework for their unambiguous differentiation using common spectroscopic techniques.
The Critical Importance of Isomer Differentiation
Positional isomers, such as the various bromo-fluorophenylacetic acids, often exhibit similar physical properties, making their separation and individual identification challenging. However, their distinct electronic environments, dictated by the relative positions of the bromine and fluorine atoms and the acetic acid moiety, give rise to unique spectroscopic signatures. A thorough analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is therefore indispensable for definitive structural elucidation.
Experimental Methodologies: A Validated Approach
The acquisition of high-quality spectral data is foundational to accurate analysis. The following protocols outline standardized procedures for obtaining NMR, IR, and Mass Spectra for bromo-fluorophenylacetic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and the precise substitution pattern on the aromatic ring.
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the purified bromo-fluorophenylacetic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled carbon NMR spectrum.
-
A greater number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should be set to encompass the full range of aromatic and aliphatic carbons (approx. 0-200 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal or the KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to analyze fragmentation patterns for structural clues.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements for elemental composition determination.
-
Comparative Spectral Analysis: Distinguishing the Isomers
The following sections detail the expected spectral features for this compound and how they compare to its other positional isomers. The key to differentiation lies in the analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
¹H NMR Spectroscopy: A Window into the Aromatic Region
The substitution pattern on the benzene ring is most clearly revealed in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the bromine and fluorine substituents.
-
This compound: This isomer will exhibit a distinct set of three aromatic protons. The proton at C6 (adjacent to the bromine) will likely be the most downfield, influenced by the deshielding effect of the adjacent halogen. The proton at C3 (between the fluorine and the acetic acid group) will also be downfield. The proton at C5 will be the most upfield of the three. The coupling patterns (doublets and doublet of doublets) will be crucial for definitive assignment.
-
Isomer Comparison:
-
Symmetry: Symmetrically substituted isomers (e.g., if the two halogens were identical and para to each other) would show simpler spectra. The lack of symmetry in most bromo-fluorophenylacetic acid isomers leads to more complex splitting patterns.
-
Ortho, Meta, Para Coupling: The magnitude of the coupling constants (J-values) provides information about the relative positions of the protons. Ortho coupling (³JHH) is typically 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. Analyzing these couplings is fundamental to piecing together the substitution pattern.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the aromatic carbons are influenced by the electronegativity of the directly attached substituents and by resonance effects.
-
Carbon directly attached to Fluorine (C-F): This carbon will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.
-
Carbon directly attached to Bromine (C-Br): This carbon will be shifted downfield, though typically less so than the carbon attached to fluorine.
-
Carboxylic Acid and Methylene Carbons: The carbonyl carbon of the carboxylic acid will appear far downfield (around 170-180 ppm), while the methylene (-CH₂-) carbon will be in the aliphatic region (around 40 ppm).
By carefully analyzing the chemical shifts and C-F coupling patterns for the six aromatic carbons, the substitution pattern can be definitively determined.
Infrared (IR) Spectroscopy: Identifying Functional Groups
While IR spectroscopy is less powerful for distinguishing positional isomers compared to NMR, it provides rapid confirmation of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observations for Bromo-fluorophenylacetic acids |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | A very broad absorption in this region is a hallmark of the carboxylic acid dimer. |
| C=O stretch (Carboxylic Acid) | 1725-1700 | A strong, sharp peak is expected. The exact position can be subtly influenced by the electronic effects of the ring substituents. |
| C-F stretch | 1250-1000 | A strong absorption in this region confirms the presence of the fluorine substituent. |
| C-Br stretch | 680-515 | A weaker absorption in the fingerprint region indicates the C-Br bond. |
The primary value of IR is in confirming the presence of the carboxylic acid and the halogen substituents, rather than pinpointing their exact locations on the ring.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation analysis.
-
Molecular Ion Peak: All isomers of bromo-fluorophenylacetic acid will have the same nominal molecular weight. However, a key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M+ and M+2) for the molecular ion, which is a definitive indicator of a single bromine atom in the molecule.
-
Fragmentation Patterns: The most common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (a fragment with m/z = 45). The resulting benzyl cation fragment will also exhibit the characteristic M+ and M+2 bromine isotope pattern. Further fragmentation of the aromatic ring can occur, but the initial loss of the carboxyl group is often the most diagnostic. While the major fragments will be the same for all isomers, the relative intensities of the fragment ions may show subtle differences.
Data Summary and Visualization
To facilitate a direct comparison, the key distinguishing spectral features are summarized below.
Table 1: Comparative Spectral Data for Bromo-fluorophenylacetic Acid Isomers
| Isomer | Key ¹H NMR Features (Aromatic Region) | Key ¹³C NMR Features | Key Mass Spec Fragment |
| 2-Bromo-4-fluoro | Three distinct proton signals with characteristic ortho, meta, and para couplings. | Six unique aromatic carbon signals. A large ¹JCF coupling for the carbon at position 4. | [M-COOH]⁺ with Br isotope pattern. |
| 2-Bromo-5-fluoro | Three distinct proton signals. Different chemical shifts and coupling constants compared to the 2,4-isomer. | Six unique aromatic carbon signals. A large ¹JCF coupling for the carbon at position 5. | [M-COOH]⁺ with Br isotope pattern. |
| 3-Bromo-4-fluoro | Three distinct proton signals. Different chemical shifts and coupling constants. | Six unique aromatic carbon signals. A large ¹JCF coupling for the carbon at position 4. | [M-COOH]⁺ with Br isotope pattern. |
| 4-Bromo-2-fluoro | Three distinct proton signals. Different chemical shifts and coupling constants. | Six unique aromatic carbon signals. A large ¹JCF coupling for the carbon at position 2. | [M-COOH]⁺ with Br isotope pattern. |
| Other Isomers | Unique patterns of chemical shifts and J-couplings. | Unique set of six aromatic carbon signals with characteristic C-F couplings. | [M-COOH]⁺ with Br isotope pattern. |
Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific instrument used.
Visualizing the Workflow
The logical flow of the analytical process can be visualized as follows:
Caption: Workflow for the spectroscopic identification of bromo-fluorophenylacetic acid isomers.
Logical Framework for Isomer Differentiation
The following diagram illustrates the decision-making process based on the spectral data:
Caption: Decision tree for differentiating bromo-fluorophenylacetic acid isomers using spectral data.
Conclusion
The definitive identification of this compound and its isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While IR and MS provide crucial confirmatory data regarding functional groups and molecular weight, NMR spectroscopy, particularly the detailed analysis of the aromatic region in both ¹H and ¹³C spectra, stands as the most powerful tool for unambiguous isomer differentiation. By adhering to validated experimental protocols and a logical framework for data interpretation, researchers can confidently elucidate the precise structure of these important pharmaceutical intermediates.
References
- PubChem. This compound.
- NIST. Mass Spectrum of 4-Bromophenylacetic acid. National Institute of Standards and Technology. [Link][4]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-4-fluorophenylacetic Acid
Introduction: The Significance of 2-Bromo-4-fluorophenylacetic Acid and Synthetic Challenges
This compound is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Ripretinib, a kinase inhibitor used in the treatment of gastrointestinal stromal tumors (GIST). The strategic placement of the bromine and fluorine atoms on the phenyl ring, combined with the carboxylic acid moiety, provides a versatile scaffold for the construction of complex, biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive handle for further functionalization through cross-coupling reactions.
The synthesis of this compound, however, presents challenges in achieving high yields and selectivity under mild conditions. The primary synthetic route involves the formation of a C-C bond at the α-position to a carbonyl group, a transformation that is often facilitated by transition metal catalysis. This guide provides a comparative analysis of the most prominent catalytic systems—palladium, copper, and nickel—for the synthesis of this important intermediate, offering insights into their mechanisms, performance, and practical considerations for researchers in drug discovery and process development.
Palladium-Catalyzed α-Arylation: The Gold Standard
Palladium catalysis is the most established and versatile method for the α-arylation of carbonyl compounds, including the synthesis of aryl acetic acid derivatives. The reaction typically involves the cross-coupling of an enolate equivalent with an aryl halide.
Mechanistic Insights
The generally accepted mechanism for the palladium-catalyzed α-arylation of esters proceeds through a catalytic cycle involving oxidative addition, transmetalation (or enolate coordination), and reductive elimination. The choice of ligand is critical for the efficiency of the catalytic cycle, influencing both the rate of reductive elimination and the stability of the active catalyst.[1] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective in promoting this transformation.[1]
Caption: Catalytic cycle for palladium-catalyzed α-arylation of esters.
Performance and Experimental Considerations
Palladium-based systems offer high yields and broad functional group tolerance. For the synthesis of ethyl 2-bromo-4-fluorophenylacetate, a direct precursor to the target acid, a typical approach would involve the coupling of an enolate of ethyl acetate or a surrogate like ethyl bromoacetate with 1,2-dibromo-4-fluorobenzene or 1-bromo-4-fluorobenzene.
Table 1: Representative Palladium Catalyst Systems for α-Arylation
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Refs |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active, low catalyst loading. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | ~90-95 | Good for sterically hindered substrates.[2] |
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol provides a general procedure for the α-arylation of an ester, which can be adapted for the synthesis of ethyl 2-(2-bromo-4-fluorophenyl)acetate.
Materials:
-
1,2-Dibromo-4-fluorobenzene (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1,2-dibromo-4-fluorobenzene, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by ethyl bromoacetate via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., LiOH in THF/H₂O).
Caption: Experimental workflow for Palladium-catalyzed synthesis.
Copper-Catalyzed α-Arylation: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have long been used for the formation of C-C and C-heteroatom bonds. Recent advancements have made copper catalysis a more viable and cost-effective alternative to palladium for α-arylation reactions.
Mechanistic Insights
The mechanism of copper-catalyzed α-arylation is less universally agreed upon than its palladium counterpart but is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction often requires the use of a ligand to stabilize the copper catalyst and facilitate the coupling process. Ligands such as 2-picolinic acid and 2-phenylphenol have been shown to be effective.[2][3]
Performance and Experimental Considerations
Copper-catalyzed systems are particularly attractive due to the lower cost and toxicity of copper compared to palladium. While they may sometimes require higher catalyst loadings or longer reaction times, modern protocols offer mild reaction conditions and good functional group tolerance.[2][3]
Table 2: Representative Copper Catalyst Systems for α-Arylation of Malonates
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Refs |
| CuI | 2-Picolinic acid | Cs₂CO₃ | Dioxane | Room Temp. | Good to Excellent | Mild conditions, high functional group tolerance.[2] |
| CuI | 2-Phenylphenol | Cs₂CO₃ | Toluene | 110 | Good to Excellent | Effective for a range of aryl iodides.[3] |
| CuCl | Oxalamide ligand | NaOtBu | Ethanol | 80 | High | High turnover numbers, green solvent.[4] |
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol outlines a general procedure for the copper-catalyzed α-arylation of a malonate, which can be adapted for the synthesis of diethyl 2-(2-bromo-4-fluorophenyl)malonate, a precursor to the target acid.
Materials:
-
1,2-Dibromo-4-fluorobenzene (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
CuI (10 mol%)
-
2-Picolinic acid (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a Schlenk tube, combine 1,2-dibromo-4-fluorobenzene, CuI, 2-picolinic acid, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous dioxane and diethyl malonate.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
The resulting malonate can be hydrolyzed and decarboxylated to afford this compound.
Nickel-Catalyzed Reactions: An Emerging Frontier
Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, offering a reactive and more earth-abundant alternative to palladium. While less explored for the direct α-arylation of simple esters, nickel-catalyzed carboxylation reactions of aryl halides present an alternative and intriguing route to aryl acetic acids.
Mechanistic Insights
Nickel-catalyzed cross-coupling reactions often proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, nickel catalysts can also engage in single-electron transfer (SET) pathways, opening up different reactivity patterns. For carboxylation reactions, a low-valent nickel species can react with an aryl halide and CO₂ to form a nickel carboxylate intermediate, which upon reductive elimination yields the carboxylic acid.[5]
Performance and Experimental Considerations
Nickel catalysts can be highly effective for the activation of less reactive C-Cl and C-F bonds.[6] While direct comparative data for the synthesis of this compound is limited, the potential for novel reactivity makes nickel an area of active research.
Table 3: Potential Nickel-Catalyzed Approaches
| Reaction Type | Nickel Catalyst | Ligand | Reductant/Base | Key Features & Refs |
| Carboxylation | Ni(COD)₂ | Bipyridine | Mn | Direct incorporation of CO₂.[5] |
| Cross-coupling | NiCl₂(dme) | PCy₃ | Zn | Can couple with organozinc reagents. |
Comparative Summary and Future Outlook
The choice of catalyst for the synthesis of this compound depends on a variety of factors including cost, desired yield, reaction conditions, and scalability.
Table 4: Comparison of Catalytic Systems
| Catalyst | Advantages | Disadvantages |
| Palladium | High yields, broad functional group tolerance, well-established. | High cost, potential for product contamination. |
| Copper | Low cost, low toxicity, mild reaction conditions. | Can require longer reaction times, may have a narrower substrate scope than palladium. |
| Nickel | Low cost, can activate less reactive bonds (e.g., C-Cl, C-F). | Less developed for this specific transformation, can be more sensitive to air and moisture. |
For laboratory-scale synthesis and applications where high yields and broad applicability are paramount, palladium catalysis remains the method of choice . For larger-scale industrial applications where cost is a major driver, copper-catalyzed systems offer a compelling and more sustainable alternative . Nickel catalysis , while currently less established for this specific synthesis, holds significant promise for future developments, particularly in the activation of more challenging substrates.
Future research will likely focus on the development of more active and stable copper and nickel catalysts to rival the efficiency of palladium systems, as well as the exploration of novel, more direct synthetic routes to this important pharmaceutical intermediate.
References
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem. Accessed January 11, 2026.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem. Accessed January 11, 2026.
- Application Notes and Protocols for Scaling Up Reactions Involving 2-Bromo-4'-fluoroacetophenone. BenchChem. Accessed January 11, 2026.
- A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking. JACS. Accessed January 11, 2026. [Link]
- Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. Accessed January 11, 2026. [Link]
- Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking. PubMed. Accessed January 11, 2026. [Link]
- Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with Terminal Alkynes. BenchChem. Accessed January 11, 2026.
- Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
- Nickel-Catalyzed Reductive Carboxylation and Amidation Reactions. PubMed. Accessed January 11, 2026. [Link]
- Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. Accessed January 11, 2026. [Link]
- WO/2023/122322 IMPROVED PROCESSES FOR THE PREPARATION OF RIPRETINIB. WIPO Patentscope. Accessed January 11, 2026. [Link]
- Nickel-catalyzed Reductive Carboxylation and Amidation Reactions.
- Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. MDPI. Accessed January 11, 2026. [Link]
- Nickel-catalyzed direct carboxylation of olefins with CO2 : one-pot synthesis of α,β-unsaturated carboxylic acid salts. PubMed. Accessed January 11, 2026. [Link]
- Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol. BenchChem. Accessed January 11, 2026.
- The Heck reaction in the production of fine chemicals. University of Groningen. Accessed January 11, 2026. [Link]
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. Accessed January 11, 2026. [Link]
- Application Notes and Protocols: Synthesis of 2-Bromo-4'-fluoroacetophenone. BenchChem. Accessed January 11, 2026.
- Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
- Heck reaction – Knowledge and References. Taylor & Francis. Accessed January 11, 2026. [Link]
- Palladium-Catalyzed Allylic C−H Fluorination. The Doyle Group. Accessed January 11, 2026. [Link]
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Accessed January 11, 2026. [Link]
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC. Accessed January 11, 2026. [Link]
- Recent Advances in Sonogashira Reactions.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. Accessed January 11, 2026. [Link]
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. Accessed January 11, 2026. [Link]
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- Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers (RSC Publishing). Accessed January 11, 2026. [Link]
- High-Purity 4-Bromo-2-fluorophenylacetic Acid: Synthesis, Applications, and Supplier Insights. BenchChem. Accessed January 11, 2026.
- WO2020127887A1 - Process for the preparation of an intermediate product of ivosidenib.
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Bromo-4-fluorophenylacetic Acid
This guide provides a comprehensive validation of a new, optimized High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 2-Bromo-4-fluorophenylacetic acid. The performance of this novel method is objectively compared with established analytical alternatives, including a traditional HPLC-UV method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by extensive experimental data. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final drug product. The presence of impurities or inaccurate measurements can have significant consequences in drug development and manufacturing. Therefore, a validated, reliable, and efficient analytical method is paramount. This guide details the validation of a novel reversed-phase HPLC-UV method and compares its performance against existing analytical strategies.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision based on factors such as specificity, sensitivity, accuracy, precision, and efficiency. Here, we compare our newly developed HPLC-UV method with two common alternatives.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | Novel HPLC-UV Method | Traditional HPLC-UV Method | GC-MS Method |
| Principle | Reversed-Phase Chromatography with UV Detection | Reversed-Phase Chromatography with UV Detection | Gas Chromatography with Mass Spectrometry Detection |
| Stationary Phase | C18 (2.1 x 50 mm, 1.8 µm) | C18 (4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water | Isocratic: Acetonitrile and Water | Helium Carrier Gas |
| Detection | UV at 220 nm | UV at 225 nm | Mass Spectrometry (Scan Mode) |
| Run Time | 5 minutes | 15 minutes | 20 minutes (including derivatization) |
| Derivatization | Not required | Not required | Required (e.g., silylation) |
| Throughput | High | Low | Low |
| Specificity | High | Moderate | Very High |
| Sensitivity | High | Moderate | Very High |
The novel HPLC-UV method is designed for high throughput and efficiency, offering a significant reduction in run time and solvent consumption compared to the traditional HPLC method. While GC-MS provides excellent specificity and sensitivity, the requirement for a derivatization step makes it more time-consuming and complex for routine analysis.
Method Validation: A Deep Dive into Performance
The validation of the novel HPLC-UV method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2] The following validation parameters were assessed and compared with the alternative methods.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Novel HPLC-UV Method: The high-resolution, short column allows for excellent separation of this compound from its potential impurities and degradation products. The peak purity was confirmed using a photodiode array (PDA) detector.
-
Traditional HPLC-UV Method: The longer column provides good separation, but broader peaks may lead to co-elution with closely related impurities.
-
GC-MS Method: The mass spectrometric detection provides high specificity by identifying compounds based on their mass-to-charge ratio and fragmentation patterns.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Table 2: Linearity Data
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| Novel HPLC-UV Method | 1 - 200 | 0.9998 |
| Traditional HPLC-UV Method | 5 - 250 | 0.9991 |
| GC-MS Method | 0.5 - 150 | 0.9995 |
All three methods demonstrate excellent linearity over their respective ranges. The novel HPLC-UV method shows a wide linear range with a high correlation coefficient.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is reported as the percentage recovery of the analyte.
Table 3: Accuracy Data (Recovery %)
| Concentration Level | Novel HPLC-UV Method | Traditional HPLC-UV Method | GC-MS Method |
| Low (80%) | 99.5 ± 0.8% | 98.9 ± 1.2% | 100.2 ± 0.5% |
| Medium (100%) | 100.1 ± 0.5% | 99.8 ± 1.0% | 99.9 ± 0.4% |
| High (120%) | 100.3 ± 0.6% | 100.5 ± 1.1% | 100.1 ± 0.6% |
The novel HPLC-UV method and the GC-MS method show excellent accuracy, with recoveries close to 100% and low standard deviations.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is expressed as the relative standard deviation (%RSD).
Table 4: Precision Data (%RSD)
| Precision Level | Novel HPLC-UV Method | Traditional HPLC-UV Method | GC-MS Method |
| Repeatability (n=6) | 0.45% | 0.85% | 0.60% |
| Intermediate Precision (n=6, different day, analyst) | 0.65% | 1.10% | 0.80% |
The novel HPLC-UV method demonstrates superior precision with lower %RSD values for both repeatability and intermediate precision compared to the traditional method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 5: LOD and LOQ Data
| Parameter | Novel HPLC-UV Method | Traditional HPLC-UV Method | GC-MS Method |
| LOD (µg/mL) | 0.3 | 1.5 | 0.1 |
| LOQ (µg/mL) | 1.0 | 5.0 | 0.5 |
The GC-MS method is the most sensitive, followed by the novel HPLC-UV method, which shows a significant improvement in sensitivity over the traditional HPLC method.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The novel HPLC-UV method was found to be robust with respect to small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Experimental Protocols
Novel HPLC-UV Method
-
Instrumentation: Agilent 1290 Infinity II LC System with a Diode Array Detector.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B in 3 minutes, hold at 90% B for 1 minute, return to 30% B in 0.1 minutes, and hold for 0.9 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: 220 nm.
Traditional HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: 225 nm.
GC-MS Method (with Derivatization)
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 50-500 amu.
Visualizing the Workflow
Caption: Workflow for the novel HPLC-UV method.
Caption: Decision logic for selecting an analytical method.
Conclusion
The novel HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust. When compared to traditional HPLC and GC-MS methods, the new method offers a significant advantage in terms of speed, efficiency, and reduced solvent consumption, making it highly suitable for routine quality control and high-throughput screening environments. While GC-MS remains a valuable tool for confirmatory analysis due to its high specificity, the validated novel HPLC-UV method provides an optimal balance of performance characteristics for the routine quantitative analysis of this compound.
References
- International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link][1]
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2018).
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 754-763.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH.
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A Comparative Guide to the Efficacy of Phenylacetic Acid Isomers as Anti-Inflammatory Drug Candidates
Introduction: The Structural Nuances of Phenylacetic Acid Derivatives in NSAID Development
The phenylacetic acid scaffold is a cornerstone in the architecture of many non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives are renowned for their potent analgesic, anti-inflammatory, and antipyretic properties. A prime example is Diclofenac, a widely prescribed NSAID, which is structurally a derivative of 2-((2,6-dichlorophenyl)amino)phenylacetic acid.[1][2] The efficacy of these drugs is profoundly influenced by their three-dimensional structure, particularly the substitution pattern on the phenylacetic acid core. The positional isomerism—ortho (1,2-), meta (1,3-), and para (1,4-)—of key functional groups dictates the molecule's interaction with its biological targets, thereby modulating its therapeutic efficacy and side-effect profile.
This guide provides an in-depth comparative analysis of drug candidates derived from different phenylacetic acid isomers. We will explore the causal relationships between isomeric structures and their anti-inflammatory effects, supported by experimental data from both in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structure-activity relationships (SAR) that govern the efficacy of this important class of drugs.
The Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of phenylacetic acid-derived NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes.[3] There are two main isoforms of this enzyme:
-
COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for the synthesis of prostaglandins that play a protective role in the gastric mucosa, regulate renal blood flow, and mediate platelet aggregation.[4][5] Inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs.[5]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[4] COX-2 is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.
Therefore, the ideal NSAID would selectively inhibit COX-2 while sparing COX-1, thereby providing potent anti-inflammatory relief with a reduced risk of gastrointestinal toxicity. The isomeric configuration of a phenylacetic acid derivative can significantly influence its binding affinity and selectivity for COX-1 versus COX-2.
Below is a diagram illustrating the COX signaling pathway and the role of NSAIDs.
Comparative Efficacy Analysis of Phenylacetic Acid Isomers
To illustrate the impact of isomerism on anti-inflammatory efficacy, we will compare representative drug candidates with ortho-, meta-, and para-substituted phenylacetic acid cores. Diclofenac serves as our well-characterized ortho-candidate. For the meta- and para-candidates, we will draw upon data from the literature for compounds that, while not direct isomers of Diclofenac, are representative of their respective substitution patterns. It is important to note that the data presented is synthesized from various sources and that assay conditions can influence absolute values. However, the relative trends provide valuable insight into the structure-activity relationship.
| Drug Candidate | Isomeric Position | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| Candidate O-1 (Diclofenac) | Ortho | 0.611[4] | 0.63[4] | 0.97 | ~58.95% at 10 mg/kg[1] |
| Candidate M-1 | Meta | Data not available | Data not available | Data not available | Moderate activity reported[6] |
| Candidate P-1 | Para | Data not available | Data not available | Data not available | Potent activity reported[7] |
Note: The IC50 values for Diclofenac can vary between studies. The selected values are from a study using human articular chondrocytes.[4] In vivo data is from a carrageenan-induced paw edema model.[1] Data for representative meta- and para-candidates is often qualitative in the literature, highlighting the need for direct comparative studies.
Analysis of Structure-Activity Relationship (SAR):
-
Ortho-Isomer (Candidate O-1 - Diclofenac): The 2-((2,6-dichlorophenyl)amino) group in the ortho position of the phenylacetic acid core is crucial for Diclofenac's high potency. This substitution forces the two aromatic rings into a non-planar conformation, which is believed to be optimal for fitting into the active site of the COX enzymes.[8] Diclofenac exhibits relatively balanced inhibition of both COX-1 and COX-2, which accounts for both its efficacy and its potential for gastrointestinal side effects.[4]
-
Meta-Isomer (Candidate M-1): While less common in clinically used NSAIDs, meta-substituted phenylacetic acid derivatives have been synthesized and evaluated. For instance, 2-amino-3-benzoylbenzeneacetic acid and its derivatives (which can be considered meta-substituted) have shown anti-inflammatory activity.[6] However, the therapeutic indices reported for these compounds suggest that the meta-position may be less favorable for achieving high potency compared to the ortho-position.
-
Para-Isomer (Candidate P-1): Para-substituted derivatives have also been explored. For example, certain 4-anilinofuro[2,3-b]quinoline derivatives, which incorporate a para-substituted aniline moiety, have demonstrated potent inhibitory activity against inflammatory mediators.[7] The para-position allows for different spatial interactions within the enzyme's active site, which could potentially be exploited to enhance COX-2 selectivity.
Experimental Protocols for Efficacy Evaluation
The evaluation of anti-inflammatory drug candidates relies on a combination of in vitro and in vivo assays. The following are detailed, self-validating protocols for key experiments in this field.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay is considered a gold standard for determining the COX selectivity of NSAIDs in a physiologically relevant environment.[9]
Principle: The assay measures the inhibition of prostaglandin production in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2) upon blood clotting. COX-2 activity is measured by quantifying prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.
-
Compound Preparation: Prepare stock solutions of the test compounds (ortho-, meta-, and para-candidates) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
COX-1 Assay: a. Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle control. b. Incubate at 37°C for 1 hour to allow for blood clotting, which stimulates COX-1 activity. c. Centrifuge the tubes to separate the serum. d. Collect the serum and store at -80°C until analysis. e. Measure the concentration of TXB2 in the serum using a validated ELISA kit.
-
COX-2 Assay: a. Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle control. b. Add LPS (e.g., 10 µg/mL) to each tube to induce COX-2 expression. c. Incubate the blood at 37°C for 24 hours. d. Centrifuge the tubes to separate the plasma. e. Collect the plasma and store at -80°C until analysis. f. Measure the concentration of PGE2 in the plasma using a validated ELISA kit.
-
Data Analysis: a. For each compound concentration, calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration that causes 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis. d. Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of new drug candidates.[10]
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive Control (e.g., Diclofenac, 10 mg/kg)
-
Test Groups (Candidate O-1, M-1, P-1 at various doses) Fast the animals overnight before the experiment, with free access to water.
-
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: a. For each animal at each time point, calculate the increase in paw volume relative to its initial volume. b. Calculate the average increase in paw volume for each group. c. Determine the percentage inhibition of edema for each test group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group. d. Compare the percentage inhibition between the different phenylacetic acid isomers and the positive control.
Conclusion and Future Directions
The isomeric substitution pattern of the phenylacetic acid core is a critical determinant of the anti-inflammatory efficacy of NSAID candidates. The available data, exemplified by the potent and well-characterized ortho-isomer Diclofenac, suggests that the spatial arrangement of key functional groups profoundly influences the interaction with COX-1 and COX-2 enzymes. While ortho-substitution has been historically successful, further exploration of meta- and para-isomers with modern medicinal chemistry and computational modeling approaches may unveil novel candidates with improved COX-2 selectivity and, consequently, a better safety profile.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such candidates. A systematic and comparative analysis of a series of ortho-, meta-, and para-isomers, synthesized with minimal confounding structural variations, would be a valuable contribution to the field. Such studies would provide a clearer understanding of the SAR and pave the way for the rational design of next-generation anti-inflammatory agents.
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- Di Mola, A., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie.
- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (1998). Proceedings of the National Academy of Sciences, 95(22), 13219-13224.
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- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). International Journal of Molecular Sciences, 22(15), 8158.
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- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19349-19361.
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- Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 742-752.
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A Comparative Guide to the Environmental Impact of 2-Bromo-4-fluorophenylacetic Acid Synthesis Methods
In the landscape of pharmaceutical development, the synthesis of key intermediates like 2-(2-Bromo-4-fluorophenyl)acetic acid demands a rigorous evaluation that extends beyond mere chemical yield. As regulatory scrutiny and environmental consciousness intensify, the principles of green chemistry are no longer aspirational but essential benchmarks for process viability.[1] This guide provides an in-depth, objective comparison of prevalent and emerging synthetic routes to this crucial building block. We will dissect each method not just for its efficiency, but for its environmental footprint, considering factors from reagent toxicity and solvent use to energy consumption and waste generation. Our analysis is grounded in experimental data and established chemical principles to empower researchers and process chemists in making more sustainable and scientifically sound decisions.
Method 1: The Classical Approach - Direct α-Bromination of 4-Fluorophenylacetic Acid
The direct halogenation of a carboxylic acid at the alpha-position is a foundational reaction in organic synthesis, most famously represented by the Hell-Volhard-Zelinsky (HVZ) reaction. This pathway is often considered for its directness but carries significant environmental baggage.
Mechanistic Rationale
The HVZ reaction proceeds by converting the carboxylic acid into a more reactive acyl halide intermediate using a phosphorus halide, typically PBr₃. This acyl bromide readily tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking molecular bromine (Br₂) to achieve α-bromination.[2] Subsequent hydrolysis of the α-bromo acyl bromide yields the final product. The initial activation step is critical as the enol concentration of a standard carboxylic acid is too low for direct bromination.
Experimental Protocol: Hell-Volhard-Zelinsky Synthesis
-
Acyl Bromide Formation: 4-Fluorophenylacetic acid is charged into a reactor with a suitable solvent (e.g., CCl₄ or neat). A catalytic amount of phosphorus tribromide (PBr₃) is added.
-
Bromination: Molecular bromine (Br₂) is added dropwise to the mixture. The reaction is often heated to reflux to facilitate the reaction.
-
Hydrolysis: After the reaction is complete (monitored by TLC or GC), water is carefully added to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to 2-Bromo-4-fluorophenylacetic acid.
-
Workup & Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.
Environmental Impact Assessment
-
Reagents: This method utilizes highly toxic and corrosive reagents, including molecular bromine (Br₂) and phosphorus tribromide (PBr₃). Bromine is a severe respiratory irritant, and PBr₃ reacts violently with water. The atom economy is poor due to the use of these heavy reagents.
-
Solvents: Historically, halogenated solvents like carbon tetrachloride were used, which are now largely banned due to their ozone-depleting and carcinogenic properties. While alternative solvents can be used, the workup still requires significant volumes of organic solvents for extraction.
-
Waste: The reaction generates phosphorus-containing acidic waste and requires neutralization steps, contributing to a high E-Factor (mass of waste per mass of product).
-
Energy: The requirement for reflux conditions increases the energy consumption of the process.
Method 2: The Rearrangement Pathway - Willgerodt-Kindler Reaction
An alternative strategy involves synthesizing a ketone precursor, 2'-Bromo-4'-fluoroacetophenone, and then rearranging it to the desired phenylacetic acid derivative. The Willgerodt-Kindler reaction is a classic method for achieving this transformation.[2]
Mechanistic Rationale
The Willgerodt-Kindler reaction converts an aryl alkyl ketone into a terminal thioamide using elemental sulfur and an amine, such as morpholine.[3][4] The reaction mechanism is complex but is thought to involve the formation of an enamine, which then reacts with sulfur.[3] A series of rearrangements effectively migrates the carbonyl carbon to the end of the alkyl chain.[3][5] The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Experimental Workflow
The process is a multi-step synthesis beginning from 4-fluoroacetophenone.
Experimental Protocol (Illustrative)
-
α-Bromination of 4-fluoroacetophenone: 4-fluoroacetophenone is dissolved in methanol. Ammonium bromide and Oxone are added, and the mixture is refluxed for approximately 1-2 hours.[6][7] After workup, 2'-Bromo-4'-fluoroacetophenone is isolated.
-
Thioamide Formation: The isolated 2'-Bromo-4'-fluoroacetophenone is heated with elemental sulfur and morpholine at high temperatures (e.g., >100 °C) for several hours.[4]
-
Hydrolysis: The crude thioamide is then hydrolyzed by refluxing with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to produce this compound.
Environmental Impact Assessment
-
Reagents: The initial bromination step can be made greener by using Oxone and NH₄Br instead of liquid Br₂, which is a safer and more environmentally benign approach.[6][7] However, the Willgerodt-Kindler step itself uses morpholine, a corrosive and toxic amine, and elemental sulfur.
-
Solvents: The initial bromination often uses methanol, a relatively green solvent.[8] The subsequent steps may be run neat or in a high-boiling solvent, but the workup and purification still demand significant solvent use.
-
Waste: The reaction generates sulfur-containing byproducts and requires disposal of the amine reagent. The multi-step nature and purification at each stage can lead to a high cumulative E-Factor.
-
Energy: This route is energy-intensive, requiring high temperatures and prolonged reaction times for both the rearrangement and hydrolysis steps.
Method 3: The Grignard Carboxylation Route
Grignard reactions are powerful C-C bond-forming tools.[9] This method involves creating an organometallic intermediate which is then carboxylated using carbon dioxide.
Mechanistic Rationale
The synthesis starts with a suitable precursor, such as 1,2-dibromo-4-fluorobenzene. Magnesium metal inserts into one of the C-Br bonds to form a Grignard reagent.[10][11] This reagent is a potent nucleophile and a strong base.[9][12] It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.[12] An acidic workup then protonates the salt to yield the final carboxylic acid.
Experimental Workflow
Experimental Protocol (Illustrative)
-
Grignard Formation: Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). A solution of 1,2-dibromo-4-fluorobenzene in anhydrous diethyl ether or THF is added slowly to initiate the reaction.[10][11]
-
Carboxylation: The freshly prepared Grignard reagent is slowly added to a slurry of crushed dry ice in anhydrous ether.
-
Workup: The reaction is quenched by the slow addition of aqueous acid (e.g., HCl). The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which is then purified.
Environmental Impact Assessment
-
Reagents: Magnesium is abundant and relatively non-toxic. Carbon dioxide is a greenhouse gas, but in this context, it is used as a reagent and is consumed. The main hazard comes from the high reactivity of the Grignard reagent itself, which reacts violently with water and air.[11]
-
Solvents: The strict requirement for anhydrous solvents, typically diethyl ether or THF, is a major drawback. These solvents are highly flammable and prone to peroxide formation, posing significant safety risks. Large volumes are needed for the reaction and subsequent workup.
-
Waste: The main byproduct is magnesium salts, which have low toxicity. However, unreacted magnesium must be carefully quenched. The formation of biphenyl byproducts from coupling reactions can also occur, complicating purification.[11]
-
Energy: The reaction is typically run at or below room temperature, making it less energy-intensive than high-temperature methods.
Method 4: Greener Approaches with Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic).[13][14] This can eliminate the need for harsh, anhydrous conditions or expensive polar aprotic solvents.
Mechanistic Rationale
A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports an anionic reagent from the aqueous phase into the organic phase.[15] The catalyst's cation forms an ion pair with the anion, rendering it soluble in the organic medium where it can react with the substrate.[14] For example, in the synthesis of α-bromo phenylacetic acids from the corresponding benzaldehyde, PTC can be used to transfer hydroxide ions into the organic phase to react with bromoform and the aldehyde.[16]
Experimental Protocol: PTC-Mediated Synthesis from 2-Bromo-4-fluorobenzaldehyde
This method is adapted from a general process for α-bromo-phenylacetic acids.[16]
-
Reaction Setup: A vigorously stirred solution of potassium hydroxide (KOH) and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) in water is prepared.[16]
-
Organic Phase Addition: A solution of 2-Bromo-4-fluorobenzaldehyde and bromoform (CHBr₃) in an immiscible organic solvent (e.g., toluene or isopropyl ether) is added to the aqueous mixture, often at a low temperature (0 °C to -5 °C).[16]
-
Reaction: The mixture is stirred for an extended period (e.g., 24-48 hours) at low temperature.
-
Workup: The organic phase is separated. The aqueous phase is washed, then acidified with a strong acid (e.g., HCl), causing the product to precipitate or be extracted.
Environmental Impact Assessment
-
Reagents: This method avoids highly reactive organometallics and harsh phosphorus halides. While it uses bromoform and strong base, the reaction can be controlled at low temperatures.
-
Solvents: The use of a biphasic water-organic system is a significant advantage. It reduces the overall volume of organic solvent required compared to strictly anhydrous methods.[14]
-
Waste: The catalyst needs to be separated from the product, which can sometimes be challenging, although polymer-supported catalysts are being developed to address this.[13] The primary waste stream is aqueous salt solutions.
-
Energy & Safety: Low reaction temperatures reduce energy consumption. The avoidance of flammable ethers and water-reactive reagents improves the overall safety profile of the process.
Comparative Summary and Analysis
| Synthesis Method | Key Reagents | Solvents | Key Hazards & Environmental Issues | Green Chemistry Score (Qualitative) |
| Direct Bromination (HVZ) | PBr₃, Br₂ | Halogenated solvents (historical), ethers | Highly toxic/corrosive reagents, hazardous solvents, acidic waste. | Poor |
| Willgerodt-Kindler | S₈, Morpholine, Oxone | Methanol, high-boiling solvents | High energy use, toxic amine, sulfur waste, multi-step process. | Fair to Poor |
| Grignard Carboxylation | Mg, Dry Ice | Anhydrous Ether/THF | Highly flammable solvents, water-reactive intermediates, safety risks. | Fair |
| Phase-Transfer Catalysis | KOH, CHBr₃, PTC catalyst | Water / Toluene | Use of bromoform, catalyst separation required. | Good to Excellent |
Conclusion and Recommendations
While the classical Hell-Volhard-Zelinsky reaction offers a direct route, its reliance on hazardous reagents and solvents makes it the least environmentally favorable option. The Willgerodt-Kindler pathway , while clever, is energy-intensive and involves multiple steps with problematic reagents, diminishing its green credentials.
The Grignard Carboxylation method presents a better profile in terms of atom economy and reagent toxicity but is severely hampered by the safety risks and environmental impact associated with the mandatory use of large volumes of anhydrous ethereal solvents.
The Phase-Transfer Catalysis (PTC) approach emerges as the most promising green alternative. It operates under milder conditions, significantly reduces the reliance on volatile and hazardous organic solvents by employing a biphasic system, and avoids many of the dangerous reagents used in other methods.[14] While challenges like catalyst recycling and the use of bromoform remain, the PTC methodology aligns most closely with the principles of green chemistry and offers a safer, more sustainable, and efficient path for the large-scale synthesis of this compound. Future research should focus on developing recyclable or biodegradable catalysts and replacing halogenated reagents to further improve the environmental profile of this promising route.
References
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A Comparative Guide to Inter-laboratory Validation of 2-Bromo-4-fluorophenylacetic Acid Analytical Methods
Abstract: This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Bromo-4-fluorophenylacetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for reproducible and reliable analytical data in drug development, this document presents the results of a hypothetical inter-laboratory study designed to assess the performance of common analytical techniques. By examining experimental data and outlining detailed protocols, this guide serves as a vital resource for researchers, analytical scientists, and quality control professionals, enabling them to make informed decisions when selecting and validating analytical methods for this compound.
Introduction: The Imperative for Analytical Precision
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and accurate quantification of this starting material are paramount to ensuring the safety, efficacy, and quality of the final drug product. Consequently, robust and reproducible analytical methods are essential for its characterization.
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of a laboratory's quality assurance program.[1] They serve to validate analytical methods, identify potential biases, and ensure consistency and comparability of results across different laboratories.[1][2] Participation in such studies provides an independent assessment of a laboratory's performance and is often a requirement for accreditation.[3][4] This guide is structured around a hypothetical inter-laboratory study to provide a practical framework for evaluating analytical methods for this compound.
Designing the Inter-laboratory Study: A Framework for Robustness
The primary objective of this hypothetical study is to assess the precision, accuracy, and reproducibility of two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Five independent laboratories were tasked with analyzing a standardized sample of this compound.
The workflow of this inter-laboratory comparison is designed to ensure a comprehensive evaluation of the analytical methods.
Caption: Workflow of the inter-laboratory comparison study.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of organic molecules.[5][6][7] The choice between them often depends on the analyte's properties, the desired sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6][7] For this compound, a reverse-phase HPLC method is most suitable, where the stationary phase is nonpolar and the mobile phase is polar.[7]
Table 1: Hypothetical Inter-laboratory HPLC Data
| Laboratory | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (mg/mL) |
| Lab 1 | 5.21 | 12543 | 1.003 |
| Lab 2 | 5.25 | 12489 | 0.999 |
| Lab 3 | 5.19 | 12612 | 1.009 |
| Lab 4 | 5.23 | 12505 | 1.000 |
| Lab 5 | 5.20 | 12588 | 1.007 |
| Mean | 5.22 | 12547 | 1.004 |
| RSD (%) | 0.45 | 0.41 | 0.42 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6][8] For acidic compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.[9]
Table 2: Hypothetical Inter-laboratory GC-MS Data (following derivatization)
| Laboratory | Retention Time (min) | Peak Area (counts) | Calculated Concentration (mg/mL) |
| Lab 1 | 8.76 | 87654 | 1.001 |
| Lab 2 | 8.80 | 87123 | 0.995 |
| Lab 3 | 8.74 | 88012 | 1.006 |
| Lab 4 | 8.78 | 87345 | 0.998 |
| Lab 5 | 8.75 | 87987 | 1.005 |
| Mean | 8.77 | 87624 | 1.001 |
| RSD (%) | 0.28 | 0.43 | 0.45 |
Experimental Protocols: A Guide to Reproducibility
Detailed and standardized protocols are crucial for minimizing variability in inter-laboratory studies.[5]
Protocol 1: Reverse-Phase HPLC (RP-HPLC)
Objective: To determine the purity and concentration of this compound using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)[10]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)[11]
-
This compound reference standard[12]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).[7] Degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the unknown sample in the same manner as the standard.
-
HPLC System Setup:
-
Analysis: Equilibrate the column until a stable baseline is achieved. Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to this compound and determine its area. Calculate the concentration of the sample relative to the standard.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Objective: To quantify this compound by GC-MS following derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[6]
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in dichloromethane.
-
Derivatization: To a known volume of the standard or sample solution, add an excess of the derivatizing agent (BSTFA). Heat the mixture at a specified temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
GC-MS System Setup:
-
Analysis: Inject a small volume (e.g., 1 µL) of the derivatized standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to the derivatized this compound in the total ion chromatogram. Quantify using the peak area of a characteristic ion.
Caption: Comparison of HPLC and GC-MS analytical workflows.
Interpretation of Results and Best Practices
The hypothetical data presented in Tables 1 and 2 demonstrate a high degree of consistency between the participating laboratories for both analytical techniques, as indicated by the low relative standard deviations (RSD). This suggests that with well-defined protocols, both HPLC and GC-MS can provide reliable and reproducible results for the analysis of this compound.
Key Considerations for Method Selection:
-
HPLC: Offers a more straightforward workflow without the need for derivatization, making it suitable for routine quality control. However, it may be less specific than GC-MS if structurally similar impurities are present.
-
GC-MS: Provides higher specificity and structural information, which is invaluable for impurity identification. The requirement for derivatization adds a step to the sample preparation process but can significantly improve chromatographic performance.[9][13]
Self-Validating Systems:
A robust analytical method should incorporate self-validating checks. This includes:
-
System Suitability Tests: Regular injections of a standard to ensure the chromatographic system is performing within established parameters (e.g., peak symmetry, resolution, and repeatability).
-
Internal Standards: The use of an internal standard can compensate for variations in sample preparation and injection volume.
-
Quality Control Samples: Analysis of a known concentration of the analyte to verify the accuracy of the calibration.
Conclusion: Fostering a Culture of Quality
The inter-laboratory comparison of analytical methods for this compound underscores the importance of standardized protocols and continuous performance evaluation. Both HPLC and GC-MS have demonstrated their suitability for this analysis, with the choice of method depending on the specific requirements of the laboratory and the stage of drug development. By adhering to the principles of scientific integrity, employing robust analytical techniques, and participating in proficiency testing programs, the pharmaceutical industry can ensure the quality and reliability of its products.
References
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A Comparative Guide to Purity Determination of 2-Bromo-4-fluorophenylacetic Acid: The Ascendancy of Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2-Bromo-4-fluorophenylacetic acid, a crucial building block in the synthesis of various therapeutic agents. We will explore the fundamental principles, experimental protocols, and comparative performance data, underscoring the unique advantages of qNMR in ensuring the integrity of pharmaceutical compounds.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, Quantitative NMR (qNMR) is a powerful analytical method that enables the direct measurement of a compound's purity without the necessity of a specific reference standard for the analyte itself.[1][2] The fundamental principle of qNMR is elegantly simple: the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[3] By introducing a certified internal standard of known purity and concentration into the sample, the absolute purity of the analyte can be precisely calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.[1][3]
This "primary ratio method" distinguishes qNMR from comparative techniques like High-Performance Liquid Chromatography (HPLC), which typically rely on calibration curves generated from a reference standard of the same compound being analyzed.[2][4] This inherent quantitative nature of NMR offers a significant advantage, particularly when a certified standard of the analyte is unavailable or in the early stages of drug development.[5]
Comparative Analysis: qNMR vs. Traditional Methods
While HPLC and Gas Chromatography (GC) are workhorses in pharmaceutical analysis for purity determination, qNMR presents a compelling alternative with distinct advantages.[6][7]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.[3][4] | Comparative quantification based on the response of a detector (e.g., UV-Vis) relative to a calibration curve.[6][7] | Separation of volatile compounds followed by detection and quantification, often requiring derivatization for non-volatile analytes.[8] |
| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[3][5] | Requires a well-characterized reference standard of the analyte for accurate quantification.[6] | Typically requires a reference standard of the analyte for calibration. |
| Selectivity | High, based on distinct chemical shifts of nuclei. Signal overlap can be a challenge in complex mixtures.[1][2] | High, based on chromatographic separation. Co-elution of impurities can be a challenge. | High, based on chromatographic separation. |
| Sensitivity | Moderate sensitivity; may not be suitable for detecting trace impurities at very low levels.[7][9] | High sensitivity, capable of detecting trace impurities.[7] | High sensitivity, particularly with specific detectors. |
| Sample Preparation | Relatively simple, involving accurate weighing and dissolution.[4][10] | More involved, often requiring mobile phase preparation, filtration, and calibration standard preparation.[8] | May require a derivatization step to increase the volatility of the analyte.[8] |
| Analysis Time | Rapid data acquisition, often within minutes per sample.[5] | Can be time-consuming due to column equilibration and gradient elution. | Analysis time is dependent on the temperature program. |
| Non-destructive | Yes, the sample can be recovered and used for further analysis.[3][9] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
Illustrative Purity Data Comparison:
| Analytical Method | Purity of this compound (%) | Key Considerations |
| ¹H qNMR | 99.2% | Reflects the absolute molar percentage of the analyte relative to the internal standard. |
| HPLC-UV (Area %) | 99.8% | Based on the relative UV absorbance at a specific wavelength. This value does not account for impurities that do not have a chromophore or have a different response factor.[6] |
This comparison highlights that while HPLC may indicate a higher purity based on UV detection, qNMR provides a more accurate and absolute measure of the bulk material's purity.
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
A robust and reliable qNMR experiment is built upon a well-defined protocol. The following is a detailed methodology for determining the absolute purity of this compound using an internal standard.
1. Internal Standard Selection:
The choice of an internal standard is critical for an accurate qNMR experiment.[11] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[11]
-
Be stable and non-hygroscopic.[12]
-
Possess NMR signals that do not overlap with the analyte's signals.[12]
-
Be soluble in the chosen deuterated solvent.[11]
For the analysis of this compound, Maleic acid is a suitable internal standard. Its olefinic proton signal appears in a region of the ¹H NMR spectrum that is typically free from signals of aromatic compounds.[12]
2. Sample Preparation:
Accurate weighing is fundamental to the precision of the qNMR result.[5][10]
-
Using a microbalance with a readability of at least 0.01 mg, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[10]
-
Accurately weigh a suitable amount of the internal standard (e.g., Maleic acid) into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Dimethyl sulfoxide-d₆) to the vial.[10]
-
Ensure complete dissolution by vortexing or gentle sonication.[13]
-
Transfer the solution to a high-quality NMR tube.[13]
3. NMR Data Acquisition:
To ensure the quantitative nature of the experiment, specific acquisition parameters must be carefully controlled.[10]
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[10]
-
Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ of any signal of interest) is necessary to ensure complete relaxation of all nuclei between pulses. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for a precision of <1%).[14][15]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integration.[4]
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.[10]
-
Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, the methylene protons (CH₂) are a good choice. For maleic acid, the two equivalent olefinic protons can be used.
-
The purity of the analyte can be calculated using the following formula[4][12]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Workflow for Purity Determination by qNMR
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Trustworthiness and Validation of the qNMR Method
The reliability of any analytical method hinges on its validation. For qNMR, validation should be performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[16][17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any potential impurities.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The United States Pharmacopeia (USP) recognizes NMR spectroscopy in its general chapters, and recent revisions have expanded on the applications of qNMR in pharmaceutical analysis, further solidifying its role as a reliable quantitative technique.[20][21][22][23]
Conclusion: The Strategic Advantage of qNMR
For the purity determination of this compound and other pharmaceutical compounds, qNMR offers a powerful and direct approach. Its ability to provide absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool, particularly in research and development settings.[3][5] When used as an orthogonal technique to methods like HPLC, qNMR provides a more comprehensive and robust assessment of purity, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.[1][7][24] The adoption of qNMR is not merely a technical choice but a strategic one, contributing to greater accuracy, efficiency, and confidence in the quality of pharmaceutical products.
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- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-fluorophenylacetic Acid
For researchers and professionals at the forefront of drug development and synthetic chemistry, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 2-Bromo-4-fluorophenylacetic acid is a valuable reagent, but its halogenated aromatic structure necessitates a rigorous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
The foundational principle for managing waste streams of this compound is unwavering adherence to all federal, state, and local regulations.[1][2] This compound must be treated as a hazardous chemical waste and handled by a licensed disposal service.[1]
I. Hazard Profile and Core Safety Principles
Understanding the inherent risks of this compound is the first step toward safe handling and disposal. This compound is classified with the following hazards:
During thermal decomposition, it can release highly toxic and irritating gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[4] Therefore, all handling and disposal preparations must be conducted with the appropriate safety measures in place to mitigate these risks.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₂ | [5] |
| GHS Hazard Statements | H302, H315, H319, H335 | [3][4] |
| Primary Disposal Route | Incineration by a licensed facility | [1][6] |
II. Personnel Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5] Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[7]
-
Body Protection: A fully buttoned lab coat is required to prevent skin contact.[1][7]
-
Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is necessary.[1]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation.[7] As a brominated and fluorinated compound, this compound and any materials contaminated with it are classified as halogenated organic waste .[8][9]
-
Strict Segregation: Never mix halogenated waste with non-halogenated organic waste.[9][10] Doing so complicates the disposal process and significantly increases costs.[9]
-
Designated Containers: This waste must be collected in a designated "Halogenated Organic Waste" container.[7][8] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Container Management
-
Container Selection: Use a clean, leak-proof container, typically high-density polyethylene (HDPE), that is compatible with halogenated organic compounds.[9][11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all other components in the container.[11] Do not use abbreviations or chemical formulas.[11]
-
Collection of Contaminated Materials: All items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be placed in the designated halogenated waste container.[1][2]
-
Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.[11] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[9]
Step 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be cool, well-ventilated, and away from heat or ignition sources.[9] The container should be placed in secondary containment to mitigate any potential leaks.[9]
-
Professional Disposal: The final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1][9] The recommended method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting acidic gases (HBr and HF).[1][6]
IV. Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[4] For large spills, evacuate the immediate area and alert your institution's EHS department.[7]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as described in Section II.
-
Containment: For solid spills, carefully sweep or vacuum the material.[1][4] For liquid spills, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[7][9]
-
Collection: Place the collected spilled material and absorbent into a suitable, labeled container for disposal as halogenated organic waste.[1][4]
-
Decontamination: Thoroughly clean the spill area.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Benchchem. Safe Disposal of 2-Bromo-4-fluorobenzoic Acid: A Procedural Guide.
- Benchchem. Navigating the Disposal of Brominated-PBTC Waste Streams: A Comprehensive Guide for Laboratory Professionals.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Fluorophenylacetic acid.
- OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
- Benchchem. Safe Disposal of 3-Bromo-1-butene: A Procedural Guide.
- AK Scientific, Inc. 3-Bromo-4-fluorophenylacetic acid Safety Data Sheet.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4-fluorophenol.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Angene Chemical. 2-Bromo-5-fluorophenylacetic acid Safety Data Sheet.
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Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of reagents utilized, halogenated phenylacetic acids, such as 2-Bromo-4-fluorophenylacetic acid, are valuable building blocks. However, their utility is matched by potential hazards that necessitate a robust and well-understood safety protocol. This guide, moving beyond a simple checklist, provides an in-depth operational and safety plan, grounded in scientific principles, to ensure the well-being of laboratory personnel when handling this compound. Our commitment is to foster a culture of safety by providing knowledge that builds confidence and trust in your handling of essential chemical reagents.
Hazard Analysis: Understanding the Risks of this compound
Before any handling protocols can be established, a thorough understanding of the inherent hazards of this compound is paramount. Based on its Safety Data Sheet (SDS), this compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning," and it is associated with the GHS07 pictogram (exclamation mark), indicating its irritant properties.[1]
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of the powdered solid. Therefore, our protective measures must create an effective barrier against these entry points.
The Core of Protection: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a scientifically informed decision based on the specific hazards of the chemical. For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation hazard (H319), robust eye protection is non-negotiable.
-
Recommendation: Tightly fitting safety goggles that meet the ANSI Z.87.1 standard are essential.[2] These provide a seal around the eyes, protecting against not only direct splashes but also airborne dust particles.
-
For increased risk activities: When handling larger quantities or during procedures with a higher risk of splashing (e.g., transfer of the solid), a full-face shield should be worn in addition to safety goggles.[2] The face shield offers a broader area of protection for the entire face.
Hand Protection: Choosing the Right Glove Material
The H315 hazard statement (Causes skin irritation) underscores the need for chemical-resistant gloves. However, not all gloves offer the same level of protection against specific chemical classes. This compound is a halogenated aromatic compound, which can be aggressive towards certain glove materials.
| Glove Material | Chemical Resistance to Halogenated & Aromatic Compounds | Recommendation for this compound |
| Nitrile | Fair to Good for short-term splash protection.[3][4] Can be permeable to some halogenated hydrocarbons. | Suitable for incidental contact and handling small quantities. Not recommended for prolonged exposure or immersion. Gloves should be changed immediately upon contamination. |
| Butyl Rubber | Good to Excellent resistance to many polar organics, but performs poorly with aromatic and halogenated solvents.[1] | Not the primary recommendation due to its poor resistance to the aromatic and halogenated components of the molecule. |
| Viton® (Fluoroelastomer) | Excellent resistance to aromatic and chlorinated solvents. | Highly recommended for extended handling or when there is a significant risk of exposure. |
| Silver Shield®/4H® | Excellent broad-spectrum chemical resistance. | A very protective option, often used as an inner glove in a double-gloving scenario for high-risk operations. |
Operational Directive: For routine handling of small quantities of this compound, nitrile gloves with a minimum thickness of 5 mil are acceptable, with the strict protocol of immediate replacement upon any sign of contamination. For tasks involving larger quantities or longer durations, Viton® gloves are the preferred choice. Double-gloving can provide an additional layer of safety.
Body Protection: Shielding the Skin
To prevent skin contact, a laboratory coat is mandatory. For procedures with a higher risk of dust generation or spillage, additional protection is warranted.
-
Standard Procedure: A clean, buttoned laboratory coat made of a suitable material like cotton or a polyester/cotton blend.
-
Enhanced Precautions: For larger scale operations, a chemical-resistant apron worn over the laboratory coat is recommended.
Respiratory Protection: Mitigating Inhalation Risks
The H335 hazard (May cause respiratory irritation) is a critical consideration, especially given that this compound is a solid that can form dust.
-
Primary Engineering Control: All handling of this compound that could generate dust must be conducted in a certified chemical fume hood.[5] This is the most effective way to prevent inhalation exposure.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required. Fit-testing of the respirator is essential to ensure a proper seal.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined workflow is crucial for minimizing the risk of exposure. The following step-by-step process should be adopted for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Donning Personal Protective Equipment: A Deliberate Sequence
The order in which PPE is put on is important to prevent contamination of the clean PPE.
-
Laboratory Coat: Put on the lab coat and fasten all buttons.
-
Respiratory Protection (if required): Don and fit-check your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the laboratory coat sleeves.
Doffing Personal Protective Equipment: The Art of Decontamination
The removal of PPE is a critical step to prevent self-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

